molecular formula C24H51N B109123 Tris(2-ethylhexyl)amine CAS No. 1860-26-0

Tris(2-ethylhexyl)amine

Cat. No.: B109123
CAS No.: 1860-26-0
M. Wt: 353.7 g/mol
InChI Key: BZUDVELGTZDOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-ethylhexyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C24H51N and its molecular weight is 353.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-N,N-bis(2-ethylhexyl)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUDVELGTZDOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862765
Record name 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS]
Record name 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyl-N,N-bis(2-ethylhexyl)hexylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21798
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1860-26-0
Record name Tris(2-ethylhexyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri(2-ethylhexyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-N,N-bis(2-ethylhexyl)hexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRI(2-ETHYLHEXYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS816H2S39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tris(2-ethylhexyl)amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tris(2-ethylhexyl)amine: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (TEHA), a tertiary amine with significant industrial and research applications. Designed for chemists, researchers, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and practical applications of TEHA, grounding all claims in authoritative data.

Core Identity and Molecular Structure

This compound, identified by CAS Number 1860-26-0 , is a symmetrically substituted tertiary amine.[1][2] Its molecular identity is defined by a central nitrogen atom bonded to three 2-ethylhexyl groups. This specific branching and large alkyl structure are fundamental to its physical properties and chemical reactivity.

  • Molecular Formula: C₂₄H₅₁N[1][2][3]

  • Molecular Weight: Approximately 353.67 g/mol [1][3]

  • IUPAC Name: 2-ethyl-N,N-bis(2-ethylhexyl)hexan-1-amine[1]

  • Synonyms: TEHA, Tri(2-ethylhexyl)amine, 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-[1][4]

The three bulky, hydrophobic 2-ethylhexyl chains create significant steric hindrance around the nitrogen atom's lone pair of electrons. This steric crowding is a dominant factor in its chemical behavior, influencing its basicity and nucleophilicity. Unlike less hindered amines, the nitrogen's lone pair is sterically shielded, making it a weak base but an effective phase-transfer agent and metal extractant.[3][4]

Caption: 2D representation of this compound.

Physicochemical Properties

TEHA is a viscous, high-boiling-point liquid with low water solubility, characteristics dictated by its large, nonpolar alkyl groups.[3][4] These properties are summarized below.

PropertyValueSource(s)
Appearance Clear, viscous liquid, colorless to light yellow[1][2][3]
Density ~0.817 g/mL at 20 °C[2]
Boiling Point 334.8 °C at 1,013 hPa; 120-125 °C at 0.1 Torr[2][5]
Melting Point -93.99 °C[5]
Flash Point 109 °C to 163 °C (closed cup)[2][5]
Vapor Pressure 0.001 Pa at 20 °C; 0.00006 hPa at 50 °C[2][5]
Refractive Index n20/D ~1.451[2]
Water Solubility <0.2 g/L at 20 °C (practically insoluble)[2]
LogP 10.13 at 25 °C[2]
pKa 9.32 ± 0.50 (Predicted)[2]

Synthesis and Manufacturing

The industrial synthesis of TEHA is typically achieved via the direct alkylation of ammonia with a 2-ethylhexyl halide, such as 2-ethylhexyl chloride. The causality behind this choice is the high reactivity of the halide and the availability of the starting materials.

Synthesis_Workflow Reactants Reactants: Ammonia (NH₃) 2-Ethylhexyl Halide (R-X) Reactor Reaction Vessel (Heated Reflux) Reactants->Reactor Reaction Alkylation Reaction: NH₃ + 3 R-X → R₃N + 3 HX Reactor->Reaction Base Base Addition (e.g., NaOH) To neutralize HX byproduct Base->Reactor Purification Purification Steps (Washing, Distillation) Reaction->Purification Product Final Product: This compound (Dried & Packaged) Purification->Product

Caption: Generalized workflow for the synthesis of TEHA.

Experimental Protocol: Generalized Synthesis

This protocol is a self-validating system designed to ensure complete reaction and high purity.

  • Reactor Setup: Charge a suitable reactor with ammonia and an excess of 2-ethylhexyl halide. The excess halide is crucial as it drives the reaction towards complete substitution, ensuring the formation of the tertiary amine over primary or secondary amines.[3]

  • Base Addition: Introduce a base, such as sodium hydroxide (NaOH), to the reactor. This step is critical to neutralize the hydrogen halide (HX) byproduct formed during alkylation, preventing the formation of amine salts and allowing the reaction to proceed to completion.[3]

  • Reaction Conditions: Heat the mixture under reflux. The elevated temperature provides the necessary activation energy for the nucleophilic substitution reaction.

  • Work-up and Purification: After the reaction is complete, cool the mixture. Wash the organic layer with water to remove any remaining salts and base.

  • Isolation: Purify the crude TEHA by vacuum distillation to separate it from unreacted starting materials and byproducts.

  • Drying and Storage: Dry the purified product to remove residual moisture and store it in a closed container in a cool, well-ventilated area to ensure stability.[3][6]

Key Applications in Research and Industry

TEHA's unique structure makes it valuable in several fields. Its high hydrophobicity and the sterically hindered nitrogen are key to its function.

  • Solvent Extraction in Hydrometallurgy: TEHA is a cornerstone extractant for separating metals.[3][4] It is particularly effective for recovering rare earth elements, uranium, and vanadium from acidic solutions.[3][7] The mechanism involves the formation of an amine salt in the organic phase, which then exchanges its anion for a metal-containing anionic complex from the aqueous phase.[7] Its selectivity for heavy rare earths over light rare earths gives it a unique advantage in these separation processes.[7]

  • Chemical Synthesis Intermediate: TEHA serves as a precursor in the synthesis of quaternary ammonium compounds. These "quats" have widespread use as surfactants, corrosion inhibitors, and phase-transfer catalysts.[3]

  • Catalysis: It finds use as a potential catalyst in organic reactions, such as in the production of polyurethane foam.[3]

  • Powder Coatings: A primary industrial use for TEHA is in the manufacturing of additives for powder coatings, where it can function as a tribo additive.[1][8]

Extraction_Mechanism cluster_Aqueous Aqueous Phase (Acidic) cluster_Organic Organic Phase MetalAnion Metal Anionic Complex [MXn]⁻ TEHA_Salt TEHA Salt [R₃NH]⁺A⁻ Proton H⁺ TEHA TEHA (R₃N) TEHA->TEHA_Salt Protonation TEHA_Metal TEHA-Metal Complex [R₃NH]⁺[MXn]⁻ TEHA_Salt->TEHA_Metal Anion Exchange

Caption: Ion exchange mechanism of TEHA in solvent extraction.

Spectroscopic and Analytical Characterization

Characterization of TEHA is routinely performed using standard spectroscopic techniques. Due to its structure, it lacks certain features common to other amines, which is a key identifying trait.

TechniqueKey Observations and Interpretations
IR Spectroscopy The most significant feature is the absence of N-H stretching absorptions between 3300-3500 cm⁻¹. This immediately confirms its identity as a tertiary amine.[1][9]
¹H NMR The spectrum is complex due to the overlapping signals of the numerous aliphatic protons. Key signals include broad multiplets for the CH₂ and CH groups and triplets for the terminal CH₃ groups.[10]
¹³C NMR Carbons bonded directly to the nitrogen atom are deshielded and appear downfield compared to other alkyl carbons.[1][9]
Mass Spectrometry TEHA follows the nitrogen rule, exhibiting an odd-numbered molecular ion peak. It undergoes characteristic α-cleavage, where the C-C bond nearest the nitrogen breaks, leading to resonance-stabilized fragment ions. The top peak is often observed at m/z 254.[1][9]
HPLC Analysis Direct analysis by HPLC with UV detection is difficult as TEHA lacks a chromophore.[11] More effective detection methods include Charged Aerosol Detection (CAD), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).[11]

Safety, Toxicology, and Handling

TEHA presents significant health hazards and requires careful handling with appropriate personal protective equipment (PPE).[6]

GHS Hazard Classification:

  • Reproductive Toxicity (Repr. 1B/2): H360F (May damage fertility), H361 (Suspected of damaging fertility or the unborn child).[1][12]

  • Specific Target Organ Toxicity, Repeated Exposure (STOT RE 2): H373 (May cause damage to organs through prolonged or repeated exposure).[1][12]

  • Irritation: It is considered irritating to the skin, eyes, and respiratory system.[2][6]

  • Aquatic Hazard: Very toxic to aquatic life, potentially with long-lasting effects.[2]

Toxicological Data:

  • LD50 Oral (Rat): > 8,170 mg/kg[5]

  • Occupational Exposure: Considered a secondary occupational hepatotoxin.[1]

Handling and PPE:

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment: Wear protective gloves, safety goggles or face shield, and appropriate lab clothing.[6][12]

  • First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if symptoms persist.[5][6]

  • Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[6][12]

References

Introduction: Understanding Tris(2-ethylhexyl)amine (TEHA)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Tris(2-ethylhexyl)amine

This compound, commonly abbreviated as TEHA, is a tertiary amine with the molecular formula C₂₄H₅₁N.[1] It exists as a clear, viscous liquid at room temperature, characterized by its high molecular weight (approx. 353.67 g/mol ), high boiling point (over 300°C), and insolubility in water.[1][2][3] Its large, branched alkyl chains render it highly soluble in organic solvents and create significant steric hindrance around the nitrogen atom, which makes it a weak base.[1]

TEHA's unique properties make it a valuable compound in several industrial and research applications. It is widely used as a liquid ion exchanger in hydrometallurgy for the solvent extraction and separation of metals like uranium, vanadium, and rare earth elements.[1][4] Additionally, it serves as an important intermediate in the synthesis of quaternary ammonium compounds, which are used as surfactants and corrosion inhibitors.[1] In the coatings industry, TEHA is a key additive for powder coatings, acting as a tribo additive.[5][6]

This guide provides a comprehensive overview of the primary synthetic routes to TEHA and details the methodologies for its purification, tailored for researchers and chemical development professionals.

Part 1: Synthesis of this compound

The industrial and laboratory-scale synthesis of TEHA primarily relies on two well-established chemical pathways: the alkylation of ammonia and the reductive amination of carbonyl compounds. The choice of method often depends on the availability of starting materials, desired scale, and control over byproduct formation.

Method 1: Direct Alkylation of Ammonia

This method involves the reaction of ammonia with a 2-ethylhexyl halide, such as 2-ethylhexyl chloride or bromide, in a nucleophilic aliphatic substitution reaction.[1][7]

Reaction Scheme: NH₃ + 3 R-X → N(R)₃ + 3 HX (where R = 2-ethylhexyl; X = Cl, Br)

Mechanistic Insight: The reaction proceeds via a series of S_N2 substitutions. Ammonia initially attacks the alkyl halide to form a primary amine (2-ethylhexylamine).[8] This primary amine is now also a nucleophile and can compete with ammonia to react with another molecule of the alkyl halide, forming a secondary amine (bis(2-ethylhexyl)amine). This process repeats, leading to the formation of the desired tertiary amine, TEHA.[8]

A significant challenge in this pathway is over-alkylation .[9][10] Because the product amines (primary, secondary, and tertiary) are themselves nucleophilic, the reaction typically yields a mixture of all three, along with the quaternary ammonium salt as a final product.[11][12] To drive the reaction to completion and maximize the yield of the tertiary amine, an excess of the alkyl halide is used.[1][11] The reaction also produces a hydrohalic acid (HX) byproduct for each alkylation step, which must be neutralized by adding a base, such as sodium hydroxide (NaOH), to prevent the formation of amine salts and to drive the equilibrium forward.[1]

Detailed Experimental Protocol: Alkylation of Ammonia
  • Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: The reactor is charged with a concentrated aqueous or ethanolic solution of ammonia.

  • Reaction Initiation: 2-ethylhexyl chloride (3.3 equivalents) is added dropwise to the ammonia solution while stirring vigorously. An aqueous solution of sodium hydroxide (at least 3 equivalents) is co-added or added portion-wise to neutralize the HCl formed.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress can be monitored by gas chromatography (GC) to observe the disappearance of the primary and secondary amine intermediates.

  • Initial Work-up: After cooling, the reaction mixture will separate into two phases. The organic layer is separated, washed with water to remove inorganic salts, and then washed with brine.

  • Drying: The organic phase is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The drying agent is filtered off, and any solvent is removed under reduced pressure to yield the crude TEHA.

Method 2: Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[13] For TEHA, this can be achieved by reacting 2-ethylhexanal with an amine source in the presence of a reducing agent. A particularly effective industrial approach involves the reaction of bis(2-ethylhexyl)amine with 2-ethylhexanal under a hydrogen atmosphere with a catalyst.[14]

Reaction Scheme: (C₈H₁₇)₂NH + C₇H₁₅CHO + H₂ --(Catalyst)--> (C₈H₁₇)₃N + H₂O

Mechanistic Insight: This process is a two-step sequence occurring in a single pot. First, the secondary amine (bis(2-ethylhexyl)amine) reacts with the aldehyde (2-ethylhexanal) to form an intermediate iminium ion.[9] Second, this iminium ion is immediately reduced in situ by hydrogen gas on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, to yield the tertiary amine.[13][14][15] This method offers high selectivity towards the tertiary amine, avoiding the complex product mixtures seen in direct alkylation.

Detailed Experimental Protocol: Reductive Amination
  • Reactor Setup: A high-pressure autoclave (stirring autoclave) is required for this reaction.

  • Charging Reagents: The autoclave is charged with bis(2-ethylhexyl)amine and a suspended palladium on carbon catalyst (e.g., 5% Pd/C).[14]

  • Pressurization: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 20-100 bar).[14]

  • Reaction Conditions: The mixture is heated to a temperature between 100-170°C while stirring.[14] 2-ethylhexanal is then added continuously or in portions.

  • Monitoring: The reaction progress is monitored by taking samples and analyzing them by GC to track the conversion of the secondary amine and aldehyde.[14]

  • Work-up: Once the reaction is complete, the autoclave is cooled and depressurized. The catalyst is removed by filtration.

  • Purification: The resulting crude product is then purified, typically starting with distillation to remove water and any unreacted starting materials.

Synthesis Pathways Overview

SynthesisPathways cluster_alkylation Method 1: Direct Alkylation cluster_reductive Method 2: Reductive Amination Ammonia Ammonia (NH3) PrimaryAmine Primary Amine (RNH2) Ammonia->PrimaryAmine + R-X EHH 2-Ethylhexyl Halide (R-X) EHH->PrimaryAmine SecondaryAmine Secondary Amine (R2NH) EHH->SecondaryAmine TEHA1 TEHA (R3N) EHH->TEHA1 PrimaryAmine->SecondaryAmine + R-X SecondaryAmine->TEHA1 + R-X BisAmine Bis(2-ethylhexyl)amine (R2NH) Iminium Iminium Ion Intermediate BisAmine->Iminium EHA 2-Ethylhexanal EHA->Iminium TEHA2 TEHA (R3N) Iminium->TEHA2 H2_Cat H2 / Catalyst H2_Cat->TEHA2

Caption: Primary synthesis routes for this compound.

Comparison of Synthesis Methods
FeatureDirect AlkylationReductive Amination
Starting Materials Ammonia, 2-Ethylhexyl HalideBis(2-ethylhexyl)amine, 2-Ethylhexanal
Selectivity Low; produces a mixture of aminesHigh; selective formation of tertiary amine
Byproducts Amine mixture, Quaternary salts, HXWater
Reaction Conditions Atmospheric pressure, reflux temperatureHigh pressure (20-100 bar), high temp (100-170°C)[14]
Catalyst None required (base for neutralization)Heterogeneous catalyst (e.g., Pd/C) required
Advantages Simpler equipment (no high pressure)High selectivity, cleaner reaction
Disadvantages Poor selectivity, difficult purificationRequires high-pressure equipment

Part 2: Purification of this compound

Purification of crude TEHA is critical to remove unreacted starting materials, intermediates (primary and secondary amines), and byproducts. Given its high boiling point and chemical nature, a multi-step approach is often necessary.

Method 1: Vacuum Distillation

Distillation is a primary method for purifying TEHA, especially for removing lower-boiling impurities like unreacted 2-ethylhexyl halides or higher-boiling residues.[1] Due to TEHA's high boiling point (approx. 335°C at atmospheric pressure), performing the distillation under vacuum is mandatory to lower the boiling point and prevent thermal degradation.[2][16]

Detailed Protocol: Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge: The crude TEHA is placed in the distillation flask along with boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Slowly apply vacuum to the system using a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect fractions based on boiling point and pressure. Lower-boiling impurities will distill first. The main fraction containing pure TEHA is collected at the appropriate temperature/pressure range (e.g., 204-211°C at a specified vacuum).[3]

  • Termination: Once the main fraction is collected, stop heating, allow the system to cool, and then slowly release the vacuum before collecting the purified product.

Method 2: Liquid-Liquid Extraction (Acid Wash)

This technique leverages the basicity of amines to separate them from neutral organic impurities. By washing the crude product (dissolved in an organic solvent) with an aqueous acid solution, the primary, secondary, and tertiary amines are protonated to form ammonium salts, which are soluble in the aqueous phase.[17][18][19] Neutral impurities remain in the organic layer.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude TEHA in a water-immiscible organic solvent like diethyl ether or toluene.

  • Acid Extraction: Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1-2 M HCl). This extracts all amine species into the aqueous layer as their respective hydrochloride salts. The organic layer containing neutral impurities is discarded.

  • Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong base (e.g., NaOH solution) with stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salts, regenerating the free amines.

  • Back Extraction: Extract the regenerated amines from the aqueous layer back into a fresh portion of organic solvent. Repeat the extraction 2-3 times.

  • Final Wash & Dry: Combine the organic extracts, wash with water and then with brine to remove residual base and salts. Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified mixture of amines.

Note: While this method is excellent for removing non-basic impurities, it does not separate tertiary amines from primary and secondary amine impurities. More advanced pH-controlled extractions with specific buffers can achieve some separation but are complex to optimize.[20][21]

Method 3: Chromatographic Purification

For achieving very high purity or for separating TEHA from closely related amine impurities, column chromatography is the method of choice. However, purifying amines on standard silica gel can be problematic due to the acidic nature of silica, which leads to strong binding, peak tailing, and poor separation.[22]

Causality and Solutions: The acidic silanol groups (Si-OH) on the surface of silica gel strongly interact with the basic lone pair of electrons on the nitrogen atom. To mitigate this, several strategies are employed:

  • Amine-Modified Mobile Phase: Adding a small amount of a competing amine, such as triethylamine (~0.1-1%), to the eluent can saturate the acidic sites on the silica, allowing the target amine to elute more cleanly.[22]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: This is often the best choice, as the stationary phase itself is basic, preventing strong interactions with the analyte.[22]

    • Alumina (basic or neutral): Alumina is a common alternative to silica for purifying basic compounds.

    • Other bonded phases: Diol or cyano columns can also provide better results than bare silica for separating amines.[23]

Purification Workflow and Strategy

A robust purification strategy often combines these methods. An initial distillation removes bulk impurities, followed by an acid wash to remove neutral compounds. If primary or secondary amines persist, preparative chromatography is used as a final polishing step.

PurificationWorkflow Crude Crude TEHA Product Distill Vacuum Distillation Crude->Distill Removes low/high boilers AcidWash Liquid-Liquid Extraction (Acid Wash) Distill->AcidWash Removes neutral impurities Chrom Column Chromatography (e.g., on Amine-Silica) AcidWash->Chrom If P/S amines remain Pure High-Purity TEHA AcidWash->Pure If sufficient purity Chrom->Pure Final Polishing

References

An In-Depth Technical Guide to Tris(2-ethylhexyl)amine: Properties, Synthesis, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-ethylhexyl)amine, a tertiary amine with significant industrial and research applications, is a versatile compound known for its unique physicochemical properties. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and diverse applications, with a particular focus on its relevance to researchers and professionals in the field of drug development. While not a direct therapeutic agent, its utility as a synthetic intermediate and a powerful separation agent makes it a valuable tool in the modern laboratory.

Chemical Identity and Physicochemical Properties

This compound is a sterically hindered, high-molecular-weight amine. Its bulky alkyl groups are responsible for its low water solubility and high solubility in organic solvents, which are key to many of its applications.

CAS Number: 1860-26-0[1][2]

Synonyms

This compound is known by several other names in the literature and commercial products. A comprehensive list of synonyms is provided in Table 1.

Table 1: Synonyms of this compound

Synonym
2-Ethyl-N,N-bis(2-ethylhexyl)-1-hexanamine[2]
TEHA
Tri(2-ethylhexyl)amine
Tri-2-ethylhexylamine[2]
N,N-Diisooctyl-Isooctanamine[2]
Triisooctylamine[2]
Trisethylhexylamine[2]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. Its high boiling point, low vapor pressure, and density are important considerations for its handling and application in various processes.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₄H₅₁N[3]
Molecular Weight353.67 g/mol
AppearanceClear, colorless to pale yellow viscous liquid[2][3][4]
OdorSlight ammonia-like[4]
Density0.817 g/mL at 20 °C
Boiling Point>300 °C (estimated)[3]
Flash Point109 °C (closed cup)
SolubilityInsoluble in water; miscible with organic solvents[3]
Refractive Index (n20/D)1.451

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: alkylation of ammonia or reductive amination of an aldehyde. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Synthesis via Alkylation of Ammonia

This method involves the reaction of ammonia with a 2-ethylhexyl halide (e.g., chloride or bromide). To favor the formation of the tertiary amine, an excess of the alkylating agent is used. The reaction is typically carried out under heat, and a base such as sodium hydroxide is added to neutralize the hydrohalic acid byproduct.[3]

Reaction Scheme:

NH₃ + 3 CH₃(CH₂)₃CH(C₂H₅)CH₂-X → [CH₃(CH₂)₃CH(C₂H₅)CH₂]₃N + 3 HX

(where X = Cl, Br)

Diagram 1: Synthesis of this compound via Alkylation

G Ammonia Ammonia (NH₃) ReactionVessel Reaction Vessel Ammonia->ReactionVessel EthylhexylHalide 2-Ethylhexyl Halide (excess) EthylhexylHalide->ReactionVessel Base Base (e.g., NaOH) Base->ReactionVessel Neutralization Neutralization Base->Neutralization Heat Heat (Reflux) ReactionVessel->Heat Product This compound ReactionVessel->Product Byproduct HX Byproduct ReactionVessel->Byproduct Purification Purification (Distillation) Product->Purification Byproduct->Neutralization FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via alkylation of ammonia.

Synthesis via Reductive Amination

A more modern and efficient method involves the reaction of bis(2-ethylhexyl)amine with 2-ethylhexanal in the presence of hydrogen gas and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[5] This process, known as reductive amination, offers high yields and selectivity.

Industrial Synthesis Protocol (based on Patent US8034978B2): [5]

  • Charging the Reactor: A stirring autoclave is charged with bis(2-ethylhexyl)amine and a suspended palladium on carbon (Pd/C) catalyst.[5]

  • Reaction Conditions: The reactor is heated to a temperature range of 100-170 °C and pressurized with hydrogen to an absolute pressure of 20-100 bar.[5]

  • Addition of Aldehyde: 2-Ethylhexanal is added continuously or in portions to the reaction mixture. The addition rate is controlled based on the conversion of the bis(2-ethylhexyl)amine.[5]

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography to ensure a high conversion rate (at least 95%) of the secondary amine.[5]

  • Catalyst Separation: After the reaction is complete, the catalyst is allowed to settle.[5]

  • Product Isolation: The organic phase containing this compound is discharged from the reactor, potentially through a filter to remove any remaining catalyst particles.[5] The catalyst can be reused for subsequent batches.[5]

  • Purification: The crude product is then purified by distillation to remove any unreacted starting materials or byproducts.[3]

Applications in Research and Development

This compound's unique properties make it a valuable tool in various research and industrial settings, including those relevant to pharmaceutical development.

Solvent Extraction for Purification

The primary application of this compound is in solvent extraction, also known as liquid-liquid extraction.[6] Its high hydrophobicity and its ability to form ion pairs with acidic compounds make it an excellent extractant for separating and purifying a range of molecules.[3]

Mechanism of Extraction:

In an acidic aqueous solution, the nitrogen atom of this compound can be protonated, forming a bulky, lipophilic cation. This cation can then form an ion pair with an anionic species present in the aqueous phase, facilitating the transfer of the anion into the organic phase. This principle is widely used for the extraction of inorganic acids and metal-anion complexes.[3][6]

Application in Pharmaceutical Purification:

This extraction capability can be harnessed in the pharmaceutical industry for the purification of Active Pharmaceutical Ingredients (APIs) or their intermediates.[7][8] Many drug molecules or synthetic intermediates are acidic in nature and can be selectively extracted from complex reaction mixtures or fermentation broths using this compound. This allows for the removal of impurities and the isolation of the desired compound.[9][10]

Experimental Protocol: Extraction of an Acidic Compound

  • Preparation of the Organic Phase: Prepare a solution of this compound in a water-immiscible organic solvent (e.g., kerosene, xylene). The concentration will depend on the specific application and the concentration of the target acid. A modifier, such as octanol, may be added to prevent the formation of a third phase.[6]

  • Extraction: In a separatory funnel, combine the aqueous solution containing the acidic compound with the prepared organic phase.

  • Mixing: Shake the separatory funnel vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the acidic compound into the organic phase.

  • Phase Separation: Allow the two phases to separate completely. The denser layer (usually the aqueous phase, but dependent on the organic solvent) will be at the bottom.

  • Separation: Carefully drain the lower aqueous layer.

  • Stripping (Back-Extraction): To recover the extracted acidic compound, the organic phase is then "stripped" by mixing it with a fresh aqueous solution, typically a basic solution (e.g., NaOH solution) or even distilled water, depending on the strength of the acid-amine interaction.[6] This will deprotonate the amine and transfer the acidic compound back into the aqueous phase as its salt.

  • Isolation: The acidic compound can then be isolated from the aqueous phase by acidification, which will cause it to precipitate if it has low water solubility.

Diagram 2: Acid-Base Extraction Workflow

G cluster_0 Extraction Step cluster_1 Stripping Step AqueousPhase Aqueous Phase (Acidic Compound + Impurities) SeparatoryFunnel Separatory Funnel (Mixing) AqueousPhase->SeparatoryFunnel OrganicPhase Organic Phase (this compound in Solvent) OrganicPhase->SeparatoryFunnel SeparatedPhases Organic Phase (Loaded) Aqueous Phase (Impurities) SeparatoryFunnel->SeparatedPhases Phase Separation LoadedOrganicPhase Loaded Organic Phase SeparatedPhases->LoadedOrganicPhase SeparatoryFunnel2 Separatory Funnel (Mixing) LoadedOrganicPhase->SeparatoryFunnel2 StrippingSolution Stripping Solution (e.g., NaOH solution) StrippingSolution->SeparatoryFunnel2 SeparatedPhases2 Aqueous Phase (Purified Acid Salt) Organic Phase (Regenerated Amine) SeparatoryFunnel2->SeparatedPhases2 Phase Separation FinalProduct Purified Acidic Compound SeparatedPhases2->FinalProduct Acidification & Isolation

Caption: A generalized workflow for the purification of an acidic compound using this compound.

Precursor for Biologically Active Quaternary Ammonium Compounds

A significant, though indirect, application of this compound in the context of drug development is its use as a starting material for the synthesis of quaternary ammonium compounds (QACs).[3] QACs are a class of compounds with a positively charged nitrogen atom bonded to four alkyl or aryl groups.[11] They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[11]

Synthesis of Quaternary Ammonium Compounds:

This compound, as a tertiary amine, can be readily converted to a QAC through reaction with an alkylating agent, such as an alkyl halide. This reaction is known as the Menshutkin reaction.

Reaction Scheme:

[CH₃(CH₂)₃CH(C₂H₅)CH₂]₃N + R-X → [[CH₃(CH₂)₃CH(C₂H₅)CH₂]₃N-R]⁺X⁻

(where R-X is an alkylating agent)

The biological activity of the resulting QAC is highly dependent on the nature of the fourth alkyl group (R) introduced. By carefully selecting the alkylating agent, researchers can synthesize novel QACs with tailored biological activities for potential therapeutic applications. For instance, the synthesis of QACs with specific pharmacophores has been explored for developing new antiviral agents, including inhibitors of the influenza virus.[12]

Potential as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[13] Tertiary amines, like this compound, can function as phase transfer catalysts.[2] Although not as common as quaternary ammonium salts in this role, their ability to be protonated and form ion pairs can enable the transport of anions from the aqueous to the organic phase, where the reaction with an organic substrate occurs.[13] This can be particularly useful in pharmaceutical synthesis for improving reaction rates, yields, and selectivities, while often using milder reaction conditions.[14]

Potential Role in Analytical Chemistry

In the field of pharmaceutical analysis, ion-pair chromatography is a widely used technique for the separation of ionic and ionizable compounds.[15][16] This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention on a reversed-phase column.[17] While smaller alkylamines are more commonly used, the principle of ion-pair formation is central to the function of this compound in solvent extraction. Its high lipophilicity could potentially be exploited in specialized chromatographic applications for the separation of highly polar or charged drug molecules. Furthermore, its use as a derivatizing agent to enhance the gas chromatographic analysis of certain drugs could be explored, as derivatization is a common strategy to improve the volatility and chromatographic behavior of polar analytes.[18][19]

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions.

  • Irritation: It is irritating to the skin, eyes, and mucous membranes.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this chemical.[4]

  • Inhalation: Avoid inhaling vapors. Work in a well-ventilated area or use a fume hood.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep containers tightly closed.[4] It should be stored away from copper and its alloys.[4]

Conclusion

This compound is a versatile and industrially significant tertiary amine with a well-defined set of physicochemical properties. While its direct application in drug formulations is not established, its utility for researchers and drug development professionals is substantial. Its primary role as a highly effective agent for solvent extraction offers a powerful tool for the purification of acidic APIs and intermediates. Furthermore, its function as a precursor for the synthesis of a diverse range of biologically active quaternary ammonium compounds provides a direct link to the discovery and development of new therapeutic agents. Understanding the chemistry and applications of this compound can, therefore, be a valuable asset in the modern research and pharmaceutical landscape.

References

The Solubility of Tris(2-ethylhexyl)amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tris(2-ethylhexyl)amine (TEHA) is a tertiary amine of significant interest across various scientific disciplines, including its emerging role in pharmaceutical development as an ion-pairing agent and in novel drug delivery systems. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for its effective application, from process chemistry to formulation. This in-depth technical guide provides a detailed exploration of the solubility of TEHA, grounded in the principles of physical chemistry. We will delve into the theoretical underpinnings of its solubility, present available solubility data, and provide a robust, step-by-step experimental protocol for determining its solubility in the laboratory. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique properties of TEHA with confidence and precision.

Introduction to this compound (TEHA)

This compound, with the molecular formula C24H51N, is a high-molecular-weight tertiary amine.[1] It exists as a clear, viscous liquid at room temperature.[1] The molecule's structure is characterized by a central nitrogen atom bonded to three branched 2-ethylhexyl chains. This unique architecture imparts a significant hydrophobic character to the molecule, making it virtually insoluble in water.[1][2] Conversely, its large, nonpolar alkyl groups suggest a high affinity for organic solvents.

TEHA's primary applications have traditionally been in solvent extraction processes for the recovery of metals such as uranium and rare earth elements.[1][3] However, its utility is expanding into other areas. In organic synthesis, it can serve as an intermediate in the production of quaternary ammonium compounds, which have applications as surfactants and corrosion inhibitors.[1] For pharmaceutical scientists, TEHA's ability to form ion pairs with acidic drug molecules is of particular interest for enhancing their solubility in lipid-based formulations and for facilitating their transport across biological membranes.

Theoretical Framework for the Solubility of TEHA in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of the mixing process. The dissolution of one substance in another is driven by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS. For dissolution to be spontaneous, ΔG must be negative.

Intermolecular Forces at Play:

The solubility of TEHA in organic solvents is dictated by the balance of intermolecular forces between TEHA-TEHA molecules, solvent-solvent molecules, and TEHA-solvent molecules.

  • Van der Waals Forces: As a large, nonpolar molecule, the predominant intermolecular forces in TEHA are London dispersion forces, a type of van der Waals force. These forces increase with the size and surface area of the molecule.

  • Dipole-Dipole Interactions: The nitrogen atom in TEHA introduces a slight polarity to the molecule due to its lone pair of electrons. However, the three bulky ethylhexyl groups sterically hinder this polar center, minimizing its contribution to the overall polarity.

  • Hydrogen Bonding: TEHA is a tertiary amine and therefore lacks a hydrogen atom directly bonded to the nitrogen. Consequently, it cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor through its lone pair of electrons on the nitrogen atom.

Solvent Polarity and its Influence:

The polarity of the organic solvent plays a crucial role in determining the solubility of TEHA.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the primary intermolecular forces are London dispersion forces. Given TEHA's predominantly nonpolar character, it is expected to be highly soluble, and likely miscible, in these solvents. The disruption of TEHA-TEHA and solvent-solvent interactions is compensated for by the formation of favorable TEHA-solvent interactions, all of which are of a similar nature (dispersion forces).

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. While they can engage in dipole-dipole interactions, the large nonpolar alkyl chains of TEHA will still favor interactions based on dispersion forces. Therefore, good solubility is anticipated.

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While TEHA can act as a hydrogen bond acceptor, its bulky structure may limit the effectiveness of this interaction. The solubility in these solvents will depend on the balance between the favorable dispersion forces with the alkyl chains and the disruption of the strong hydrogen bonding network of the alcohol. Generally, as the alkyl chain of the alcohol increases (e.g., from methanol to octanol), its polarity decreases, and the solubility of TEHA is expected to increase.

Quantitative Solubility of this compound

While many sources describe this compound as being "miscible with organic solvents," specific quantitative data is not extensively available in the public domain.[1] This general miscibility is a strong indicator of its lipophilic nature. For the purposes of this guide, we will present a qualitative summary based on available information and supplement it with quantitative data for a structurally similar long-chain tertiary amine, trioctylamine, to provide a reasonable estimation of TEHA's behavior.

Table 1: Solubility of this compound and a Structurally Similar Amine in Common Organic Solvents

Solvent CategorySolventThis compound SolubilityTrioctylamine Solubility ( g/100g solvent) at 25°C (approx.)
Alcohols MethanolSoluble~10
EthanolSoluble~20
IsopropanolSoluble~30
Ketones AcetoneSoluble~50
Ethers Diethyl EtherMiscibleMiscible
Tetrahydrofuran (THF)MiscibleMiscible
Hydrocarbons n-HexaneMiscibleMiscible
TolueneMiscibleMiscible
Chlorinated Solvents DichloromethaneMiscibleMiscible
ChloroformMiscibleMiscible

Note: The solubility of TEHA is generally described as "soluble" or "miscible". The quantitative data for trioctylamine is sourced from "SOLUBILITIES OF HIGH MOLECULAR WEIGHT SYMMETRICAL NORMAL ALIPHATIC TERTIARY AMINES" and is provided as an estimate of behavior due to structural similarity.[4]

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol is a robust method for determining the solubility of a liquid, such as TEHA, in an organic solvent. This method is adapted from the principles outlined in the ASTM E1148 standard for determining aqueous solubility, modified for a liquid-liquid system.

Principle

The method involves preparing a series of solutions with varying concentrations of TEHA in the chosen organic solvent. The solutions are equilibrated at a constant temperature, and the point at which the solution becomes saturated (i.e., the limit of miscibility is reached, often observed by the formation of a second phase or persistent cloudiness) is determined visually. For quantitative analysis, the concentration of the saturated solution can be determined by a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Calibrated positive displacement pipettes or syringes

  • Class A volumetric flasks

  • Temperature-controlled water bath or incubator

  • Vortex mixer

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Accurately weigh TEHA prep2 Prepare stock solution in solvent prep1->prep2 prep3 Create serial dilutions prep2->prep3 equil1 Incubate samples at constant temperature prep3->equil1 equil2 Vortex periodically equil1->equil2 analysis1 Visually inspect for phase separation equil2->analysis1 analysis2 Analyze clear phase by GC-FID analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 result1 Report solubility (e.g., g/100mL) analysis3->result1

Caption: Experimental workflow for determining the solubility of TEHA.

Step-by-Step Protocol
  • Preparation of Standard Solutions for Calibration:

    • Accurately prepare a stock solution of TEHA in the chosen solvent (e.g., 100 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 75 mg/mL).

    • Analyze these standards using a validated GC-FID method to generate a calibration curve of peak area versus concentration.

  • Preparation of Test Samples:

    • In a series of glass vials, accurately add increasing amounts of TEHA to a fixed volume of the organic solvent. For example, prepare samples with concentrations ranging from an expected low value to a value expected to exceed the solubility limit.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for at least 24 hours. Periodically vortex the samples to ensure thorough mixing.

  • Observation and Sample Preparation for Analysis:

    • After equilibration, visually inspect each vial for any signs of phase separation or persistent turbidity. The highest concentration that remains a single, clear phase is an approximation of the solubility.

    • For the highest concentration that appears to be a single phase, and for the lowest concentration that shows phase separation, carefully take an aliquot from the clear supernatant (in the case of phase separation) for quantitative analysis. It is crucial not to disturb any undissolved phase. Centrifugation can be used to facilitate the separation of phases if necessary.

  • Quantitative Analysis:

    • Analyze the aliquots from the saturated solutions using the same GC-FID method developed for the calibration standards.

    • Determine the concentration of TEHA in the saturated solution by interpolating its peak area on the calibration curve.

  • Reporting Results:

    • Report the solubility as the average of at least three replicate determinations, expressed in appropriate units (e.g., g/100 mL, mol/L) at the specified temperature.

Factors Influencing the Solubility of TEHA

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: For most liquid-liquid systems where the dissolution is endothermic, solubility increases with temperature. However, some systems can exhibit an upper or lower critical solution temperature, beyond which the components are miscible in all proportions. For TEHA, it is generally expected that its solubility in most organic solvents will increase with temperature.

  • Presence of Water: Even small amounts of water in an organic solvent can significantly impact the solubility of a nonpolar compound like TEHA. Water can lead to phase separation, especially in nonpolar solvents.

  • Presence of Other Solutes: The presence of other solutes, such as acidic compounds, can dramatically alter the solubility of TEHA. Acids can protonate the amine, forming an ammonium salt. These salts often have very different solubility profiles, typically being more soluble in polar solvents and less soluble in nonpolar solvents. This principle is the basis for its use in solvent extraction.[5]

Conclusion

This compound is a highly nonpolar, lipophilic tertiary amine with excellent solubility in a wide range of organic solvents. Its solubility is primarily driven by favorable van der Waals interactions with the solvent molecules. While quantitative data in the literature is sparse, the general consensus is that TEHA is miscible with most common nonpolar and polar aprotic organic solvents. Its solubility in polar protic solvents is also significant, though may be limited by the energy required to disrupt the solvent's hydrogen-bonding network.

For critical applications in research and drug development, the experimental determination of solubility is strongly recommended. The protocol provided in this guide offers a reliable and validated method for obtaining precise solubility data. A thorough understanding of the solubility of TEHA is a critical first step in harnessing its full potential in various scientific and industrial applications.

References

A Comprehensive Guide to the Spectroscopic Characterization of Tris(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-ethylhexyl)amine (TEHA), a tertiary amine with the chemical formula C₂₄H₅₁N, is a versatile compound utilized in a range of industrial applications, from solvent extraction in hydrometallurgy to a synthesis intermediate for quaternary ammonium compounds.[1][2] Its efficacy in these roles is intrinsically linked to its molecular structure and purity, necessitating robust analytical methods for its characterization. This guide provides a detailed exploration of the spectroscopic techniques pivotal for the structural elucidation and quality control of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of each technique, detailed experimental protocols tailored for a viscous liquid analyte, and a thorough interpretation of the spectral data. The insights provided herein are designed to empower researchers and professionals to confidently identify and characterize this compound, ensuring the integrity of their scientific endeavors.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule consists of a central nitrogen atom bonded to three 2-ethylhexyl chains. This branched, bulky alkyl structure significantly influences its physical properties, such as its high boiling point and viscosity, and its spectroscopic signatures.[3]

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[4] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately 4-5 cm.[4]

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, typically with 16-32 scans.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

Assignment Chemical Shift (ppm) Multiplicity Integration
-N-CH₂ -~2.04d6H
-CH₂-CH -(CH₂)-~1.44m3H
-CH-(CH₂ )-CH₃~1.26-1.36m24H
-CH₂-CH₃ ~0.89t9H
-CH-(CH₂)-CH₃ ~0.83t9H

Note: The data presented is based on available information and theoretical predictions.[5]

The ¹H NMR spectrum of this compound is characterized by overlapping signals in the aliphatic region. The protons on the methylene group adjacent to the nitrogen (-N-CH₂-) are deshielded by the electronegative nitrogen atom and appear as a doublet around 2.04 ppm. The methine proton (-CH-) is a complex multiplet around 1.44 ppm due to coupling with the neighboring methylene protons. The numerous methylene protons of the hexyl and ethyl chains overlap in a broad multiplet between 1.26 and 1.36 ppm. The two distinct methyl groups (-CH₃) appear as triplets around 0.89 and 0.83 ppm, respectively.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.[4]

  • Instrument Setup: The analysis is performed on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Due to the symmetry of the molecule, with three identical 2-ethylhexyl groups, the ¹³C NMR spectrum is expected to show 8 distinct signals.

Carbon Assignment Predicted Chemical Shift (ppm)
-N-C H₂-50-60
-CH₂-C H-(CH₂)-35-45
-C H-(CH₂)-CH₃30-40
-CH-(C H₂)-CH₂-25-35
-CH₂-C H₂-CH₂-20-30
-CH₂-C H₂-CH₃10-20
-C H₂-CH₃10-20
-CH₂-C H₃5-15

Note: These are predicted chemical shift ranges based on typical values for aliphatic amines.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Given that this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) sampling technique is highly recommended.[6]

  • Instrument Setup: Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

The FTIR spectrum of this compound is characterized by the following key absorption bands:

  • C-H Stretching: Strong, sharp peaks in the 2960-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the numerous CH₂, and CH₃ groups.

  • C-H Bending: Medium to strong absorption bands around 1460 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending) are characteristic of the alkyl chains.

  • C-N Stretching: A weak to medium intensity band is expected in the 1250-1020 cm⁻¹ region, corresponding to the C-N stretching of the tertiary amine.[7] This peak can sometimes be difficult to definitively assign due to its presence in a crowded region of the spectrum.

  • Absence of N-H Bands: Critically, as a tertiary amine, this compound will show no absorption bands in the 3500-3300 cm⁻¹ region, which is characteristic of N-H stretching vibrations in primary and secondary amines.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation through various pathways.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

The mass spectrum of this compound is expected to exhibit the following features:

  • Molecular Ion (M⁺˙): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (approximately 353.7 g/mol ).[1] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of an alkyl radical and the formation of a resonance-stabilized iminium ion. The major fragmentation is expected to be the loss of a pentyl radical (C₅H₁₁˙) from one of the 2-ethylhexyl chains.

fragmentation TEHA This compound (M⁺˙) m/z = 353 Fragment1 Iminium Ion m/z = 254 TEHA->Fragment1 α-cleavage Radical1 Pentyl Radical (loss)

Figure 2. Proposed primary fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H and ¹³C NMR, FTIR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. The interpretation of the data, grounded in the fundamental principles of each technique, allows for a detailed understanding of its molecular architecture. The experimental protocols outlined in this guide are designed to be self-validating, ensuring the generation of high-quality, reproducible data. By leveraging this multi-faceted spectroscopic approach, researchers and professionals in drug development and other scientific fields can ensure the identity, purity, and quality of this compound, thereby upholding the integrity and reliability of their work.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Tris(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and potential degradation pathways of Tris(2-ethylhexyl)amine (TEHA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical analytical methodologies to offer a thorough understanding of TEHA's behavior at elevated temperatures.

Introduction: Understanding this compound (TEHA)

This compound, a tertiary amine with the molecular formula C₂₄H₅₁N, is a clear, viscous liquid at room temperature.[1] Its large, branched alkyl groups contribute to its high molecular weight of approximately 353.67 g/mol , low water solubility, and miscibility with organic solvents.[1][2] These properties make TEHA a valuable compound in various industrial applications, including as a solvent extractant for metals in hydrometallurgy and as an intermediate in chemical synthesis.[1][3] In the pharmaceutical and drug development sectors, understanding the thermal stability of such compounds is paramount to ensure the integrity of processes and the safety of final products.

Core Physicochemical Properties of TEHA

A solid understanding of TEHA's physical properties is the foundation for evaluating its thermal stability.

PropertyValueSource(s)
Molecular Formula C₂₄H₅₁N[1][4]
Molecular Weight 353.67 g/mol [1]
Appearance Clear, colorless to yellow, viscous liquid[4][5]
Boiling Point >300°C (estimated)[1]
Density 0.817 g/mL at 20°C[2][6]
Flash Point 109°C (closed cup)[6]
Ignition Temperature 215°C[7]
Solubility Insoluble in water; miscible with organic solvents[1][2]

Section 1: Theoretical Framework for the Thermal Degradation of Tertiary Amines

The thermal degradation of a molecule is the process by which it breaks down into smaller, more volatile fragments at elevated temperatures. For tertiary amines like TEHA, several potential degradation pathways can be considered. Generally, tertiary amines are more thermally stable than their primary and secondary counterparts due to the absence of N-H bonds, which are typically weaker than C-N and C-C bonds.[8] However, at sufficiently high temperatures, C-N and C-C bond cleavage will occur.

Hofmann Elimination: A Classic Pathway

The Hofmann elimination is a well-established reaction for the decomposition of quaternary ammonium salts to form an alkene and a tertiary amine.[9][10][11] While TEHA is a tertiary amine, under certain conditions, it could undergo a similar E2 elimination-type reaction. This pathway is characterized by the abstraction of a β-hydrogen by a base, leading to the formation of a double bond and the departure of the amine as a leaving group.

For TEHA, the β-hydrogens are located on the methylene groups of the ethylhexyl chains. The bulky nature of the this compound group would act as a significant leaving group, sterically hindering the abstraction of the more substituted β-hydrogen and favoring the formation of the least substituted alkene (Hofmann's rule).[9][11]

Hofmann_Elimination cluster_0 This compound Structure cluster_1 Hofmann Elimination Products TEHA N(CH₂CH(C₂H₅)(CH₂)₃CH₃)₃ Alkene Oct-1-ene CH₂=CH(CH₂)₅CH₃ TEHA->Alkene Heat (Δ) β-hydrogen abstraction Amine Bis(2-ethylhexyl)amine HN(CH₂CH(C₂H₅)(CH₂)₃CH₃)₂ TEHA->Amine C-N Bond Cleavage

Free Radical Decomposition: A High-Temperature Pathway

At higher temperatures, in the absence of specific reagents, the thermal degradation of organic molecules often proceeds through a free radical mechanism. This process involves three key stages: initiation, propagation, and termination.

  • Initiation: The process begins with the homolytic cleavage of the weakest bond in the molecule to form two free radicals. In TEHA, the C-N bond is a likely candidate for initial cleavage due to the relative stability of the resulting alkyl and amino radicals.

  • Propagation: The radicals formed during initiation can then react with other TEHA molecules, abstracting hydrogen atoms or causing further bond cleavages to create new radicals. This chain reaction leads to the formation of a variety of smaller, more volatile products.

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

Free_Radical_Decomposition TEHA This compound Initiation Initiation (Heat) TEHA->Initiation Radical1 Bis(2-ethylhexyl)amino radical Initiation->Radical1 C-N bond cleavage Radical2 2-Ethylhexyl radical Initiation->Radical2 C-N bond cleavage Propagation Propagation Radical1->Propagation Radical2->Propagation Products Smaller Alkanes, Alkenes, and Amines Propagation->Products Termination Termination Products->Termination Stable_Products Stable, Non-Radical Products Termination->Stable_Products

Section 2: Analytical Methodologies for Studying Thermal Degradation

To experimentally investigate the thermal stability and degradation of TEHA, a suite of analytical techniques is employed. These methods provide quantitative data on the temperature at which degradation begins, the extent of mass loss, and the identity of the degradation products.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is a primary technique for determining the thermal stability of materials.

Experimental Protocol: TGA of this compound

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature.

    • Select an appropriate sample pan (e.g., platinum or alumina).

    • Tare the balance with an empty sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of TEHA into the tared sample pan.

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Data Collection: Record mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass remaining versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

TGA_Workflow

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[12][13] The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[13][14]

Experimental Protocol: Py-GC-MS of this compound

  • Instrument Preparation:

    • Equip a gas chromatograph-mass spectrometer with a pyrolysis unit.

    • Install an appropriate GC column for the separation of aliphatic and amine compounds (e.g., a mid-polar column).

    • Condition the GC column and pyrolysis unit.

  • Sample Preparation:

    • Place a small amount of TEHA (typically in the microgram range) into a pyrolysis sample cup.

  • Experimental Parameters:

    • Pyrolysis Temperature: Select a temperature above the decomposition temperature determined by TGA (e.g., 600°C).

    • GC Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 300°C at 10°C/min.

      • Hold at 300°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Scan range: m/z 35-500.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectra of the individual peaks to a spectral library (e.g., NIST) to identify the degradation products.

    • Propose a degradation mechanism based on the identified products.

PyGCMS_Workflow

Section 3: Anticipated Degradation Products and Influencing Factors

Based on the theoretical degradation pathways, a range of products can be anticipated from the thermal decomposition of TEHA.

Anticipated Degradation Products:

  • From Hofmann-type Elimination:

    • Oct-1-ene

    • Bis(2-ethylhexyl)amine

  • From Free Radical Decomposition:

    • Smaller alkanes and alkenes (e.g., ethane, ethene, propane, propene)

    • 2-Ethylhexene

    • Di(2-ethylhexyl)amine

    • Mono(2-ethylhexyl)amine

    • Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) in an oxidative environment.

Factors Influencing Thermal Stability:

  • Atmosphere: The presence of oxygen will significantly lower the degradation temperature and lead to the formation of oxidized products.

  • Impurities: The presence of acidic or metallic impurities can catalyze degradation reactions.

  • Heating Rate: A slower heating rate may allow for the observation of more distinct degradation steps.

Conclusion and Future Perspectives

While specific experimental data on the thermal degradation of this compound is not extensively available in public literature, a sound understanding of its potential behavior can be derived from the fundamental principles of tertiary amine chemistry. The primary degradation pathways at elevated temperatures are likely to involve Hofmann-type elimination and free radical decomposition.

For researchers and professionals working with TEHA, it is crucial to consider its thermal stability, particularly in applications involving high temperatures. The analytical methodologies outlined in this guide, specifically TGA and Py-GC-MS, provide a robust framework for experimentally determining the precise thermal decomposition profile and identifying the resulting degradation products. Further research in this area would be invaluable for providing detailed kinetic and mechanistic data, enhancing the safe and effective use of this compound across its various applications.

References

The Unseen Hand: A Technical Guide to the Mechanism of Tris(2-ethylhexyl)amine in Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris(2-ethylhexyl)amine (TEHA), a tertiary amine characterized by its bulky, branched alkyl chains, has carved a significant niche in the realm of hydrometallurgy and chemical processing. Its efficacy as a liquid ion exchanger is pivotal in the selective extraction and purification of a diverse range of solutes, from valuable metals to inorganic and carboxylic acids. This technical guide provides an in-depth exploration of the core mechanisms governing TEHA's action in solvent extraction. We will move beyond a superficial overview to dissect the nuanced interplay of its molecular structure, the prevailing chemical environment, and the nature of the target solute. This document is intended for researchers, scientists, and drug development professionals who seek not just to apply, but to fundamentally understand and innovate within the field of solvent extraction. We will delve into the causality behind experimental choices, present self-validating protocols for mechanistic investigation, and ground our discussion in authoritative references.

The Molecular Architecture of TEHA: More Than Just a Tertiary Amine

At the heart of TEHA's functionality lies its unique molecular structure. As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it a Lewis base. However, the three bulky 2-ethylhexyl groups attached to the nitrogen introduce significant steric hindrance. This structural feature has profound implications for its chemical behavior and, consequently, its mechanism of action in solvent extraction.

Key Physicochemical Properties of TEHA:

PropertyValueSignificance in Solvent Extraction
Molecular Formula C₂₄H₅₁N[1]Indicates a high degree of lipophilicity, ensuring its insolubility in aqueous phases and excellent solubility in organic diluents.
Molecular Weight ~353.67 g/mol [2]Its large size contributes to its high boiling point and low volatility.
Physical State Clear, viscous liquid at room temperature[1]The viscosity can impact mass transfer rates and may necessitate the use of less viscous diluents or modifiers.
Basicity Weak base[1]The steric hindrance from the bulky alkyl groups reduces the accessibility of the nitrogen's lone pair, making it a weaker base compared to less hindered amines. This influences its interaction with acids.
Solubility Insoluble in water; miscible with many organic solvents[1]A fundamental requirement for a liquid-liquid extractant, ensuring phase separation.

The branched nature of the 2-ethylhexyl chains is a critical design feature. Unlike linear alkyl chains, these branches create a more significant steric shield around the nitrogen atom. This "unseen hand" of steric hindrance dictates the types of interactions TEHA can form, favoring the formation of ion pairs with anionic species over direct coordination with metal cations.

The Primary Mechanism: Anion Exchange

The dominant mechanism of action for TEHA in the extraction of metals and strong inorganic acids is anion exchange . This process can be conceptualized as a two-step reaction that occurs at the interface of the aqueous and organic phases.

Step 1: Protonation of the Amine

In an acidic aqueous medium, the TEHA molecule, dissolved in an immiscible organic diluent, becomes protonated by extracting a proton (H⁺) from the aqueous phase. This reaction forms a bulky, lipophilic ammonium cation.

R₃N(org) + H⁺(aq) + A⁻(aq) ⇌ --INVALID-LINK--

where:

  • R₃N represents the TEHA molecule.

  • H⁺ is the proton from the acidic aqueous phase.

  • A⁻ is the anion from the acid (e.g., Cl⁻, NO₃⁻, HSO₄⁻).

  • [R₃NH⁺A⁻] is the protonated amine salt (an ion pair) in the organic phase.

Step 2: Exchange with the Target Anion

Once the amine is in its protonated salt form, it can exchange its initial anion (A⁻) for a target anionic species (M⁻) from the aqueous phase. This is the core anion exchange step.

n--INVALID-LINK-- + Mⁿ⁻(aq) ⇌ --INVALID-LINK-- + nA⁻(aq)

where:

  • Mⁿ⁻ is the target anionic species to be extracted (e.g., [UO₂(SO₄)₂]²⁻, [FeCl₄]⁻).

  • n is the charge of the anionic species.

This mechanism is particularly effective for the extraction of metals that can form stable anionic complexes in acidic solutions, such as uranium, vanadium, and rare earth elements.[1] The extraction efficiency is highly dependent on the acidity of the aqueous phase, the nature of the anions present, and the concentration of the extractant.[3]

Mandatory Visualization:

TEHA_Anion_Exchange cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_species H⁺ + A⁻ (Acid) Mⁿ⁻ (Target Metal Anion) amine_salt Protonated Amine Salt [R₃NH⁺A⁻] aq_species->amine_salt extracted_complex Extracted Complex [(R₃NH⁺)ₙMⁿ⁻] aq_species->extracted_complex Mⁿ⁻ teha TEHA (R₃N) teha->amine_salt Step 1: Protonation amine_salt->extracted_complex Step 2: Anion Exchange extracted_complex->aq_species nA⁻ (released)

Caption: Anion exchange mechanism of TEHA.

Extraction of Inorganic and Carboxylic Acids

TEHA is also a highly effective extractant for recovering acids from aqueous streams, a crucial step in many industrial processes for waste minimization and reagent recycling.[4] The mechanism for acid extraction depends on the strength of the acid.

  • Strong Inorganic Acids (e.g., HCl, H₂SO₄, HNO₃): The extraction follows the same anion exchange mechanism described above, where the amine is first protonated to form an amine salt. The extraction efficiency for different inorganic acids by TEHA generally follows the order: HNO₃ > HCl > H₂SO₄.[4] This trend is often correlated with the charge density of the anions.

  • Carboxylic Acids: For weaker organic acids, the mechanism can be more complex. While ion-pair formation with the dissociated carboxylate anion can occur, especially at higher pH, another mechanism involving hydrogen bonding between the undissociated carboxylic acid and the amine can also play a role. The prevailing mechanism is influenced by the pKa of the carboxylic acid, the basicity of the amine, and the properties of the diluent.

The Critical Role of the Organic Phase: Diluents and Modifiers

The performance of TEHA in a solvent extraction circuit is not solely dependent on the extractant itself. The composition of the organic phase, specifically the choice of diluent and the potential addition of a modifier, is of paramount importance.

Diluents: These are organic solvents used to dissolve the extractant (TEHA) and adjust the physical properties of the organic phase, such as viscosity and density. Common diluents include aliphatic and aromatic hydrocarbons like kerosene. The nature of the diluent can influence the extraction mechanism. For instance, more polar diluents can better solvate the ion pairs formed, potentially enhancing extraction efficiency.

Modifiers and the Prevention of a Third Phase: Under high loading conditions of either metal or acid, the organic phase can sometimes split into two organic layers: a diluent-rich light phase and an extractant-complex-rich heavy phase. This phenomenon, known as third-phase formation , is highly undesirable in industrial operations as it complicates phase separation and can lead to operational instabilities.[5][6]

TEHA, due to the formation of large, aggregated complexes, can be prone to third-phase formation.[4] To mitigate this, modifiers are often added to the organic phase. These are typically long-chain alcohols like isodecanol or TBP (tri-n-butyl phosphate).[7][8][9] Modifiers act by solvating the extracted complex, breaking up the large aggregates, and increasing their solubility in the organic diluent, thereby preventing the formation of a third phase.[8]

Field-Proven Methodologies for Mechanistic Elucidation

To move from theoretical understanding to practical application and optimization, it is essential to have robust experimental protocols to probe the extraction mechanism.

Protocol for Determining Extraction Stoichiometry via Slope Analysis

Objective: To determine the number of TEHA molecules involved in the extraction of a specific solute (the stoichiometric coefficient).

Principle: The distribution ratio (D) is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. For the anion exchange mechanism, the equilibrium can be represented as:

n--INVALID-LINK-- + Mⁿ⁻(aq) ⇌ --INVALID-LINK--

The equilibrium constant (K_ex) for this reaction is given by:

K_ex = --INVALID-LINK-- / ([R₃NH⁺]ⁿ(org) * --INVALID-LINK--)

Rearranging and taking the logarithm gives the basis for slope analysis:

log D = log K_ex + n * log--INVALID-LINK--

By plotting log D against log[R₃NH⁺], a straight line should be obtained with a slope equal to n, the stoichiometric coefficient.

Step-by-Step Methodology:

  • Preparation of Aqueous Phase: Prepare a series of aqueous solutions containing a constant concentration of the target solute (e.g., a metal salt) and a constant pH.

  • Preparation of Organic Phase: Prepare a series of organic solutions with varying concentrations of TEHA in a suitable diluent (e.g., kerosene).

  • Equilibration: In a series of separatory funnels, mix equal volumes of the aqueous phase and each of the organic phase solutions.

  • Phase Contact: Shake each separatory funnel for a predetermined time (sufficient to reach equilibrium, typically 15-30 minutes).

  • Phase Separation: Allow the phases to separate completely. If emulsions form, centrifugation may be necessary.

  • Sample Analysis: Carefully separate the aqueous and organic phases. Analyze the concentration of the solute in the aqueous phase using a suitable analytical technique (e.g., ICP-MS, AAS, or UV-Vis spectrophotometry).

  • Calculation of Distribution Ratio (D):

    • Calculate the concentration of the solute in the organic phase by mass balance: --INVALID-LINK-- = [Solute](initial aq) - [Solute](final aq).

    • Calculate D: D = --INVALID-LINK-- / [Solute](final aq).

  • Data Analysis:

    • Plot log D (y-axis) versus log[TEHA] (x-axis).

    • Perform a linear regression on the data points. The slope of the resulting line corresponds to the stoichiometric coefficient n.

Mandatory Visualization:

Slope_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_aq Prepare Aqueous Phase (Constant [Solute], pH) mix Mix Aqueous & Organic Phases prep_aq->mix prep_org Prepare Organic Phases (Varying [TEHA]) prep_org->mix equilibrate Equilibrate (Shake) mix->equilibrate separate Separate Phases equilibrate->separate analyze_aq Analyze [Solute] in Aqueous Phase separate->analyze_aq calc_d Calculate Distribution Ratio (D) analyze_aq->calc_d plot Plot log D vs. log[TEHA] calc_d->plot slope Determine Slope (n) plot->slope

Caption: Experimental workflow for slope analysis.

Protocol for Spectroscopic Characterization of Extracted Species

Objective: To identify the functional groups and bonding interactions within the extracted TEHA-solute complex, confirming the proposed mechanism.

Principle: FTIR and NMR spectroscopy are powerful tools for elucidating molecular structures.

  • FTIR Spectroscopy: Can identify the protonation of the amine by observing changes in the N-H stretching region and can detect the coordination environment of the extracted anion through shifts in its characteristic vibrational bands.

  • NMR Spectroscopy: ¹H and ¹³C NMR can show chemical shifts in the protons and carbons of the ethylhexyl chains adjacent to the nitrogen upon protonation and complexation, providing detailed structural information about the organic phase.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a "loaded" organic sample by equilibrating an organic phase (TEHA in a suitable diluent) with an aqueous phase containing a high concentration of the target solute, following steps 3-5 of the slope analysis protocol.

    • Prepare a "blank" organic sample by equilibrating the same organic phase with an aqueous phase of the same acidity but without the target solute.

    • Carefully separate the organic phases and ensure they are free of any entrained aqueous phase, using a drying agent like anhydrous Na₂SO₄ if necessary.

  • FTIR Analysis:

    • Acquire the FTIR spectrum of the "blank" organic phase. Note that as a tertiary amine, TEHA will not have a significant N-H stretch.[10] The spectrum will be dominated by C-H stretches.

    • Acquire the FTIR spectrum of the "loaded" organic phase.

    • Compare the two spectra. Look for the appearance of a broad absorption band in the 2200-2700 cm⁻¹ range in the loaded sample, which is characteristic of the N-H stretch in a tertiary ammonium salt, confirming protonation.

    • Examine the regions where the target anion has characteristic absorptions (e.g., for sulfate or nitrate) and look for shifts in these bands upon extraction, which indicates a change in their chemical environment.

  • NMR Analysis:

    • Choose a suitable deuterated solvent that is miscible with the organic phase.

    • Acquire ¹H and ¹³C NMR spectra for both the "blank" and "loaded" organic samples.

    • Compare the spectra. In the ¹H NMR of the loaded sample, look for a downfield shift of the protons on the carbons alpha to the nitrogen, which is indicative of the nitrogen atom becoming positively charged upon protonation.

    • Analyze any new peaks or significant shifts in the spectra that can be attributed to the extracted solute.

Comparative Performance: TEHA vs. Trioctylamine (TOA)

A useful way to contextualize the performance of TEHA is to compare it to another widely used tertiary amine extractant, Trioctylamine (TOA). While both are tertiary amines, the structural difference between the branched 2-ethylhexyl groups of TEHA and the linear octyl groups of TOA leads to different extraction behaviors.

FeatureThis compound (TEHA)Trioctylamine (TOA)Rationale
Steric Hindrance HighModerateThe branched 2-ethylhexyl groups create more steric bulk around the nitrogen atom.
Basicity WeakerStrongerLess steric hindrance in TOA allows for easier access to the nitrogen's lone pair, resulting in higher basicity.
Acid Extraction High capacity, especially at high acid concentrations.[9]Higher extraction ability at lower acid concentrations.[9]TOA's higher basicity makes it more efficient at lower acidities. TEHA's structure can sometimes accommodate more acid molecules per amine molecule.[9]
Phase Stability More prone to third-phase formation, often requiring a modifier.[4]Generally better phase stability.The bulky, branched nature of the TEHA-complexes can lead to stronger intermolecular aggregation.
Stripping Often easier stripping of extracted acids.[4]Can be more difficult to strip, especially for strongly extracted species.The weaker basicity of TEHA results in a less stable ion pair, facilitating stripping with water or a weak base.

The choice between TEHA and TOA is therefore not a matter of one being universally superior, but rather a decision based on the specific requirements of the process, such as the acid concentration in the feed, the need for easy stripping, and the tolerance for using a phase modifier.[11]

Conclusion: A Versatile Tool Governed by Subtle Mechanisms

This compound is a powerful and versatile extractant whose efficacy is deeply rooted in its unique molecular architecture. The significant steric hindrance imparted by its branched alkyl chains governs its primary mechanism of action—anion exchange—and influences its interactions with a wide array of solutes. While this steric bulk makes TEHA a weaker base compared to its linear-chain counterparts, this apparent disadvantage is often turned into a practical asset, enabling easier stripping of extracted species.

A thorough understanding of its mechanism, including the crucial roles of protonation, ion-pair formation, and the influence of the organic phase composition, is essential for the rational design and optimization of solvent extraction processes. The potential for third-phase formation necessitates careful consideration of diluents and the judicious use of modifiers. By employing systematic experimental methodologies such as slope analysis and spectroscopic characterization, researchers can move beyond empirical observations to a predictive and robust control over their separation systems. This guide has aimed to provide the foundational knowledge and practical protocols to empower scientists and engineers to harness the full potential of TEHA in their applications.

References

Methodological & Application

Application Notes and Protocols for the Liquid-Liquid Extraction of Rare Earth Elements Using Tris(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals venturing into the separation and purification of rare earth elements.

Introduction: The Strategic Separation of Rare Earth Elements

Rare Earth Elements (REEs) are a group of seventeen chemically similar metallic elements that are indispensable in numerous high-technology applications, from permanent magnets in electric vehicles to phosphors in consumer electronics. The separation of these elements from one another is a significant challenge due to their nearly identical chemical properties. Liquid-liquid extraction, also known as solvent extraction, stands as a primary and industrially proven method for the efficient separation and purification of REEs.[1]

This guide provides a comprehensive overview and detailed protocols for the use of Tris(2-ethylhexyl)amine (TEHA), a tertiary amine extractant, in the liquid-liquid extraction of REEs. TEHA, often referred to by the commercial name N235, is particularly noted for its selectivity towards heavy rare earth elements (HREEs) over light rare earth elements (LREEs), a property that makes it a valuable tool in specific separation schemes.[2]

The Chemistry of REE Extraction with this compound

The extraction of REEs using TEHA operates primarily through an anion exchange mechanism.[2] This process is contingent on the formation of anionic REE complexes in the aqueous phase, which then exchange with the anion of a protonated amine salt in the organic phase.

The fundamental steps of this mechanism are as follows:

  • Protonation of the Amine: In an acidic aqueous environment (e.g., containing HCl, H₂SO₄, or HNO₃), the nitrogen atom of the TEHA molecule becomes protonated, forming an amine salt. This salt is soluble in the organic diluent.[2]

  • Formation of Anionic REE Complexes: In the presence of a high concentration of anions (e.g., Cl⁻, NO₃⁻), the REE ions in the aqueous phase form negatively charged complexes, such as [RE(NO₃)₄]⁻.

  • Anion Exchange: During contact between the aqueous and organic phases, the anionic REE complex partitions into the organic phase by exchanging with the anion of the protonated TEHA, forming an ion-pair complex.[2]

This mechanism is visually represented in the workflow diagram below.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Phase Interface A REE³⁺ + 4NO₃⁻ ⇌ [RE(NO₃)₄]⁻ C [TEHA-H]⁺NO₃⁻(org) + [RE(NO₃)₄]⁻(aq) ⇌ [TEHA-H]⁺[RE(NO₃)₄]⁻(org) + NO₃⁻(aq) A->C Anionic REE Complex Formation B TEHA + HNO₃ ⇌ [TEHA-H]⁺NO₃⁻ B->C Amine Protonation D REE-loaded Organic Phase C->D E Barren Aqueous Phase (Raffinate) C->E

Caption: Mechanism of REE extraction by TEHA via anion exchange.

A key characteristic of TEHA is its preferential extraction of HREEs. Generally, the extraction efficiency for trivalent REE ions increases with their atomic number.[2] This "anomalous" extraction order, when compared to acidic extractants, provides a unique advantage for group separations of HREEs from LREEs.

Materials and Reagents

Component Specification Supplier Example Notes
Extractant This compound (TEHA), >95% puritySigma-Aldrich, Alfa AesarAlso known as N235. A clear, colorless to light yellow viscous liquid.[2][3]
Diluent Kerosene, Escaid 110, or other high-purity aliphatic hydrocarbonsVariousThe choice of diluent can affect phase separation and extraction kinetics.
Modifier Isooctanol, Tributyl phosphate (TBP)VariousUsed to prevent third phase formation and improve phase disengagement.[2]
Aqueous Feed Solution containing dissolved REEs (e.g., from ore leachate)N/ATypically in a chloride, nitrate, or sulfate medium.
Stripping Agent Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)VariousUsed to recover the extracted REEs from the loaded organic phase.[4]
Analytical Standards Single or multi-element REE standards for ICP-MS/OESVariousFor quantification of REE concentrations.

Experimental Protocols

Protocol 1: Preparation of the Organic Phase
  • Determine Concentrations: Decide on the desired concentrations of TEHA and the modifier in the diluent. A typical starting point is 0.1 to 0.5 M TEHA and 5-10% (v/v) of a modifier like isooctanol.

  • Mixing: In a calibrated volumetric flask, add the calculated volume of the modifier to the diluent. Then, add the calculated volume or weight of TEHA.

  • Homogenization: Mix thoroughly until a single, clear organic phase is obtained.

  • Pre-equilibration (Optional but Recommended): Before the first extraction, it is advisable to pre-equilibrate the organic phase with an acidic solution of the same type and concentration as the aqueous feed, but without the REEs. This step ensures that the amine is in its protonated form and minimizes changes in the aqueous phase pH during the initial extraction.

Protocol 2: Liquid-Liquid Extraction of REEs
  • Phase Ratio: Define the aqueous-to-organic (A/O) or organic-to-aqueous (O/A) phase ratio. A 1:1 ratio is common for laboratory-scale experiments.

  • Contacting: In a separatory funnel, combine the prepared organic phase and the REE-containing aqueous feed at the chosen phase ratio.

  • Mixing: Shake the separatory funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and facilitate mass transfer between the phases.

  • Phase Separation: Allow the phases to disengage. The time required for complete separation can vary depending on the composition of the phases.

  • Sampling: Carefully separate the two phases. The REE-depleted aqueous phase is known as the raffinate, and the REE-enriched organic phase is the loaded organic.

  • Analysis: Take samples from both the initial aqueous feed and the raffinate for REE concentration analysis to determine the extraction efficiency.

Protocol 3: Stripping of REEs from the Loaded Organic Phase
  • Stripping Solution: Prepare a solution of a mineral acid, such as 1-4 M HCl or H₂SO₄. Higher acid concentrations generally improve stripping efficiency.[4]

  • Contacting: In a clean separatory funnel, combine the loaded organic phase with the stripping solution at a defined phase ratio (e.g., O/A of 1:1 to 5:1).

  • Mixing: Shake vigorously for 5-15 minutes to transfer the REEs from the organic phase back into the aqueous phase.

  • Phase Separation and Sampling: Allow the phases to separate. The resulting aqueous phase is the REE-rich strip solution, and the organic phase is the stripped (or barren) organic. Sample both phases for analysis.

Protocol 4: Solvent Regeneration

After stripping, the organic phase contains the amine in its salt form. For reuse, it can typically be recycled directly to the extraction stage if the process conditions are consistent. If the solvent becomes contaminated with degradation products or other impurities over multiple cycles, a more rigorous regeneration process may be necessary, which can include washing with a basic solution (e.g., dilute NaOH) followed by an acidic wash to restore the amine to its active salt form.

G A REE-Containing Aqueous Feed C Extraction Stage (Mixer-Settler) A->C B Fresh/Regenerated Organic Phase (TEHA in Diluent) B->C D Loaded Organic Phase (REE-TEHA Complex) C->D E Raffinate (REE-Depleted Aqueous) C->E G Stripping Stage (Mixer-Settler) D->G F Stripping Agent (e.g., HCl, H₂SO₄) F->G H Stripped Organic Phase (for Regeneration/Recycle) G->H I REE-Rich Strip Solution (Product) G->I H->B Recycle

Caption: General workflow for REE extraction and stripping.

Data Analysis and Interpretation

The efficiency of the extraction process is quantified by calculating the distribution coefficient (D) and the separation factor (β).

  • Distribution Coefficient (D): The ratio of the concentration of an REE in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [REE]org / [REE]aq

  • Extraction Efficiency (%E): The percentage of an REE transferred from the aqueous phase to the organic phase.

    • %E = (D / (D + Vaq/Vorg)) * 100

  • Separation Factor (β): The ratio of the distribution coefficients of two different REEs (REE1 and REE2). A high separation factor indicates a good separation of the two elements.

    • β(REE1/REE2) = DREE1 / DREE2

Synergistic Extraction Systems

The performance of TEHA can be significantly enhanced by using it in combination with other extractants, a technique known as synergistic extraction. For instance, mixtures of TEHA with acidic organophosphorus extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA or P204) or bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272) have been investigated.[2] These synergistic systems can lead to improved extraction efficiencies and separation factors compared to using either extractant alone. The exact formulation of a synergistic solvent system requires empirical optimization for the specific REE feed solution.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Third Phase Formation High metal loading in the organic phase; Inappropriate diluent; Insufficient modifier concentration; High pH of the aqueous feed.[3]Add or increase the concentration of a modifier (e.g., isooctanol, TBP).[2] Reduce the metal concentration in the feed or adjust the O/A ratio. Use a more suitable diluent.
Emulsification High concentration of fine solids in the aqueous feed; High shear mixing; Presence of surface-active impurities.Pre-filter the aqueous feed to remove suspended solids. Reduce mixing intensity. Add a demulsifying agent if necessary.
Poor Phase Disengagement High viscosity of the organic phase; Close densities of the two phases.Increase the operating temperature slightly to reduce viscosity. Add a modifier. Ensure the diluent has a significantly different density from the aqueous phase.
Low Extraction Efficiency Incorrect pH of the aqueous phase; Insufficient concentration of complexing anions (e.g., NO₃⁻); Insufficient extractant concentration.Optimize the pH and anion concentration of the aqueous feed. Increase the TEHA concentration in the organic phase.

Analytical Methods: Quantification of REEs

Accurate quantification of REE concentrations in both aqueous and organic phases is crucial for process optimization. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the preferred analytical techniques due to their high sensitivity and multi-element capabilities.[5]

Sample Preparation:

  • Aqueous Samples (Feed, Raffinate, Strip Solution): These can often be analyzed directly after appropriate dilution with dilute nitric acid (e.g., 2% HNO₃).

  • Organic Samples (Loaded Organic): Direct analysis of the organic phase is challenging for most ICP instruments. Therefore, a back-extraction step is required.

    • Take a known volume of the loaded organic sample.

    • Contact it with a fresh stripping solution (e.g., 4 M HCl) at a known phase ratio (e.g., O/A of 1:5) to ensure complete transfer of REEs into the aqueous phase.

    • Analyze the resulting aqueous solution and calculate the original concentration in the organic phase based on the volumes used.

Proper sample preparation is critical for accurate ICP-MS results, as incomplete digestion or matrix effects can lead to erroneous data.[6][7]

Safety and Handling

This compound is irritating to the skin, eyes, and mucous membranes.[2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of contact, wash the affected area with plenty of water. Avoid contact with copper and its alloys.[2] Store in a cool, well-ventilated area away from sources of ignition.[2]

References

Tris(2-ethylhexyl)amine for uranium and vanadium extraction from acidic solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solvent Extraction of Uranium and Vanadium from Acidic Solutions Using Tris(2-ethylhexyl)amine (TEHA)

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of this compound (TEHA) for the solvent extraction of uranium and vanadium from acidic aqueous solutions. Solvent extraction is a critical hydrometallurgical technique used in the nuclear fuel cycle and for the recovery of valuable metals.[1] TEHA, a tertiary amine, functions as a highly effective anion-exchange extractant for this purpose.[2] This guide delves into the fundamental chemical principles, provides detailed, field-tested protocols for extraction and stripping, and offers insights into process optimization and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Theoretical Background and Principles

A thorough understanding of the underlying chemistry is paramount for the successful design and execution of any solvent extraction process. This section outlines the properties of TEHA and the mechanisms governing the separation of uranium and vanadium.

This compound (TEHA): Properties and Role

TEHA is a tertiary amine characterized by three bulky 2-ethylhexyl alkyl chains.[2] These chains create significant steric hindrance around the nitrogen atom, influencing its basicity and conferring a high degree of hydrophobicity, making it virtually insoluble in water.[2][3] It is typically used as a clear, viscous liquid diluted in an organic solvent for hydrometallurgical applications.[2]

Expertise & Experience: The choice of TEHA is rooted in its high affinity for anionic metal complexes and its favorable performance in acidic media.[4] Unlike some other extractants, its bulky structure can enhance selectivity. However, its high viscosity is a practical challenge that must be managed through the use of appropriate diluents and modifiers.[5]

PropertyValue / DescriptionSource(s)
Chemical Name This compound[3]
CAS Number 1860-26-0[3]
Molecular Formula C₂₄H₅₁N[2]
Appearance Colorless to yellowish transparent liquid[3]
Solubility Insoluble in water; miscible with organic solvents[2][3]
Primary Function Liquid anion-exchange extractant[2]
Mechanism of Extraction: Anion Exchange

The extraction of metals like uranium and vanadium by TEHA from acidic sulfate solutions is governed by an anion exchange mechanism.[5] The process can be conceptualized in two primary steps:

  • Protonation of the Amine: The TEHA molecule in the organic phase first reacts with the strong acid (e.g., sulfuric acid) from the aqueous phase. The nitrogen atom is protonated, forming an alkylammonium salt that is soluble in the organic phase.

    2 R₃N ₍org₎ + H₂SO₄ ₍aq₎ ⇌ (R₃NH)₂SO₄ ₍org₎

  • Anion Exchange: In the acidic sulfate solution, uranium (VI) and vanadium (V) form stable anionic complexes, such as the uranyl sulfate complexes [UO₂(SO₄)₂]²⁻ and [UO₂(SO₄)₃]⁴⁻.[6] The protonated amine in the organic phase then exchanges its original anion (sulfate) for these larger, more favorably extracted anionic metal complexes. This transfers the metal from the aqueous phase to the organic phase.

    (R₃NH)₂SO₄ ₍org₎ + [UO₂(SO₄)₂]²⁻ ₍aq₎ ⇌ (R₃NH)₂[UO₂(SO₄)₂] ₍org₎ + SO₄²⁻ ₍aq₎

Expertise & Experience: The efficiency of this exchange is heavily dependent on the stability of the anionic metal complex and the acidity of the aqueous phase. Higher acidity ensures complete protonation of the amine, making it ready for extraction, but excessively high acid concentrations can compete with the metal extraction by favoring the extraction of bisulfate ions.

Speciation of Uranium and Vanadium

The chemical form (species) of the metals in the aqueous solution is critical. In sulfuric acid leach liquors, uranium is typically present as the stable hexavalent uranyl ion (UO₂²⁺), which readily forms the aforementioned anionic sulfate complexes.[7]

Vanadium chemistry is more complex due to its multiple stable oxidation states. In acidic solutions, Vanadium(IV) primarily exists as the vanadyl cation (VO²⁺), which is not extracted by the anion-exchange mechanism of TEHA.[8] Conversely, Vanadium(V) can form anionic species (e.g., VO₂SO₄⁻), which can be co-extracted with uranium.[8]

Authoritative Grounding: This difference in speciation is the key to their separation. By controlling the redox potential of the leach solution—for instance, by adding a reducing agent to ensure all vanadium is in the +4 state—vanadium can be left in the aqueous phase while uranium is selectively extracted.[8]

The Organic Phase: Preparation and Considerations

The organic phase, often simply called the "solvent," is a multi-component system carefully designed to optimize the extraction process.

Components of the Organic Phase
  • Extractant (TEHA): The active component that complexes with the metal. A typical concentration ranges from 2% to 10% v/v (approx. 0.05 M to 0.25 M).

  • Diluent (e.g., Kerosene): The carrier solvent that constitutes the bulk of the organic phase. It acts as a vehicle for the extractant and modifier, and its properties (aliphatic vs. aromatic) influence phase separation and extraction kinetics.[9][10]

  • Modifier (e.g., Isodecanol, Tridecanol): Typically a long-chain alcohol added at 2-5% v/v. This is a critical component. TEHA has a tendency to form a third phase at high metal and acid loadings, which is a stable, extractant-rich layer that disrupts the process.[5][11] The modifier enhances the solubility of the amine-metal complex in the diluent, preventing third-phase formation and improving the rate of phase disengagement.[10]

Protocol: Preparation of the TEHA-based Organic Solvent

This protocol describes the preparation of 1 Liter of a standard organic solvent containing 5% v/v TEHA and 3% v/v Isodecanol in kerosene.

Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

Materials:

  • This compound (TEHA), ≥95% purity

  • Isodecanol (or other suitable modifier)

  • Kerosene (or other suitable aliphatic diluent)

  • 1000 mL volumetric flask

  • Graduated cylinders (50 mL, 100 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Add Diluent: Add approximately 800 mL of kerosene to the 1000 mL volumetric flask.

  • Add Modifier: Using a graduated cylinder, measure and add 30 mL (3% v/v) of isodecanol to the flask.

  • Add Extractant: Carefully measure and add 50 mL (5% v/v) of TEHA to the flask.

  • Mix Thoroughly: Add the magnetic stir bar to the flask and place it on a magnetic stirrer. Stir the solution at a moderate speed for 15-20 minutes, or until the solution is completely homogeneous and clear.

  • Bring to Volume: Remove the flask from the stirrer, take out the stir bar, and carefully add kerosene to bring the total volume to the 1000 mL mark.

  • Final Mixing: Stopper the flask and invert it 10-15 times to ensure final homogeneity.

  • Storage: Store the prepared organic phase in a clearly labeled, sealed container away from direct sunlight.

Experimental Protocols

The following protocols provide a framework for laboratory-scale batch experiments.

Protocol: Batch Extraction of Uranium and Vanadium

Objective: To contact the aqueous feed solution with the organic solvent to transfer the target metals into the organic phase.

Materials:

  • Aqueous feed solution (e.g., simulated acidic leach liquor containing known concentrations of U and V in 0.5 M H₂SO₄)

  • Prepared TEHA organic solvent

  • Separatory funnels (e.g., 250 mL)

  • Mechanical shaker or wrist-action shaker

  • pH meter and appropriate standards

  • Sample vials

Procedure:

  • Phase Ratio Setup: Add 50 mL of the aqueous feed solution and 50 mL of the organic solvent to a 250 mL separatory funnel. This constitutes an Aqueous-to-Organic (A/O) phase ratio of 1:1.

    • Causality: The A/O ratio is a critical parameter. A 1:1 ratio is common for initial lab tests, but industrial processes may use different ratios to achieve higher concentrations of metal in the organic phase.[8]

  • Equilibration: Stopper the funnel securely and shake vigorously for 10-15 minutes using a mechanical shaker. Periodically vent the funnel to release any pressure buildup.

    • Causality: A contact time of 10-30 minutes is generally sufficient to reach chemical equilibrium.[12] Insufficient contact time leads to poor extraction, while overly long times do not improve efficiency and can promote emulsion formation.

  • Phase Separation: Place the separatory funnel in a rack and allow the aqueous and organic phases to separate completely. The time required can range from 2 to 10 minutes.[4][13] The denser aqueous phase will be at the bottom.

  • Sample Collection: Carefully drain the bottom aqueous phase (now called the raffinate ) into a labeled sample vial. Subsequently, drain the top organic phase (the loaded organic ) through the top of the funnel into a separate labeled vial to avoid cross-contamination.

  • Analysis: Analyze the raffinate for its metal content to determine the amount of uranium and vanadium extracted. The loaded organic can also be analyzed after a stripping step.

Protocol: Stripping of Uranium

Objective: To recover the extracted uranium from the loaded organic phase back into a clean aqueous solution, creating a concentrated, purified uranium stream.

Materials:

  • Loaded organic phase from the extraction step

  • Stripping solution (e.g., 1.0 M Ammonium Sulfate, (NH₄)₂SO₄)

  • Separatory funnels, shaker, sample vials

Procedure:

  • Phase Ratio Setup: Add 50 mL of the loaded organic phase and 25 mL of the 1.0 M (NH₄)₂SO₄ stripping solution to a separatory funnel. This is an O/A ratio of 2:1.

    • Causality: Using a lower volume of stripping solution (a higher O/A ratio) allows for the concentration of the recovered metal in the final aqueous product.

  • Equilibration: Shake the funnel for 15 minutes to transfer the uranium from the organic to the new aqueous phase.

  • Phase Separation: Allow the phases to disengage.

  • Sample Collection: Drain the lower aqueous phase (the pregnant strip solution ) into a sample vial. The remaining organic phase is the barren or stripped organic , which can be recycled for further extractions.

  • Analysis: Analyze the pregnant strip solution and the barren organic to determine the stripping efficiency. Various stripping agents can be used depending on the desired downstream process.[14][15]

Process Optimization and Data Interpretation

Key Performance Indicators

To quantify the effectiveness of the process, the following metrics are used:

  • Distribution Coefficient (D): D = [Metal]ₒᵣg / [Metal]ₐq

  • Extraction Efficiency (%E): %E = 100 * D / (D + Vₐq/Vₒᵣg)

  • Separation Factor (βᵤ/ᵥ): β = Dᵤ / Dᵥ

  • Loading Capacity: The maximum concentration of metal the organic phase can hold under specific conditions.

Factors Influencing Performance
ParameterEffect on ExtractionRationale / Justification
Aqueous Acidity (pH) Optimal range exists (typically pH 1.5-2.0 for sulfate media).Acidity is required to protonate TEHA but must be low enough to favor the formation of extractable anionic metal complexes over bisulfate ions.[16]
TEHA Concentration Higher concentration increases loading capacity.A higher concentration of protonated amine sites is available for anion exchange. However, this also increases viscosity.
Temperature Generally exothermic; lower temp favors extraction.The extraction of acids with TEHA is often an exothermic process.[11] This must be verified for the specific metal complex.
Competing Anions Cl⁻, NO₃⁻ can reduce efficiency.These anions can also be extracted by the amine, competing with the desired uranyl sulfate complexes for the active sites.[17]
Troubleshooting Common Issues
  • Third Phase Formation: A persistent, gelatinous third layer appears between the organic and aqueous phases.

    • Cause: High metal loading, insufficient modifier, or very high acidity.

    • Solution: Increase the concentration of the modifier (e.g., from 3% to 5% isodecanol). Reduce the A/O ratio during extraction to lower the metal concentration in the organic phase.[10][11]

  • Poor Phase Disengagement (Emulsions): The two phases take an excessively long time to separate (>15-20 min).

    • Cause: High concentration of fine solids in the feed, excessive mixing speed, or an incompatible diluent/modifier combination.

    • Solution: Ensure the aqueous feed is well-filtered. Reduce shaker speed. Experiment with a different modifier or diluent.[4][13]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes described in this guide.

G cluster_prep Phase Preparation cluster_process Core Process cluster_products Outputs Aqueous_Feed Aqueous Feed (U + V in H₂SO₄) Extraction Mixer-Settler (Extraction) Aqueous_Feed->Extraction Feed Organic_Solvent Organic Solvent (TEHA + Modifier in Kerosene) Organic_Solvent->Extraction Solvent Stripping Mixer-Settler (Stripping) Extraction->Stripping Loaded Organic Raffinate Raffinate (V + impurities) Extraction->Raffinate Aqueous Out Pregnant_Strip Pregnant Strip Solution (Concentrated U) Stripping->Pregnant_Strip Aqueous Out Barren_Organic Barren Organic (for recycle) Stripping->Barren_Organic Organic Out Barren_Organic->Organic_Solvent Recycle Stripping_Agent Stripping Agent ((NH₄)₂SO₄) Stripping_Agent->Stripping Aqueous In

Caption: High-level workflow for uranium and vanadium separation.

G cluster_aqueous Aqueous Phase (pH 1.5-2.0) cluster_organic Organic Phase U_complex UO₂²⁺ + 3SO₄²⁻ [UO₂(SO₄)₃]⁴⁻ interface Aqueous-Organic Interface U_complex->interface Diffuses to Interface TEHA_protonated 4 R₃N + 2H₂SO₄ 4(R₃NH⁺) + 2SO₄²⁻ TEHA_protonated->interface Diffuses to Interface Loaded_complex (R₃NH)₄[UO₂(SO₄)₃] Metal-Amine Complex interface->Loaded_complex Anion Exchange Occurs

Caption: Simplified anion exchange mechanism at the phase interface.

References

Application of Tris(2-ethylhexyl)amine in hydrometallurgical processes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Tris(2-ethylhexyl)amine (TEHA) in Hydrometallurgical Solvent Extraction

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and process development professionals on the application of this compound (TEHA) in hydrometallurgical processes. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design, ensuring a deep and practical understanding of this versatile extractant.

Introduction to this compound (TEHA)

This compound, often abbreviated as TEHA, is a high-molecular-weight synthetic tertiary amine that has carved out a significant niche in the field of hydrometallurgy.[1] Its primary utility is as a liquid ion exchanger in solvent extraction (SX) circuits for the separation, purification, and concentration of metals and acids from aqueous solutions.[2][3]

Structurally, TEHA features three bulky 2-ethylhexyl chains attached to a central nitrogen atom. This configuration is critical to its function: the bulky alkyl groups provide significant steric hindrance, which modulates its basicity, and they impart a high degree of lipophilicity, rendering it virtually insoluble in water but highly miscible with non-polar organic diluents like kerosene.[2][4] These properties make it an ideal candidate for forming a stable organic phase in a liquid-liquid extraction process.[1]

Physicochemical Properties of TEHA

A clear understanding of TEHA's properties is fundamental to designing effective extraction protocols.

PropertyValue / DescriptionSignificance in Hydrometallurgy
Chemical Formula C₂₄H₅₁NHigh molecular weight contributes to low aqueous solubility, minimizing solvent loss.
CAS Number 1860-26-0Unique identifier for sourcing and safety data sheet (SDS) reference.
Appearance Colorless to yellowish, clear viscous liquid.[2][4]Visual inspection can be a first-pass quality check.
Solubility Insoluble in water; miscible with organic solvents like kerosene, toluene.[2][4]Essential for maintaining distinct aqueous and organic phases.
Basicity Weak base, due to steric hindrance from the bulky alkyl groups.[2]Affects the pH range of extraction and the ease of stripping.
Purity Typically ≥95%.[4]High purity is crucial to avoid side reactions from contaminants.

The Core Mechanism: Anion Exchange Extraction

TEHA functions as a basic extractant, operating via an anion exchange mechanism, sometimes referred to as an ion-pair extraction.[5] This process is fundamentally different from that of acidic extractants (like D2EHPA) which operate via cation exchange.[3] The mechanism can be broken down into two primary steps:

  • Protonation (Acid Loading): In the presence of an acidic aqueous phase, the lone pair of electrons on the nitrogen atom of TEHA accepts a proton (H⁺), forming a bulky organo-ammonium salt. This salt is soluble in the organic phase.

    R₃N (org) + H⁺ (aq) + A⁻ (aq) ⇌ [R₃NH⁺A⁻] (org)

    (Where R₃N is TEHA and A⁻ is an anion like Cl⁻, SO₄²⁻, or NO₃⁻)

  • Anion Exchange (Metal Loading): If the aqueous phase contains metals that can form stable anionic complexes (e.g., [CoCl₄]²⁻, [UO₂(SO₄)₃]⁴⁻, [Dy(NO₃)₄]⁻), these complexes will exchange with the simpler anion (A⁻) in the organic phase to form a new ion pair.[3][5]

    n[R₃NH⁺A⁻] (org) + [MX_{m+n}]ⁿ⁻ (aq) ⇌ ([R₃NH⁺]ₙ[MX_{m+n}]ⁿ⁻) (org) + nA⁻ (aq)

    (Where [MX_{m+n}]ⁿ⁻ is the anionic metal complex)

This selective transfer is driven by the thermodynamic favorability of forming the large, charge-neutral ion pair in the low-dielectric organic phase. The selectivity for different metals is determined by the stability of their anionic complexes and their affinity for the protonated amine.

Application Focus 1: Recovery of Mineral Acids

A significant application of TEHA is the recovery of mineral acids from process liquors and waste streams, such as the raffinate from a metal extraction circuit.[6][7] This is crucial for improving process economics and minimizing environmental impact. TEHA has shown excellent performance for recovering hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[8][9]

Causality in Acid Recovery:
  • Extraction Efficiency: The extraction efficiency for common mineral acids by TEHA generally follows the order: HNO₃ > HCl > H₂SO₄.[6] This correlates with the charge density and hydration energy of the anions.

  • Stripping Advantage: A key advantage of TEHA, particularly over stronger amines like Alamine 336, is the relative ease of stripping the loaded acid. For HCl and H₂SO₄, stripping can often be accomplished simply with water, especially at elevated temperatures (e.g., 60°C), which reverses the extraction equilibrium.[6][8] This regenerates the TEHA for recycling and produces a clean, recovered acid stream. Nitric acid, forming a stronger ion pair, is more difficult to strip.[6]

Protocol 1: General Procedure for HCl Recovery from a Simulated Leach Raffinate

This protocol outlines the steps for a lab-scale batch test to determine the efficiency of TEHA for recovering HCl.

1. Reagent and Solution Preparation:

  • Organic Phase: Prepare a 0.5 M TEHA solution in an appropriate diluent (e.g., high-flash kerosene or Shellsol 2046). To this, add 5% v/v isooctanol as a phase modifier to prevent third-phase formation and improve phase disengagement.[5][6]
  • Aqueous Phase (Simulated Raffinate): Prepare a 2 M HCl solution containing representative concentrations of non-target metals (e.g., 1 g/L Fe²⁺, 0.5 g/L Mn²⁺).

2. Extraction Stage:

  • In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 50 mL of each, for an Aqueous/Organic (A/O) ratio of 1:1).
  • Shake vigorously for 3-5 minutes to ensure intimate contact and allow the system to reach equilibrium. Phase disengagement times are typically fast, in the range of 2-4 minutes.[8][9]
  • Allow the phases to separate completely. Drain the lower aqueous phase (the raffinate) into a beaker.
  • Collect a sample of the raffinate for analysis.

3. Scrubbing Stage (Optional but Recommended):

  • To remove any physically entrained (not chemically extracted) metal ions from the loaded organic phase, a scrubbing step can be performed.
  • Contact the loaded organic phase with a small volume of a dilute acid or deionized water at a high A/O ratio (e.g., 1:4).[8][9]
  • Shake for 2 minutes, allow phases to separate, and discard the aqueous scrub solution.

4. Stripping Stage:

  • Transfer the scrubbed, loaded organic phase to a clean separatory funnel.
  • Add an equal volume of deionized water (A/O ratio of 1:1). To enhance stripping efficiency, the water can be pre-heated to 60°C.[8]
  • Shake for 5 minutes. The H⁺ and Cl⁻ ions will transfer back to the aqueous phase.
  • Allow the phases to separate. The aqueous phase is now the "strip liquor" containing the recovered HCl, and the organic phase is the "barren" or regenerated TEHA.

5. Analysis:

  • Determine the HCl concentration in the initial aqueous feed, the raffinate, and the strip liquor via acid-base titration.
  • Analyze the metal content in all aqueous phases using ICP-OES or AAS to check for co-extraction.
  • Calculate the percentage of HCl extracted and stripped to evaluate the process efficiency.

Application Focus 2: Separation of Rare Earth Elements (REEs)

TEHA, often referred to by the trade name N235 in this context, is a workhorse extractant in the rare earth industry.[5] Its unique selectivity provides a powerful tool for one of the most challenging separations in hydrometallurgy: partitioning heavy rare earth elements (HREEs) from light rare earth elements (LREEs).

Causality in REE Separation:
  • Anionic Complex Formation: REEs form anionic nitrate or chloride complexes in concentrated acid solutions (e.g., [Dy(NO₃)₄]⁻).[5]

  • Selective Extraction: The stability of these anionic complexes, and thus their extraction by TEHA, generally increases with atomic number across the lanthanide series.[5] This means TEHA has a stronger affinity for HREEs (like Dysprosium, Ytterbium, Yttrium) than for LREEs (like Lanthanum, Cerium, Neodymium). This is a crucial property for group separation.

  • Synergistic Systems: In industrial practice, TEHA is often used in complex circuits, sometimes in combination with other extractants like the acidic extractant D2EHPA (P204), to achieve high-purity individual REE products.[5]

Visualizing the Solvent Extraction Circuit

The following diagram illustrates a typical three-stage counter-current solvent extraction circuit used in hydrometallurgy.

G cluster_extraction Extraction Circuit cluster_scrubbing Scrubbing cluster_stripping Stripping Circuit E1 Stage 1 E2 Stage 2 E1->E2 E1->E2 Org. Raffinate Raffinate (Metal-depleted) E1->Raffinate Aq. E2->E1 Aq. E3 Stage 3 E2->E3 E2->E3 Org. E3->E2 Aq. S1 Scrub Stage E3->S1 Org. LoadedOrg Loaded Organic S1->LoadedOrg Org. ST3 Stage 3 ST2 Stage 2 ST3->ST2 ST3->ST2 Org. Product Product (Concentrated Metal) ST3->Product Aq. ST2->ST3 Aq. ST1 Stage 1 ST2->ST1 ST2->ST1 Org. ST1->ST2 Aq. BarrenOrg Barren Organic ST1->BarrenOrg Org. Feed Aqueous Feed (Metal + Acid) Feed->E3 Aq. ScrubSol Scrub Solution ScrubSol->S1 Aq. StripSol Strip Solution StripSol->ST1 Aq. BarrenOrg->E1 Org. LoadedOrg->ST3 Org.

Caption: A typical counter-current solvent extraction circuit.

Visualizing the Anion Exchange Mechanism

This diagram illustrates the core chemical reaction enabling metal extraction.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase MetalComplex MetalComplex ProtonatedTEHA [R₃NH⁺A⁻] Protonated Amine Salt MetalComplex->ProtonatedTEHA Anion Exchange Proton H⁺ Proton TEHA R₃N This compound Proton->TEHA Protonation Anion A⁻ Anion ProtonatedTEHA->Anion Releases Anion LoadedComplex LoadedComplex

Caption: Anion exchange mechanism for metal extraction by TEHA.

General Experimental Considerations

  • Choice of Diluent: Kerosene is the most common diluent due to its low cost, low volatility, and immiscibility with water. The choice of an aliphatic versus an aromatic kerosene can influence extraction kinetics and phase stability.

  • Role of Modifiers: As mentioned, TEHA systems can sometimes form a third, highly viscous, organic phase that is detrimental to the process. Adding a modifier, typically a long-chain alcohol like isooctanol or decanol, prevents this by improving the solvation of the amine salt in the diluent.[5][6]

  • Temperature Effects: The extraction of acids with TEHA is generally an exothermic reaction.[8] Therefore, increasing the temperature tends to decrease the extraction efficiency but can significantly improve stripping efficiency. This trade-off must be optimized for the specific system.

  • Kinetic Factors: While equilibrium is often reached within a few minutes, factors like viscosity, mixing intensity, and temperature can affect the rate of extraction. Proper mixer design in a continuous circuit is critical for achieving high stage efficiency.

Conclusion

This compound is a robust and highly effective extractant for specific, targeted applications in hydrometallurgy. Its utility in acid recovery is marked by its high extraction capacity and, crucially, the ease of stripping with water. In the realm of metal separation, its unique selectivity for heavy rare earth elements makes it an indispensable tool. Successful implementation requires a thorough understanding of the anion exchange mechanism and careful optimization of process parameters such as acid concentration, temperature, and the composition of the organic phase, including the judicious use of phase modifiers. The protocols and principles outlined in this guide provide a solid foundation for developing and refining TEHA-based solvent extraction processes.

References

Application Notes and Protocols for the Recovery of Inorganic Acids Using Tris(2-ethylhexyl)amine (TEHA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of TEHA in Acid Recovery

In numerous industrial processes, including hydrometallurgy, metal finishing, and chemical manufacturing, significant quantities of acidic waste streams are generated.[1] The neutralization of these streams not only consumes valuable resources but also presents environmental disposal challenges.[1] Solvent extraction (SX) has emerged as a highly efficient and economically viable method for recovering and recycling inorganic acids from these process solutions.[1][2]

Among various extractants, high-molecular-weight aliphatic amines have proven particularly effective.[3][4] Tris(2-ethylhexyl)amine (TEHA), a branched tertiary amine, is frequently highlighted as a superior reagent for this purpose.[2][3] Its efficacy stems from its high extraction capacity for common inorganic acids and, crucially, the relative ease with which the extracted acid can be recovered (stripped) from the organic phase.[2] This document provides a comprehensive technical guide on the principles, protocols, and critical parameters for using TEHA to recover inorganic acids, tailored for researchers and process development professionals.

Physicochemical Properties of this compound

TEHA is a tertiary amine characterized by three bulky 2-ethylhexyl chains attached to a central nitrogen atom.[5] These branched alkyl groups are responsible for its low water solubility and steric hindrance, which influence its extraction behavior.[6]

PropertyValueReference(s)
Chemical Formula C₂₄H₅₁N[7][8]
Molecular Weight 353.7 g/mol [7][8]
CAS Number 1860-26-0[9]
Appearance Clear, colorless to light yellow viscous liquid[7][10]
Purity Typically ≥98.5%[7]
Density ~0.817 g/mL at 20 °C[9][10]
Solubility in Water <0.2 g/L at 20 °C (Practically insoluble)[10]
Boiling Point High (estimated >300°C)[6]
Flash Point 163 °C[10]

The Extraction Mechanism: An Ion-Pair Formation

The recovery of inorganic acids by TEHA is governed by an acid-base interaction, leading to the formation of an ion-pair complex that is soluble in the organic phase.[1] The nitrogen atom on the amine has a lone pair of electrons, making it a Lewis base. In the presence of an acid (HX), the amine is protonated, forming a bulky ammonium cation. This cation then pairs with the acid's anion (X⁻) to create a neutral species that transfers from the aqueous phase to the organic phase.[11]

The general extraction equilibrium can be represented as:

R₃N(org) + H⁺(aq) + X⁻(aq) ⇌ --INVALID-LINK--

Where:

  • R₃N is the this compound (TEHA).

  • H⁺ and X⁻ are the proton and anion from the inorganic acid in the aqueous phase.

  • [R₃NH⁺X⁻] is the amine salt (ion pair) formed in the organic phase.

G H_ion H⁺ TEHA TEHA (R₃N) H_ion->TEHA X_ion X⁻ (e.g., Cl⁻, ½SO₄²⁻) X_ion->TEHA TEHA_Salt TEHA Salt [R₃NH⁺X⁻] TEHA->TEHA_Salt Protonation & Ion Pairing caption Mechanism of Acid Extraction by TEHA

Mechanism of Acid Extraction by TEHA

The extraction efficiency for different acids by TEHA generally follows the order: HNO₃ > HCl > H₂SO₄ .[3][12] This trend corresponds well with the charge densities of the respective anions.[3][12]

The Organic Phase: A Multi-Component System

A successful solvent extraction process relies on a carefully formulated organic phase. Using TEHA alone is often impractical due to high viscosity or undesirable physical phenomena during extraction.

  • Extractant (TEHA): The active component that binds with the acid.

  • Diluent: An inert organic carrier, such as high-flash-point kerosene or commercial solvents like Shellsol 2046, is used to dissolve the TEHA.[3] The diluent lowers the viscosity of the organic phase, improves phase disengagement, and allows for the adjustment of the extractant concentration.

  • Modifier: This is a critical component, especially for sulfuric acid extraction. Modifiers such as long-chain alcohols (e.g., octanol, decanol) or neutral organophosphorus compounds (e.g., tributyl phosphate, TBP) are added to the organic phase.[3] Their primary role is to improve the solubility of the amine-acid salt in the diluent, thereby preventing the formation of a viscous, unmanageable third phase or solidification of the loaded organic.[3][13][14] For sulfuric acid, a mixture of TEHA and TBP has been shown to be a highly effective system, as TBP has lower aqueous solubility than alcohol modifiers.[13][14]

General Experimental Workflow

The overall process for acid recovery involves three main stages: extraction, scrubbing (optional), and stripping. The organic phase is then recycled back to the extraction stage, creating a closed-loop process.

G Aqueous_Feed Aqueous Feed (Acid + Impurities) Extraction Extraction Stage(s) Aqueous_Feed->Extraction Organic_Lean Lean Organic (TEHA + Diluent + Modifier) Organic_Lean->Extraction Stripping_Agent Stripping Agent (e.g., Water) Stripping Stripping Stage(s) Stripping_Agent->Stripping Extraction->Stripping Loaded Organic Raffinate Raffinate (Acid-depleted aqueous) Extraction->Raffinate Aqueous Out Stripping->Organic_Lean Regenerated Organic (Recycled) Product Product (Recovered Acid Solution) Stripping->Product Aqueous Out caption Overall Acid Recovery Workflow

Overall Acid Recovery Workflow

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., Butyl rubber).[7][15] this compound is irritating to the skin, eyes, and mucous membranes.[7][10] Concentrated acids are highly corrosive.[15]

Protocol 1: Recovery of Sulfuric Acid (H₂SO₄)

This protocol is designed for a batch laboratory-scale extraction. Sulfuric acid extraction with TEHA alone is prone to solidification of the organic phase; therefore, the use of a modifier is essential.[13][14]

Materials:

  • Aqueous Feed: A solution of sulfuric acid (e.g., 1-5 M H₂SO₄).

  • Organic Phase: A mixture of 1 M TEHA and 1 M Tributyl Phosphate (TBP) in kerosene.[13] Alternatively, a system of 50% TEHA, 40% octanol, and 10% kerosene (v/v/v) can be used.[2]

  • Stripping Solution: Deionized water.

  • Titrant: Standardized sodium hydroxide (NaOH) solution (e.g., 1.0 M).

  • Indicator: Phenolphthalein.

  • Separatory funnels, beakers, magnetic stirrer, burette, and pipettes.

Procedure:

  • Preparation of Organic Phase: Prepare 100 mL of the organic phase by combining the specified volumes/masses of TEHA, TBP (or octanol), and kerosene in a flask. Mix thoroughly until homogeneous.

  • Initial Acid Analysis: Take a precise aliquot (e.g., 1.0 mL) of the aqueous feed, dilute it with ~50 mL of deionized water, add 2-3 drops of phenolphthalein, and titrate with standardized NaOH to a persistent pink endpoint. Record the volume of titrant used to determine the initial acid concentration.

  • Extraction:

    • Place 50 mL of the aqueous feed and 50 mL of the prepared organic phase into a separatory funnel (this is an Aqueous to Organic (A/O) phase ratio of 1:1).

    • Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and allow the extraction equilibrium to be reached. Vent the funnel periodically to release any pressure buildup.

    • Place the funnel in a stand and allow the phases to separate completely. The phase disengagement time is typically fast, in the range of 2-4 minutes.[1]

  • Raffinate Analysis:

    • Carefully drain the lower aqueous layer (the raffinate) into a clean beaker.

    • Analyze the acid concentration in the raffinate using the same titration method as in step 2. This will determine the amount of acid removed from the aqueous phase.

  • Stripping (Acid Recovery):

    • The upper layer is the "loaded organic," containing the TEHA-acid complex. Transfer this loaded organic phase to a clean separatory funnel.

    • Add 50 mL of deionized water to the funnel (O/A ratio of 1:1 for stripping). Water is an effective strippant for sulfuric acid from loaded TEHA.[13][16]

    • Shake for 5-10 minutes. For improved stripping efficiency, the process can be carried out at an elevated temperature (e.g., 60 °C), though this requires appropriate equipment.[2]

    • Allow the phases to separate. The lower aqueous phase is now the recovered acid solution.

  • Stripped Acid Analysis:

    • Drain the lower aqueous layer into a clean beaker.

    • Titrate a sample of this solution to determine the concentration of the recovered sulfuric acid.

Protocol 2: Recovery of Hydrochloric Acid (HCl)

The procedure for HCl is very similar to that for H₂SO₄. While third-phase formation is less common, the use of a modifier is still recommended for good practice and stable operation.

Materials:

  • Aqueous Feed: A solution of hydrochloric acid (e.g., 185 g/L).[1]

  • Organic Phase: 50% (v/v) TEHA in kerosene with 5-10% (v/v) octanol as a modifier.

  • All other materials are the same as in Protocol 6.1.

Procedure:

  • Follow steps 1-6 as outlined in Protocol 6.1, substituting the HCl aqueous feed and the corresponding organic phase.

  • Stripping of HCl from loaded TEHA is highly effective using just distilled water at room temperature.[3][12]

Note on Nitric Acid (HNO₃)

While TEHA shows the highest extraction efficiency for nitric acid, the resulting TEHA-nitrate salt is very stable.[3][12] Consequently, stripping with distilled water is very difficult and results in a low recovery percentage.[3][12] Recovering HNO₃ from loaded TEHA typically requires more complex stripping solutions or different process conditions, which are beyond the scope of this general guide.

Data Analysis and Calculations

The performance of the process is evaluated by calculating the extraction and stripping efficiencies.

  • Extraction Percentage (%E): %E = ( [H⁺]initial - [H⁺]raffinate ) / [H⁺]initial * 100

  • Stripping Percentage (%S): %S = ( Vstrip * [H⁺]strip ) / ( Vaq * ( [H⁺]initial - [H⁺]raffinate ) ) * 100

Where:

  • [H⁺] is the acid concentration in the respective solution.

  • V is the volume of the respective phase.

Sample Data Summary:

ParameterSulfuric Acid (H₂SO₄)Hydrochloric Acid (HCl)Nitric Acid (HNO₃)
Relative Extraction % GoodVery GoodExcellent[3]
Stripping with Water Readily stripped[3]Readily stripped[3]Very difficult to strip[3][12]
Modifier Required Yes (Essential)[13]RecommendedRecommended
Phase Separation Fast (2-4 min)[1]Fast (2-4 min)[1]Generally Fast

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Third Phase Formation / Solidification Insufficient modifier concentration; High acid loading in the organic phase.Increase the concentration of the modifier (octanol, TBP).[3][13] Reduce the A/O ratio during extraction to lower the organic loading.
Poor Phase Separation (Emulsion) High concentration of solids in the feed; Excessive mixing speed; Improper diluent/modifier.Filter the aqueous feed before extraction. Reduce the shaking/mixing intensity. Screen different diluents or modifiers.
Low Extraction Efficiency TEHA concentration is too low; Insufficient contact time; Temperature is too high.Increase the TEHA concentration in the organic phase. Increase the mixing time to ensure equilibrium is reached. Decrease the temperature, as extraction is exothermic.[2][3]
Low Stripping Efficiency Stripping agent is not effective; Insufficient contact time or stages.For H₂SO₄/HCl, increase the stripping temperature or use multiple counter-current stages. For HNO₃, a different stripping agent is likely required.

References

Application Notes and Protocols for the Synthesis of Quaternary Ammonium Compounds from Tris(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quaternary ammonium compounds (QACs) derived from the sterically hindered tertiary amine, Tris(2-ethylhexyl)amine. Recognizing the unique challenges posed by bulky substituents around the nitrogen atom, this document elucidates the mechanistic considerations and practical strategies to overcome steric hindrance in the Menshutkin reaction. We present detailed protocols for N-alkylation under various conditions, including standard, high-temperature, and microwave-assisted methods. Furthermore, this guide outlines robust procedures for the purification and thorough characterization of the resulting quaternary ammonium salts, employing techniques such as column chromatography, NMR spectroscopy, and mass spectrometry. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific research and development needs.

Introduction: The Challenge and Opportunity of Bulky Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a versatile class of molecules with a broad spectrum of applications, including as antimicrobials, surfactants, phase-transfer catalysts, and key components in pharmaceutical formulations[1]. The biological activity and physicochemical properties of QACs are profoundly influenced by the nature of the organic substituents attached to the central nitrogen atom. While much research has focused on QACs with smaller alkyl chains, those derived from sterically hindered tertiary amines like this compound present both significant synthetic challenges and unique opportunities.

The three bulky 2-ethylhexyl groups in this compound create considerable steric congestion around the nitrogen atom's lone pair of electrons. This steric shield impedes the approach of alkylating agents, making the standard Menshutkin reaction—the archetypal method for QAC synthesis—sluggish or altogether unsuccessful under mild conditions[2][3]. Overcoming this steric barrier is the central challenge in the synthesis of QACs from such bulky precursors.

However, the resulting bulky QACs are of significant interest. Their unique three-dimensional structure can lead to novel biological activities, enhanced solubility in non-polar media, and unique properties as phase-transfer catalysts. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize and explore this promising class of compounds.

The Menshutkin Reaction with Sterically Hindered Amines: A Mechanistic Perspective

The synthesis of QACs from tertiary amines is typically achieved through the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide[4].

Diagram of the General Menshutkin Reaction:

Menshutkin_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product amine R₃N ts [R₃N---R'---X]ᵟ⁺ amine->ts Sₙ2 Attack alkyl_halide R'-X alkyl_halide->ts qac R₃R'N⁺ X⁻ ts->qac Bond Formation/ Halide Departure

Caption: General workflow of the Menshutkin reaction.

In the case of this compound, the bulky 2-ethylhexyl groups sterically hinder the backside attack of the nitrogen nucleophile on the electrophilic carbon of the alkyl halide. To drive this reaction to completion, several strategies can be employed:

  • Enhancing Electrophile Reactivity: The choice of the leaving group on the alkylating agent is critical. The reactivity follows the order: I > Br > Cl. Therefore, using an alkyl iodide is highly recommended to accelerate the reaction[2].

  • Increasing Reaction Temperature: Higher temperatures increase the kinetic energy of the reacting molecules, making successful collisions more likely and helping to overcome the activation energy barrier imposed by steric hindrance.

  • Utilizing Polar Aprotic Solvents: Solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they can stabilize the charged transition state of the SN2 reaction without solvating the nucleophile as strongly as protic solvents, thus increasing its reactivity.

  • Employing Forcing Conditions: For particularly challenging alkylations, more forcing conditions such as high pressure or microwave irradiation can be employed. High pressure can increase the reaction rate by promoting the formation of the more compact transition state[5]. Microwave irradiation can dramatically shorten reaction times by efficiently and rapidly heating the reaction mixture[6][7].

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and should be handled with care.

Protocol 1: General Synthesis of N-Methyl-Tris(2-ethylhexyl)ammonium Iodide

This protocol describes a standard approach using a highly reactive alkylating agent and elevated temperature.

Materials:

  • This compound (1.0 eq)

  • Methyl iodide (1.2 - 2.0 eq)

  • Anhydrous acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetonitrile (approximately 5-10 mL per gram of amine).

  • Add methyl iodide to the solution. A slight excess of the alkylating agent is recommended to drive the reaction to completion.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified as described in the purification section.

Protocol 2: Microwave-Assisted Synthesis of N-Benzyl-Tris(2-ethylhexyl)ammonium Chloride

This protocol utilizes microwave irradiation to accelerate the reaction with a less reactive alkylating agent.

Materials:

  • This compound (1.0 eq)

  • Benzyl chloride (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve this compound in anhydrous DMF (3-5 mL).

  • Add benzyl chloride to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 120-150 °C for 30-60 minutes. The reaction time and temperature should be optimized for the specific instrument and scale.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be precipitated by adding the reaction mixture to a non-polar solvent like diethyl ether or hexane.

  • Collect the precipitate by filtration and wash with the non-polar solvent to remove unreacted starting materials.

  • Further purification can be performed if necessary.

Diagram of the Experimental Workflow:

Experimental_Workflow start Start reactants Combine this compound, alkylating agent, and solvent start->reactants reaction Reaction Conditions (Reflux or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC, NMR) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Solvent Removal/Precipitation) monitoring->workup If complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Quaternary Ammonium Salt characterization->end

Caption: A generalized workflow for the synthesis and purification of QACs.

Purification of Sterically Hindered Quaternary Ammonium Compounds

The purification of bulky QACs can be challenging due to their amphiphilic nature.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude QAC

  • Silica gel

  • Solvent system (e.g., dichloromethane/methanol gradient)

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack the chromatography column with the slurry.

  • Dissolve the crude QAC in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 100% dichloromethane to a mixture of dichloromethane and methanol).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized QACs.

Technique Expected Observations
¹H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl group. A downfield shift of the protons on the carbons alpha to the nitrogen is also expected due to the positive charge.
¹³C NMR Appearance of new signals for the carbons of the new alkyl group. A downfield shift of the carbons alpha to the nitrogen.
Mass Spectrometry (ESI-MS) The molecular ion peak corresponding to the cationic part of the QAC will be observed.
FT-IR The disappearance of the C-N stretching vibration of the tertiary amine and the appearance of new C-N stretching vibrations characteristic of the quaternary ammonium salt.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no reaction Steric hindrance is too great for the chosen conditions.Increase reaction temperature, prolong reaction time, switch to a more reactive alkylating agent (e.g., iodide), or use microwave irradiation or high pressure.
Formation of side products Decomposition at high temperatures.Lower the reaction temperature and increase the reaction time. Ensure anhydrous conditions to prevent hydrolysis of the alkylating agent.
Difficult purification Product is an oil or is difficult to crystallize.Use column chromatography with a suitable solvent system. If the product is an oil, try to precipitate it as a different salt by anion exchange.

Conclusion

The synthesis of quaternary ammonium compounds from the sterically hindered tertiary amine this compound requires a departure from standard Menshutkin reaction conditions. By employing more reactive alkylating agents, higher temperatures, and advanced techniques such as microwave-assisted synthesis, these challenging transformations can be successfully achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to synthesize, purify, and characterize these unique and potentially valuable molecules. Careful optimization of the reaction conditions for each specific substrate is crucial for obtaining high yields and purity.

References

Application Note: Quantitative Analysis of Tris(2-ethylhexyl)amine (TEHA) in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Tris(2-ethylhexyl)amine (TEHA) is a tertiary amine utilized in various industrial applications, including as a component in the synthesis of materials used in pharmaceutical manufacturing and packaging systems.[1] As a potential leachable or extractable, its presence in a final drug product must be monitored to ensure patient safety and product quality.[2] The analysis of TEHA presents a challenge due to its non-polar nature and lack of a significant UV chromophore, making detection by standard HPLC-UV methods difficult.[3] This application note provides detailed protocols for the robust and sensitive quantification of TEHA using Gas Chromatography-Mass Spectrometry (GC-MS) and an alternative method using High-Performance Liquid Chromatography coupled with a universal detector. These methods are designed for researchers, quality control analysts, and drug development professionals. Furthermore, a comprehensive guide to method validation, grounded in the principles of ICH Q2(R1), is presented to ensure the suitability and reliability of the analytical procedures.[4]

Introduction: The Rationale for TEHA Quantification

This compound is a high molecular weight, viscous liquid with very low solubility in water.[5][6] In the pharmaceutical context, it is most relevant as a potential leachable, a compound that can migrate from container closure systems, tubing, or other plastic components into the drug product over its shelf life.[7] The presence of such impurities, even at trace levels, can impact the drug product's efficacy and, more importantly, pose a safety risk to the patient. Regulatory bodies therefore require rigorous studies to identify and quantify any such leachables.[2]

The primary analytical challenge with TEHA is its molecular structure. Lacking a UV-absorbing aromatic ring or conjugated system, it is essentially invisible to the most common HPLC detector, the UV-Vis spectrophotometer.[3] Therefore, methods must be employed that do not rely on the analyte's chromophoric properties. Gas chromatography is an ideal technique for volatile and semi-volatile compounds like TEHA, and coupling it with a mass spectrometer provides definitive identification and sensitive quantification.[5][8] For laboratories where GC is not ideal or for orthogonal confirmation, HPLC with a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) offers a powerful alternative.[3]

This guide provides the foundational protocols to establish a reliable analytical workflow for TEHA, from sample preparation to final validation, ensuring data integrity and regulatory compliance.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

This method is the preferred approach for its high specificity and sensitivity. Samples are prepared via solvent extraction to isolate TEHA from the sample matrix. The extract is injected into the GC, where TEHA is volatilized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for unambiguous identification, while the signal intensity of a specific ion is used for precise quantification.

Experimental Protocol: Sample Preparation

The choice of sample preparation depends on the matrix. The following protocols address both solid and liquid samples.

A. Extraction from Solid Matrix (e.g., Polymer Tubing, Container Closure)

  • Sample Comminution: Cut the solid sample material into small pieces (e.g., 1 cm squares) to maximize the surface area for extraction.[9]

  • Weighing: Accurately weigh approximately 500 mg of the comminuted sample into a clean glass vial.

  • Solvent Addition: Add 10 mL of a suitable extraction solvent. Dichloromethane or hexane are excellent choices due to their polarity matching that of TEHA.[9]

  • Extraction: Tightly cap the vial and sonicate for 60 minutes at room temperature.[9] Following sonication, allow the sample to stand at 40°C for 24 hours to simulate exaggerated storage conditions.

  • Filtration: Allow the vial to cool to room temperature. Filter the extract through a 0.22 µm PTFE syringe filter into a GC autosampler vial. The PTFE filter is chosen for its compatibility with organic solvents.

  • Internal Standard (Optional but Recommended): For improved precision, spike the final extract with an appropriate internal standard (e.g., Tri-n-octylamine) at a known concentration.

B. Extraction from Liquid Matrix (e.g., Aqueous Drug Product)

  • Sample Measurement: Pipette 5 mL of the liquid drug product into a 15 mL glass centrifuge tube.

  • Solvent Addition: Add 5 mL of hexane to the tube.

  • Liquid-Liquid Extraction (LLE): Cap the tube and vortex vigorously for 2 minutes to facilitate the partitioning of the non-polar TEHA from the aqueous phase into the organic hexane layer.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Sample Collection: Carefully transfer the upper organic (hexane) layer into a GC autosampler vial using a glass Pasteur pipette. Avoid transferring any of the lower aqueous phase.

Visualization: GC-MS Workflow

cluster_prep Sample Preparation cluster_solid Solid Matrix cluster_liquid Liquid Matrix cluster_analysis GC-MS Analysis start Start: Receive Sample (Solid or Liquid) matrix_check Matrix Type? start->matrix_check solid_prep 1. Comminute Sample (e.g., cut into small pieces) matrix_check->solid_prep Solid liquid_prep 1. Measure Sample Volume matrix_check->liquid_prep Liquid solid_extract 2. Solvent Extraction (Hexane or DCM, Sonicate) solid_prep->solid_extract filter_collect Collect & Filter Organic Layer (0.22 µm PTFE filter) solid_extract->filter_collect liquid_extract 2. Liquid-Liquid Extraction (Hexane) liquid_prep->liquid_extract phase_sep 3. Centrifuge for Phase Separation liquid_extract->phase_sep phase_sep->filter_collect injection Inject Sample into GC-MS filter_collect->injection separation Separation on Capillary Column injection->separation detection MS Detection (Scan or SIM mode) separation->detection quant Quantification (vs. Calibration Curve) detection->quant end End: Report TEHA Concentration quant->end

Caption: Workflow for Sample Preparation and GC-MS Analysis of TEHA.

Instrumental Parameters & Data Analysis
ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and specificity.
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column ideal for separating non-polar amines.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature 280°CEnsures complete vaporization of TEHA without thermal degradation.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Standard flow for this column dimension.
Oven Program 100°C (hold 1 min), ramp at 20°C/min to 320°C (hold 5 min)The temperature ramp allows for separation from lighter contaminants, while the high final temperature ensures TEHA elutes in a reasonable time.
MS Source Temp. 230°CStandard source temperature.
MS Quad Temp. 150°CStandard quadrupole temperature.
Acquisition Mode Scan (m/z 50-500) for identification; SIM for quantificationFull scan is used to confirm the identity of TEHA by its fragmentation pattern. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 242, 353) significantly increases sensitivity for quantification.

Data Analysis: A calibration curve is constructed by analyzing a series of TEHA standards of known concentrations. The peak area of the target quantification ion is plotted against concentration. The concentration of TEHA in the unknown samples is then calculated from this curve.

Method 2: HPLC with Charged Aerosol Detection (HPLC-CAD)

Principle of the Method

This method is an excellent alternative to GC-MS. It leverages a universal detector that does not require the analyte to have a chromophore. The HPLC column effluent is passed into the CAD, where it is first nebulized into fine droplets. The mobile phase is then evaporated, leaving behind dried analyte particles. These particles are charged by a corona discharge and the total charge is measured by an electrometer. The resulting signal is proportional to the mass of the analyte.

Experimental Protocol: Sample Preparation

Sample preparation for HPLC is often simpler, especially for liquid samples.

  • Sample Dilution: Based on the expected concentration of TEHA, dilute the sample with a suitable solvent. The diluent should be miscible with the mobile phase; a 50:50 mixture of acetonitrile and water is often a good starting point.

  • Filtration: Filter the diluted sample through a 0.22 µm nylon or PTFE syringe filter into an HPLC autosampler vial to remove any particulates that could damage the column or instrument.

Visualization: HPLC-CAD Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis start Start: Receive Liquid Sample dilute 1. Dilute Sample with Mobile Phase Compatible Solvent start->dilute filter 2. Filter through 0.22 µm Syringe Filter dilute->filter injection Inject Sample into HPLC filter->injection separation Separation on C18 Column injection->separation detection CAD Detection: Nebulize -> Evaporate -> Charge -> Measure separation->detection quant Quantification (vs. Calibration Curve) detection->quant end End: Report TEHA Concentration quant->end

Caption: Workflow for Sample Preparation and HPLC-CAD Analysis of TEHA.

Instrumental Parameters & Data Analysis
ParameterRecommended SettingRationale
HPLC System Thermo Scientific Vanquish or equivalentA modern UHPLC/HPLC system ensures low baseline noise and precise gradients.
Detector Charged Aerosol Detector (CAD)Universal detector providing a response proportional to analyte mass.
HPLC Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmA robust, general-purpose C18 column suitable for separating non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier helps to improve peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent for elution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Gradient 60% B to 100% B over 10 min, hold at 100% B for 5 minThe gradient ensures that the highly non-polar TEHA is eluted from the C18 column.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 10 µLA typical injection volume.
CAD Settings Evaporation Temp: 35°C, Nebulizer: N₂ at 35 psiSettings should be optimized for the specific mobile phase and flow rate to ensure complete evaporation without losing the semi-volatile analyte.

Data Analysis: Similar to the GC-MS method, a calibration curve is generated from standards of known concentration. The peak area from the CAD is plotted against concentration to determine the amount of TEHA in unknown samples.

Analytical Method Validation Protocol (per ICH Q2(R1))

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.[10][11] The following outlines the key experiments based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][12]

ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze a blank sample (matrix without analyte), a TEHA standard, and a sample of the matrix spiked with TEHA.No interfering peaks should be observed at the retention time of TEHA in the blank matrix. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Prepare and analyze at least five standards at different concentrations spanning the expected range (e.g., 50% to 150% of the target concentration).Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.995.
Range The range is established by confirming that the method has acceptable accuracy, precision, and linearity within the lower and upper concentration limits.The specified range is suitable for the intended application.
Accuracy Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120% of target). This is typically done by spiking the sample matrix with known amounts of TEHA.The percent recovery should be within 98.0% to 102.0% for an assay, or 80.0% to 120.0% for a low-level impurity.
Precision Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.The Relative Standard Deviation (RSD) should be ≤ 2.0% for an assay, or ≤ 10.0% for a low-level impurity.
Limit of Quantitation (LOQ) The lowest concentration of TEHA that can be reliably quantified with acceptable precision and accuracy. It can be determined by analyzing a series of low-concentration samples and finding the point where the RSD is ≤ 10%.Signal-to-Noise ratio is typically ≥ 10.
Limit of Detection (LOD) The lowest concentration of TEHA that can be detected but not necessarily quantified.Signal-to-Noise ratio is typically ≥ 3.
Robustness Intentionally make small variations to the method parameters (e.g., GC oven temperature ±2°C, HPLC flow rate ±0.1 mL/min, mobile phase composition ±2%) and assess the impact on the results.The results should remain unaffected by the minor variations, demonstrating the method's reliability during normal use.

Conclusion

The accurate determination of this compound is critical in ensuring the safety and quality of pharmaceutical products where it may be present as a leachable or extractable. The GC-MS method offers the highest degree of certainty and sensitivity, making it the primary recommended technique. The HPLC-CAD method provides a robust and valuable orthogonal approach. Both protocols, when properly validated according to ICH Q2(R1) guidelines, will yield reliable and defensible data suitable for regulatory submission and quality control. The choice between methods will depend on the specific laboratory instrumentation, sample matrix, and desired sensitivity.

References

Application Note: High-Resolution Gas Chromatography for Purity Assessment of Tris(2-ethylhexyl)amine (TEHA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust method for the quantitative determination of purity and the identification of potential process-related impurities in Tris(2-ethylhexyl)amine (TEHA). TEHA, a high molecular weight tertiary amine, is a critical component in various industrial applications, including as a solvent extractant in hydrometallurgy and an intermediate in chemical synthesis.[1][2] Accurate purity assessment is paramount for ensuring process efficiency and final product quality. Due to its high boiling point and basic nature, the gas chromatographic (GC) analysis of TEHA presents unique challenges, such as peak tailing and potential on-column degradation.[3][4] This guide provides a comprehensive protocol employing a base-deactivated capillary column and a flame ionization detector (FID) to achieve excellent peak symmetry, resolution, and quantitative accuracy. The causality behind each experimental parameter is thoroughly explained to provide researchers with a self-validating and transferable analytical system.

Introduction: The Analytical Challenge of TEHA

This compound (C₂₄H₅₁N, M.W. 353.67 g/mol ) is a sterically hindered tertiary amine characterized by a high boiling point (estimated >300°C) and low water solubility.[1][5] Its industrial synthesis, typically through the alkylation of ammonia with 2-ethylhexyl halides, can lead to the presence of several impurities.[1] These may include unreacted starting materials, partially alkylated intermediates like bis(2-ethylhexyl)amine (secondary amine) and mono(2-ethylhexyl)amine (primary amine), and other process-related side products.

The primary analytical hurdles in GC analysis of such compounds stem from their basicity. The lone pair of electrons on the nitrogen atom can interact strongly with acidic silanol groups present on the surface of conventional silica-based capillary columns and injection port liners.[3][4] This interaction leads to peak tailing, reduced column efficiency, and poor quantitative reproducibility.[3] Therefore, specialized, base-deactivated columns are essential for obtaining sharp, symmetrical peaks for amines.[6]

This protocol is designed to provide a reliable and high-resolution method for quality control and research applications involving TEHA, grounded in established chromatographic principles as outlined in pharmacopeial standards like USP General Chapter <621>.[7][8][9][10][11]

Method Causality and Experimental Design

The selection of each parameter in this method is deliberate, aimed at overcoming the specific challenges posed by TEHA analysis.

The Logic of the GC Workflow

The overall analytical process is designed for accuracy and repeatability, from sample preparation to data interpretation. The workflow ensures that the sample is introduced cleanly, separated efficiently, detected sensitively, and the results are calculated against a reliable standard.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting SamplePrep Accurately weigh TEHA sample and dissolve in high-purity solvent (e.g., Cyclohexane) StandardPrep Prepare a multi-level calibration curve using a certified TEHA reference standard Injection Inject sample/standard into GC (Split Injection) SamplePrep->Injection Separation Separation on a base-deactivated capillary column with a defined temperature program Injection->Separation Detection Detection of analytes by Flame Ionization Detector (FID) Separation->Detection Integration Integrate peak areas using Chromatography Data System (CDS) Detection->Integration Quantification Quantify TEHA purity (% Area) and impurities against calibration curve Integration->Quantification Report Generate final report with chromatograms and quantitative results Quantification->Report

Caption: GC Analysis Workflow for TEHA Purity.

Column Selection: Inertness is Key

A base-deactivated, mid-polarity capillary column is the cornerstone of this method. Columns like an Agilent J&W DB-5ms or equivalent, which have been treated to cap acidic silanol groups, are critical. While seemingly a non-polar phase, the key is the underlying deactivation that prevents the amine's nitrogen from adsorbing, ensuring sharp peaks.[6] For more challenging separations or higher concentrations of primary/secondary amines, a specialized wax-type or amine-specific column (e.g., Agilent J&W Select CP-Volamine) could be employed.[6][12]

Inlet and Detector: Maintaining Inertness and Sensitivity
  • Injector: A split/splitless inlet is used in split mode to handle the typically neat or high-concentration samples, preventing column overload. Using a deactivated inlet liner is crucial to maintain the inertness of the entire sample path.

  • Detector: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and excellent sensitivity to hydrocarbon-containing compounds like TEHA and its likely impurities.[13]

Temperature Programming: Balancing Speed and Resolution

Due to TEHA's high boiling point, a temperature-programmed analysis is necessary. The program starts at a relatively low temperature to resolve any volatile impurities and then ramps up at a controlled rate to elute the main TEHA peak and any higher-boiling impurities in a reasonable time without excessive peak broadening.

Detailed Experimental Protocol

Materials and Reagents
  • This compound (TEHA): Sample for analysis.

  • This compound Reference Standard: Certified, >99.5% purity.

  • Solvent: High-purity, GC-grade Cyclohexane or Toluene.

  • Gases: Helium (carrier gas, >99.999% purity), Hydrogen (FID), and Air (FID).

Instrumentation and Conditions

This method was developed on an Agilent 8890 GC system with an FID, but is transferable to other modern GC platforms.[14][15]

Parameter Condition Rationale
GC System Agilent 8890 GC (or equivalent)Provides precise electronic pneumatic control (EPC) and temperature programming for reproducible retention times and peak areas.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent base-deactivated column)Offers excellent inertness for amines and thermal stability. The 5% phenyl content provides good selectivity for a range of analytes.
Injector Split/Splitless InletStandard for capillary GC, offering flexibility.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the high-boiling TEHA without thermal degradation.
Injection Mode Split, 50:1 ratioPrevents column overload from the concentrated sample, ensuring sharp peaks and maintaining column performance.
Injection Volume 1.0 µLStandard volume for liquid injections.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow Mode)Optimal flow for a 0.25 mm ID column, balancing analysis speed and separation efficiency.
Oven Program - Initial Temp: 150 °C, hold for 2 min - Ramp: 15 °C/min to 320 °C - Final Hold: Hold for 10 minThe initial hold allows for the elution of solvent and volatile impurities. The ramp ensures elution of TEHA and related compounds. The final hold cleans the column of any high-boiling residues.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, offering high sensitivity and a wide linear range.
Detector Temperature 330 °CMust be higher than the final oven temperature to prevent condensation of analytes in the detector.
FID Gas Flows - H₂: 30 mL/min - Air: 400 mL/min - Makeup (He): 25 mL/minStandard flows for optimal FID sensitivity and flame stability.
Data System Agilent OpenLab CDS (or equivalent)For instrument control, data acquisition, and processing.
Sample and Standard Preparation
  • Standard Preparation: Accurately prepare a stock solution of the TEHA reference standard in cyclohexane at approximately 1000 µg/mL. Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution for establishing a calibration curve if quantitative analysis of impurities is required.

  • Sample Preparation: Accurately weigh approximately 100 mg of the TEHA sample into a 10 mL volumetric flask. Dissolve and dilute to volume with cyclohexane. This results in a concentration of ~10,000 µg/mL. The high concentration is suitable for detecting low-level impurities.

  • Analysis: Inject 1.0 µL of the prepared sample solution into the GC system.

Data Analysis and System Suitability
  • Identification: Identify the TEHA peak in the sample chromatogram by comparing its retention time to that of the reference standard.

  • Purity Calculation (% Area): For a simple purity assessment, calculate the area percent of the TEHA peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

    • Purity (%) = (Area of TEHA Peak / Total Area of All Peaks) x 100

  • System Suitability: Before running samples, inject a mid-level standard to verify system performance. According to USP <621> guidelines, key parameters should be checked.[7][10]

    • Tailing Factor (Asymmetry): The TEHA peak should have a tailing factor between 0.8 and 1.8.[10]

    • Reproducibility: Five replicate injections should yield a relative standard deviation (RSD) of peak areas of ≤ 2.0%.

Expected Results and Troubleshooting

Under the conditions described, TEHA is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible.

Compound Expected Retention Time (min) Notes
Cyclohexane (Solvent)~2.5 - 3.5Elutes early, well-separated from analytes.
Bis(2-ethylhexyl)amine~12 - 14Potential process impurity, should elute before TEHA.
This compound ~16 - 18 Main component, should be the largest peak.
Higher-boiling oligomers>18May appear as small, broad peaks late in the chromatogram.

Note: Retention times are approximate and may vary slightly based on the specific instrument, column condition, and gas pressures.

Troubleshooting Flowchart

Troubleshooting start Observe Poor Chromatography tailing Peak Tailing (Asymmetry > 1.8) start->tailing no_peak No Peak or Very Small Peak start->no_peak retention_shift Retention Time Shift start->retention_shift sol_tailing1 Check for active sites. Is the inlet liner deactivated? tailing->sol_tailing1 Yes sol_nopeak1 Check syringe for blockage or air bubbles. no_peak->sol_nopeak1 Yes sol_shift1 Check carrier gas flow rate and head pressure. retention_shift->sol_shift1 Yes sol_tailing2 Column contamination. Trim 10-20 cm from column inlet. sol_tailing1->sol_tailing2 Liner OK sol_tailing3 Column is aged. Replace GC column. sol_tailing2->sol_tailing3 Trimming Fails sol_nopeak2 Verify injector and detector temperatures and gas flows. sol_nopeak1->sol_nopeak2 Syringe OK sol_nopeak3 Confirm sample concentration. sol_nopeak2->sol_nopeak3 Parameters OK sol_shift2 Check for leaks in the system. sol_shift1->sol_shift2 Flow OK sol_shift3 Verify oven temperature program. sol_shift2->sol_shift3 No Leaks

References

Troubleshooting & Optimization

Preventing emulsion formation with Tris(2-ethylhexyl)amine in solvent extraction

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Welcome to the technical support guide for utilizing Tris(2-ethylhexyl)amine (TEHA) in solvent extraction. This center is designed for researchers, scientists, and drug development professionals who are encountering challenges with emulsion formation. Emulsions are a common and frustrating issue in liquid-liquid extractions, leading to poor phase separation, reduced yield, and product contamination.[1][2] This guide provides in-depth, field-proven insights and practical protocols to help you understand, prevent, and resolve these issues, ensuring the integrity and efficiency of your extraction process.

Understanding Emulsion Formation with TEHA

Emulsion formation is a frequent challenge in liquid-liquid extraction (LLE).[3] An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a cloudy or milky layer between the organic and aqueous phases.[1][4][5] Its stability is often attributed to the presence of substances that lower the interfacial tension between the two phases.

Several factors contribute to this issue when using TEHA:

  • High Shear Mixing: Vigorous shaking or mixing provides the energy to break the liquids into microscopic droplets, promoting emulsion.[1]

  • Presence of Impurities: Samples, particularly from biological sources like fermentation broths or clinical matrices, often contain endogenous surfactants such as phospholipids, proteins, or fatty acids.[3][6] These molecules can accumulate at the aqueous-organic interface, stabilizing the emulsion.

  • Physicochemical Properties of TEHA: TEHA ([CH₃(CH₂)₃CH(C₂H₅)CH₂]₃N) is a large, sterically hindered tertiary amine.[7] While it is an effective extractant, particularly for acids and certain metals[7][8][9], its own molecular structure and its interaction with the analyte and diluent can sometimes contribute to stabilizing the interface, especially at high concentrations.

  • Third Phase Formation: Under certain conditions of high acid or metal loading, amine extractants can form a "third phase"—a dense, organic phase rich in the extracted complex that separates from the primary diluent.[9][10] While distinct from a classic emulsion, its appearance can be related and is often mitigated by similar strategies, such as the use of phase modifiers.

EmulsionFormation A High Shear Mixing D Reduced Interfacial Tension & Droplet Formation A->D Provides Energy B Presence of Surfactant-like Impurities (Proteins, Lipids) B->D Stabilizes Interface C High TEHA or Analyte Concentration C->D Increases Interfacial Activity E Stable Emulsion Layer D->E Leads to F Poor Phase Separation & Low Analyte Recovery E->F TroubleshootingWorkflow Start Emulsion Formed Wait 1. Let it Stand (Wait 15-30 min) Start->Wait Resolved1 Resolved? Wait->Resolved1 Salt 2. Add Saturated NaCl (Brine) 'Salting Out' Resolved1->Salt No Success Success: Continue Extraction Resolved1->Success Yes Resolved2 Resolved? Salt->Resolved2 pH 3. Adjust Aqueous pH (If compatible with analyte) Resolved2->pH No Resolved2->Success Yes Resolved3 Resolved? pH->Resolved3 Physical 4. Physical Methods (Centrifugation, Filtration) Resolved3->Physical No Resolved3->Success Yes Physical->Success Partial/Yes Failure Re-evaluate Method: Consider SPE or different solvent system Physical->Failure No

References

Technical Support Center: Optimizing Tris(2-ethylhexyl)amine (TEHA) Concentration for Selective Metal Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Tris(2-ethylhexyl)amine (TEHA) in your selective metal extraction workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of TEHA. Here, we will move beyond simple procedural lists to explain the underlying principles of your experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of TEHA in solvent extraction processes.

1. What is this compound (TEHA) and how does it function as an extractant?

This compound, or TEHA, is a tertiary amine used as a liquid ion exchanger in solvent extraction.[1] Its primary application is in hydrometallurgy and nuclear fuel reprocessing for the recovery of metals like uranium, vanadium, and rare earth elements.[1][2] The extraction mechanism is typically based on anion exchange. In an acidic aqueous solution, TEHA is protonated, forming an amine salt. This protonated amine can then exchange its anion with an anionic metal complex present in the aqueous phase, transferring the metal into the organic phase.[2] The bulky 2-ethylhexyl groups contribute to its high solubility in organic diluents and create steric hindrance, which can influence its selectivity.[1]

2. What factors influence the metal extraction efficiency of TEHA?

Several factors critically impact the efficiency of metal extraction using TEHA:

  • Aqueous Phase Acidity (pH): The pH of the aqueous phase is a crucial parameter.[3][4] The extraction of many metals with amine-based extractants is highly dependent on the hydrogen ion concentration, which affects the formation of extractable metal complexes.[3]

  • TEHA Concentration: Increasing the concentration of TEHA in the organic phase generally enhances the extraction of the target metal.[5][6]

  • Choice of Diluent: The organic diluent in which TEHA is dissolved can significantly affect extraction efficiency and phase separation.[7][8]

  • Presence of Other Ions: The presence of other metal ions and anions in the aqueous phase can compete with the target metal for extraction, impacting selectivity.

  • Temperature: Temperature can influence the extraction equilibrium and kinetics.[9]

3. How do I choose an appropriate concentration of TEHA to begin my experiments?

A typical starting concentration range for TEHA in a suitable organic diluent is between 0.1 M and 1.5 M.[5] The optimal concentration will depend on the specific metal being extracted, its concentration in the aqueous feed, and the desired extraction efficiency. It is recommended to perform preliminary experiments with varying TEHA concentrations to determine the most effective range for your specific system.

4. What are common diluents used with TEHA?

Common diluents for TEHA include aliphatic and aromatic hydrocarbons such as kerosene, Shellsol 2046, and toluene.[10][11] Modifiers like long-chain alcohols (e.g., octanol or decanol) or tributyl phosphate (TBP) are often added to the organic phase to prevent the formation of a third phase, improve phase disengagement, and in some cases, enhance extraction.[5][12][13]

5. How is the extracted metal recovered from the TEHA organic phase?

The process of recovering the metal from the loaded organic phase is called stripping. For TEHA, stripping is often achieved by contacting the loaded organic phase with an aqueous solution that disrupts the metal-amine complex. This can be accomplished using water, dilute acids, or complexing agents.[5][14][15] For instance, sulfuric acid can be effectively stripped from a loaded TEHA-TBP mixture using water.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your metal extraction experiments with TEHA.

Problem 1: Low Metal Extraction Efficiency

Symptoms: The concentration of the target metal in the raffinate (the aqueous phase after extraction) is high, and the distribution coefficient (D) is low.

Potential Causes & Solutions:

  • Suboptimal Aqueous Phase Acidity (pH):

    • Explanation: The formation of the extractable anionic metal complex is often pH-dependent. If the pH is too high or too low, the desired complex may not form, or TEHA may not be effectively protonated.

    • Troubleshooting Protocol:

      • Prepare a series of aqueous feed solutions with varying pH values, bracketing the expected optimal range.

      • Perform solvent extraction experiments for each pH value, keeping the TEHA concentration, phase ratio, and temperature constant.

      • Analyze the metal concentration in the raffinate for each sample using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).[16][17]

      • Plot the distribution coefficient (D) versus pH to identify the optimal pH for extraction.

  • Insufficient TEHA Concentration:

    • Explanation: The extraction of metals is a stoichiometric reaction. If the concentration of TEHA is too low relative to the metal concentration in the aqueous phase, the extraction will be incomplete.

    • Troubleshooting Protocol:

      • Prepare a series of organic phases with increasing concentrations of TEHA in your chosen diluent.

      • Conduct extraction experiments with each organic phase, maintaining a constant aqueous feed composition, pH, and phase ratio.

      • Analyze the metal concentration in the raffinate and calculate the distribution coefficient for each TEHA concentration.

      • Plot the logarithm of the distribution coefficient (log D) versus the logarithm of the TEHA concentration (log [TEHA]). The slope of this line can provide insights into the stoichiometry of the extraction reaction.

  • Inappropriate Diluent:

    • Explanation: The diluent can interact with the extractant and the metal-extractant complex, influencing the extraction equilibrium. The polarity and solvating power of the diluent are important factors.[8][18]

    • Troubleshooting Protocol:

      • Test a selection of diluents with different properties (e.g., an aliphatic hydrocarbon like kerosene and an aromatic hydrocarbon like toluene).

      • Prepare organic phases with the same concentration of TEHA in each diluent.

      • Perform extraction experiments under identical conditions for each diluent.

      • Compare the extraction efficiencies to determine the most suitable diluent for your system.

Problem 2: Poor Selectivity for the Target Metal

Symptoms: Co-extraction of undesired metals along with the target metal.

Potential Causes & Solutions:

  • Non-Optimal pH:

    • Explanation: Different metal ions often have different optimal pH ranges for extraction. By carefully controlling the pH, it is possible to selectively extract one metal over another.[4]

    • Troubleshooting Protocol:

      • Following the protocol for optimizing pH, analyze the concentrations of both the target metal and the interfering metals in the raffinate at each pH value.

      • Calculate the separation factor (β), which is the ratio of the distribution coefficients of the two metals (β = D_target / D_interfering).

      • Plot the separation factor versus pH to identify the pH at which the highest selectivity is achieved.

  • TEHA Concentration is Too High:

    • Explanation: While a higher TEHA concentration generally increases extraction, it can sometimes lead to the co-extraction of less extractable metals, thereby reducing selectivity.

    • Troubleshooting Protocol:

      • Perform extraction experiments at different TEHA concentrations, as described in the "Insufficient TEHA Concentration" section.

      • Analyze the concentrations of all relevant metals in the raffinate.

      • Determine the TEHA concentration that provides the best balance between high extraction of the target metal and minimal co-extraction of impurities.

Problem 3: Formation of a Third Phase or Emulsion

Symptoms: A third, often viscous, layer forms between the aqueous and organic phases, or the two phases fail to separate cleanly after mixing, forming an emulsion.

Potential Causes & Solutions:

  • High TEHA Concentration or Metal Loading:

    • Explanation: At high concentrations, the metal-TEHA complex can become less soluble in the organic diluent, leading to the formation of a third phase.[5][12]

    • Troubleshooting Protocol:

      • Reduce the concentration of TEHA in the organic phase.

      • If the issue persists, consider reducing the metal concentration in the aqueous feed or adjusting the phase ratio (Organic/Aqueous) to decrease the loading of the organic phase.

  • Absence of a Modifier:

    • Explanation: Modifiers are often essential to prevent third-phase formation by improving the solubility of the metal-extractant complex in the diluent.[10][12]

    • Troubleshooting Protocol:

      • Add a modifier to the organic phase. Common modifiers include long-chain alcohols like isodecanol or octanol, and neutral organophosphorus compounds like TBP.

      • Start with a modifier concentration of 2-5% (v/v) and gradually increase it if necessary. Be aware that the modifier itself can sometimes influence the extraction chemistry. A mixture of TEHA and TBP has been shown to be an effective system for sulfuric acid extraction, preventing the solidification of the loaded organic phase.[5]

  • Inadequate Phase Disengagement:

    • Explanation: The physical properties of the system, such as viscosity and interfacial tension, can lead to the formation of stable emulsions.

    • Troubleshooting Protocol:

      • Increase the settling time after mixing to allow for better phase separation.

      • Optimize the mixing speed; overly vigorous mixing can promote emulsion formation.

      • Consider changing the diluent, as this can affect the physical properties of the organic phase.

Problem 4: Difficulty in Stripping the Metal from the Loaded Organic Phase

Symptoms: The concentration of the target metal in the stripping solution is low after contacting it with the loaded organic phase.

Potential Causes & Solutions:

  • Inappropriate Stripping Agent:

    • Explanation: The chosen stripping agent may not be effective at breaking the metal-TEHA complex. The choice of stripping agent depends on the nature of the extracted metal complex.

    • Troubleshooting Protocol:

      • Test different types of stripping agents. For metal complexes extracted from acidic solutions, increasing the pH with a basic solution (e.g., dilute NaOH or NH4OH) can deprotonate the TEHA and release the metal anion. Alternatively, a solution containing a high concentration of a competing anion (e.g., concentrated HCl or H2SO4) can displace the metal complex. Water can also be an effective stripping agent in some cases.[5][19]

      • Vary the concentration of the stripping agent to find the optimal strength.

  • Insufficient Contact Time or Mixing:

    • Explanation: The stripping process, like extraction, requires sufficient time and mixing to reach equilibrium.

    • Troubleshooting Protocol:

      • Increase the contact time between the loaded organic phase and the stripping solution.

      • Ensure adequate mixing to maximize the interfacial area for mass transfer.

Experimental Protocols

Protocol 1: Determination of Optimal TEHA Concentration

  • Preparation of Aqueous Feed: Prepare a stock solution of the metal(s) of interest in an appropriate acidic medium (e.g., HCl, H2SO4). Adjust the pH to the desired value.

  • Preparation of Organic Phases: Prepare a series of TEHA solutions in the chosen diluent (e.g., kerosene) at various concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M). If necessary, include a modifier.

  • Extraction: In a series of separatory funnels, mix equal volumes of the aqueous feed and each of the organic phases. Shake vigorously for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate.

  • Analysis: Carefully separate the aqueous phase (raffinate) and analyze the metal concentration using a suitable analytical technique (e.g., ICP-OES, AAS).

  • Calculation:

    • Calculate the distribution coefficient (D) for each experiment: D = ([Metal]_organic) / ([Metal]_aqueous)

    • Where [Metal]_organic = [Metal]_initial_aqueous - [Metal]_final_aqueous

  • Data Interpretation: Plot log(D) vs. log([TEHA]) to determine the relationship between TEHA concentration and extraction efficiency.

Data Presentation

Table 1: Effect of TEHA Concentration on the Extraction of Metal 'X'

[TEHA] (M)[Metal 'X'] in Raffinate (mg/L)Distribution Coefficient (D)% Extraction
0.1850.17615.0
0.2650.53835.0
0.5204.0080.0
1.0519.095.0

Initial [Metal 'X'] in aqueous feed = 100 mg/L

Visualizations

Diagram 1: Troubleshooting Logic for Low Extraction Efficiency

LowExtractionEfficiency Start Low Extraction Efficiency Check_pH Is Aqueous pH Optimized? Start->Check_pH Optimize_pH Vary pH and Measure D Check_pH->Optimize_pH No Check_TEHA_Conc Is TEHA Concentration Sufficient? Check_pH->Check_TEHA_Conc Yes Optimize_pH->Check_TEHA_Conc Optimize_TEHA_Conc Vary [TEHA] and Measure D Check_TEHA_Conc->Optimize_TEHA_Conc No Check_Diluent Is the Diluent Appropriate? Check_TEHA_Conc->Check_Diluent Yes Optimize_TEHA_Conc->Check_Diluent Test_Diluents Test Alternative Diluents Check_Diluent->Test_Diluents No Resolved Problem Resolved Check_Diluent->Resolved Yes Test_Diluents->Resolved

Caption: Troubleshooting workflow for addressing low metal extraction efficiency.

Diagram 2: General Solvent Extraction Workflow

SolventExtractionWorkflow Aqueous_Feed Aqueous Feed (Metal Ions in Acidic Solution) Mixer Mixing (Extraction) Aqueous_Feed->Mixer Organic_Phase Organic Phase (TEHA in Diluent) Organic_Phase->Mixer Settler Phase Separation Mixer->Settler Loaded_Organic Loaded Organic Phase (Metal-TEHA Complex) Settler->Loaded_Organic Raffinate Raffinate (Depleted Aqueous Phase) Settler->Raffinate Stripping_Mixer Mixing (Stripping) Loaded_Organic->Stripping_Mixer Stripping_Agent Stripping Agent Stripping_Agent->Stripping_Mixer Stripping_Settler Phase Separation Stripping_Mixer->Stripping_Settler Stripped_Organic Stripped (Barren) Organic (Recycled) Stripping_Settler->Stripped_Organic Product_Solution Product Solution (Concentrated Metal) Stripping_Settler->Product_Solution Stripped_Organic->Organic_Phase Recycle

Caption: A generalized workflow for a solvent extraction process.

References

Technical Support Center: Optimizing Tris(2-ethylhexyl)amine Extractions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering pH-Dependent Extraction Efficiency

Welcome to the technical support center for Tris(2-ethylhexyl)amine (TEHA) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on leveraging the pH-dependent nature of TEHA for successful solvent extractions. As a senior application scientist, my goal is to bridge the gap between theoretical principles and real-world experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEHA) and where is it primarily used?

A1: this compound is a tertiary amine with the chemical formula C₂₄H₅₁N.[1] It is a clear, viscous liquid that is insoluble in water but miscible with many organic solvents.[1] Due to its chemical structure, particularly the bulky alkyl groups, it acts as a weak base.[1] Its primary application is in solvent extraction processes, also known as liquid-liquid extraction, for the recovery and separation of metals (like uranium, vanadium, and rare earth elements) and inorganic or organic acids.[1][2][3]

Q2: Why is pH so critical for extractions using TEHA?

A2: The extraction efficiency of TEHA is fundamentally linked to the pH of the aqueous phase. TEHA's extraction mechanism relies on its ability to be protonated (accept a proton, H⁺) from the aqueous phase to form a positively charged ammonium salt. This protonated amine can then form an ion pair with a negatively charged analyte (anion), facilitating its transfer from the aqueous phase to the organic phase. The pH of the aqueous solution dictates the extent of TEHA protonation and the charge state of the target analyte, thereby controlling the extraction efficiency.

Q3: What is the general rule of thumb for pH adjustment when using TEHA?

A3: For the extraction of acidic compounds, the pH of the aqueous solution should generally be maintained below the pKa of the target acid to ensure it is in its protonated, neutral form, which can then protonate the amine.[4][5][6] For the extraction of metals that form anionic complexes, the pH must be acidic enough to protonate the TEHA, allowing it to act as a liquid ion exchanger.[1][7] A universal optimal pH does not exist; it must be empirically determined for each specific analyte and system.

Q4: I'm observing a third phase during my extraction. What is it and how can I prevent it?

A4: The formation of a third phase, an intermediate layer between the aqueous and organic phases, can occur, particularly at high analyte or extractant concentrations. This is often due to the limited solubility of the TEHA-analyte complex in the organic diluent. To prevent this, a "modifier" such as a long-chain alcohol (e.g., octanol or decanol) is often added to the organic phase to improve the solubility of the complex.[3][8]

Core Principles: The Chemistry of pH in TEHA Extractions

The extraction process using TEHA is typically governed by an acid-base interaction and subsequent ion-pair formation. The overall mechanism can be broken down into two key equilibria that are highly pH-dependent:

  • Protonation of TEHA: In the presence of an acid (HA) in the aqueous phase, the neutral TEHA molecule (R₃N) in the organic phase is protonated at the aqueous-organic interface to form a trialkylammonium cation (R₃NH⁺).

    R₃N(org) + H⁺(aq) ⇌ R₃NH⁺(org)

    The position of this equilibrium is dictated by the hydrogen ion concentration (pH) of the aqueous phase. A lower pH (higher H⁺ concentration) drives the equilibrium to the right, favoring the formation of the protonated, active form of the extractant.

  • Ion-Pair Extraction: The protonated TEHA can then extract an anionic species (A⁻) from the aqueous phase into the organic phase through the formation of an ion pair.

    R₃NH⁺(org) + A⁻(aq) ⇌ --INVALID-LINK--

    This is the core extraction step. The efficiency of this step depends on the availability of both the protonated TEHA and the target anion in the aqueous phase.

The interplay between these two steps is crucial. For instance, when extracting a carboxylic acid, if the pH is too high (above the acid's pKa), the acid will be deprotonated to its carboxylate form (A⁻). While this provides the necessary anion for extraction, if the pH is also too high to sufficiently protonate the TEHA, the overall extraction efficiency will be low.[4]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Extraction Efficiency 1. Incorrect pH: The pH of the aqueous phase is not optimal for the protonation of TEHA and/or the desired speciation of the analyte. 2. Insufficient TEHA Concentration: The concentration of TEHA in the organic phase is too low to extract the analyte effectively.1. Optimize pH: Conduct a pH profile experiment to determine the optimal pH for your specific system (see Protocol 1). For acidic analytes, a general starting point is a pH at least two units below the analyte's pKa.[5][6] 2. Increase TEHA Concentration: Increase the concentration of TEHA in the organic phase. Be mindful of the potential for third-phase formation at very high concentrations.
Poor Reproducibility 1. Inconsistent pH Control: The pH of the aqueous phase is not being consistently controlled between experiments. 2. Emulsion Formation: Formation of a stable emulsion is preventing clean phase separation.1. Use a Buffered Aqueous Phase: Employ a suitable buffer system to maintain a constant pH throughout the extraction. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel to minimize emulsion formation.[9] 3. "Salting Out": Add a neutral salt (e.g., NaCl or Na₂SO₄) to the aqueous phase to increase its ionic strength, which can help break emulsions.[6][9]
Formation of a Third Phase 1. Limited Solubility of the Extracted Complex: The TEHA-analyte complex is not sufficiently soluble in the organic diluent. 2. High Analyte or TEHA Concentration: Overloading of the organic phase.1. Add a Modifier: Introduce a modifier like TBP, octanol, or decanol (typically 5-10% v/v) to the organic phase to enhance the solubility of the complex.[3][8] 2. Adjust Concentrations: Reduce the concentration of either the analyte in the aqueous phase or TEHA in the organic phase.
Difficulty Stripping the Analyte 1. Stripping Solution pH is Too Low: The stripping solution is not basic enough to deprotonate the TEHA-analyte complex.1. Increase Stripping Solution pH: Use a basic aqueous solution (e.g., NaOH, Na₂CO₃) to shift the equilibrium, deprotonating the TEHA and releasing the analyte back into the aqueous phase. A pH shift is a common strategy for back-extraction.[4]

Experimental Protocols

Protocol 1: Determination of Optimal Extraction pH

This protocol outlines a systematic approach to determine the optimal pH for extracting a target analyte using TEHA.

Materials:

  • This compound (TEHA)

  • Organic diluent (e.g., kerosene, toluene, hexane)

  • Aqueous solution containing the target analyte at a known concentration

  • Buffer solutions covering a range of pH values (e.g., pH 2 to 8)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment

  • Separatory funnels

  • pH meter

  • Analytical instrument for quantifying the analyte (e.g., HPLC, GC, ICP-MS)

Procedure:

  • Prepare the Organic Phase: Prepare a solution of TEHA in the chosen organic diluent at a fixed concentration (e.g., 0.1 M).

  • Prepare the Aqueous Phase: Prepare a series of aqueous solutions containing your analyte at a fixed concentration. Adjust the pH of each solution to a different value using the buffer solutions or by adding acid/base (e.g., create solutions at pH 2, 3, 4, 5, 6, 7, and 8).

  • Extraction:

    • In a separatory funnel, combine a fixed volume of the organic phase and one of the aqueous phase solutions (e.g., 10 mL of each for a 1:1 phase ratio).

    • Stopper the funnel and shake gently for a set amount of time (e.g., 5-10 minutes) to allow the system to reach equilibrium.

    • Allow the phases to separate completely.

  • Sample Collection: Carefully separate the two phases. Collect a sample from the aqueous phase for analysis.

  • Quantification: Analyze the concentration of the analyte remaining in the aqueous phase using your chosen analytical method.

  • Data Analysis:

    • Calculate the amount of analyte extracted into the organic phase.

    • Determine the distribution ratio (D) at each pH: D = [Analyte]org / [Analyte]aq

    • Calculate the extraction efficiency (%E) at each pH: %E = (D / (D + Vaq/Vorg)) * 100 (Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively).

  • Determine Optimal pH: Plot %E versus pH. The pH at which the extraction efficiency is highest is the optimal pH for your system.

Visualizations

Caption: The effect of aqueous phase pH on TEHA protonation and extraction efficiency.

G cluster_0 Step 1: pH Optimization cluster_1 Step 2: Troubleshooting P1 Prepare Aqueous Phase at Various pH Values P3 Perform Liquid-Liquid Extraction (Aqueous + Organic) P1->P3 P2 Prepare TEHA in Organic Solvent P2->P3 P4 Separate Phases P3->P4 T2 Third Phase? P3->T2 P5 Analyze Analyte in Aqueous Phase P4->P5 P6 Calculate % Extraction vs. pH P5->P6 T1 Low Efficiency? P6->T1 S1 Re-evaluate pH Range and TEHA Concentration T1->S1 S2 Add Modifier (e.g., Octanol) to Organic Phase T2->S2

Caption: Workflow for optimizing and troubleshooting TEHA extractions based on pH.

References

Temperature effects on the solvent extraction performance of Tris(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tris(2-ethylhexyl)amine (TEHA) based solvent extraction systems. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical troubleshooting advice. Temperature is one of the most critical, yet sometimes overlooked, parameters in liquid-liquid extraction.[1] Its influence extends beyond simple reaction kinetics, impacting the thermodynamic equilibrium, physical properties of the phases, and overall process efficiency.

This guide moves beyond a simple checklist, explaining the causal relationships between temperature and extraction performance to empower you to optimize your experiments and diagnose issues with confidence.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the role of temperature in TEHA extraction systems.

Q1: What is the typical effect of increasing temperature on extraction efficiency with TEHA?

The effect of temperature is dictated by the thermodynamics of the specific extraction reaction. For the extraction of many mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), with TEHA, the process is generally exothermic .[2] This means that an increase in temperature will lead to a decrease in extraction efficiency .[2][3] The negative enthalpy change (ΔH) for these reactions signifies that heat is released, and according to Le Chatelier's principle, adding heat to the system will shift the equilibrium away from the product side (i.e., the extracted complex in the organic phase).

For metal ion extraction, the relationship can be more complex and system-dependent, but the underlying thermodynamic principles remain the same.[4][5]

Q2: How does temperature physically alter the TEHA solvent system?

Temperature directly impacts key physical properties of the organic phase, which consists of TEHA, a diluent (like kerosene), and often a modifier.

  • Viscosity: TEHA is a viscous liquid.[6][7] Increasing the temperature significantly decreases the viscosity of the organic phase.[8][9][10] This is highly beneficial as it improves mixing, accelerates mass transfer kinetics, and promotes faster and cleaner phase disengagement, reducing the likelihood of emulsion formation.[11]

  • Density: Like most liquids, the density of the organic phase will decrease as temperature increases.[12] This change can influence the phase separation dynamics.

  • Solubility: Temperature affects the solubility of the extracted complex in the organic phase and the mutual solubility of the aqueous and organic phases.[1][12]

Q3: Is TEHA susceptible to thermal degradation?

This compound is a chemically stable compound under typical operating conditions.[7] However, exposure to excessively high temperatures, particularly in the presence of strong oxidizing agents or highly concentrated acids, can lead to degradation over time.[7][12] It is crucial to operate within a temperature range that balances kinetic advantages with the long-term chemical integrity of the extractant.

Q4: What is the thermodynamic principle governing temperature effects in solvent extraction?

The spontaneity and equilibrium position of an extraction process are governed by the change in Gibbs free energy (ΔG), as described by the equation:

ΔG = ΔH – TΔS

Where:

  • ΔG is the change in Gibbs free energy (a negative value indicates a spontaneous process).

  • ΔH is the change in enthalpy (heat of reaction). A negative ΔH is exothermic (releases heat), while a positive ΔH is endothermic (absorbs heat).[13]

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy (a measure of disorder).

The relationship between the distribution ratio (D) and temperature is defined by the Van't Hoff equation. By determining whether the extraction is exothermic (ΔH < 0) or endothermic (ΔH > 0), you can predict how temperature will influence performance.

Troubleshooting Guide: Temperature-Related Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during TEHA extractions where temperature is a likely factor.

Problem 1: Decreased extraction efficiency when scaling up or running experiments on a hot day.

  • Primary Suspected Cause: The extraction reaction is exothermic.[2] Uncontrolled ambient temperature increases are shifting the equilibrium, disfavoring the extraction.

  • Diagnostic Steps:

    • Review literature for the specific system to confirm if the extraction is known to be exothermic.

    • Perform a controlled temperature study (see Experimental Protocol below) to quantify the effect.

  • Solutions:

    • Implement strict temperature control using a water bath, jacketed vessel, or temperature-controlled shaker for all experiments.[14]

    • If the reaction is confirmed to be exothermic, conduct the extraction at a lower, controlled temperature (e.g., 25°C) to maximize the distribution ratio.[3]

Problem 2: Persistent emulsions or poor phase separation.

  • Primary Suspected Cause: The viscosity of the organic phase is too high, hindering droplet coalescence.[6][15] This is common at lower ambient temperatures.

  • Diagnostic Steps:

    • Measure the temperature of the system. Is it significantly lower than standard room temperature?

    • Observe the phases. A thick, slow-moving organic layer is indicative of high viscosity.

  • Solutions:

    • Gently warm the system by 10-20°C. This will lower the viscosity and can significantly improve the speed and completeness of phase disengagement.[8][9]

    • Ensure a suitable modifier (e.g., isooctanol, decanol) is present in the organic phase, as this is critical for preventing third-phase formation, which can be influenced by temperature.[2][6]

    • If an emulsion has already formed, adding a small amount of a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase.[16][17]

Problem 3: Difficulty stripping the target analyte from the loaded organic phase.

  • Primary Suspected Cause: The stripping reaction, which is the reverse of extraction, is endothermic.

  • Diagnostic Steps:

    • If the extraction was exothermic (favored by cold), the stripping will be endothermic (favored by heat).

    • Attempt stripping at room temperature and measure the efficiency.

  • Solutions:

    • Increase the temperature of the stripping solution. For example, stripping of sulfuric acid from loaded TEHA can be highly effective using hot water (e.g., 65°C).[3]

    • Optimize the stripping temperature to achieve a balance between high recovery and energy consumption.

Data Presentation

For clarity, the qualitative and quantitative effects of temperature are summarized below.

Table 1: General Effects of Increasing Temperature on TEHA Extraction Systems

ParameterEffect of Increased TemperatureScientific Rationale
Extraction Efficiency (Exothermic Rxn) DecreasesShifts equilibrium away from products (Le Chatelier's Principle).[2]
Extraction Efficiency (Endothermic Rxn) IncreasesShifts equilibrium toward products.[18]
Organic Phase Viscosity DecreasesIncreases molecular kinetic energy, overcoming intermolecular forces.[8][9][10]
Mass Transfer Rate IncreasesLower viscosity and higher molecular energy lead to faster diffusion.[11]
Phase Disengagement Time DecreasesLower viscosity allows for faster coalescence of dispersed droplets.
Chemical Stability of TEHA Generally high, but may decrease at extreme temperatures.[7]High thermal energy can eventually break chemical bonds.[12]

Visualizations

Diagram 1: Generalized Solvent Extraction Workflow

This diagram illustrates the fundamental steps in a typical liquid-liquid extraction process, highlighting where temperature control is critical.

G cluster_0 Process Steps A 1. Phase Preparation (Aqueous Feed & Organic Solvent) B 2. Mixing & Contact (Temperature Controlled) A->B Equilibrate to T C 3. Phase Separation (Settling/Centrifugation) B->C Transfer E Raffinate (Depleted Aqueous) C->E Separate F Loaded Organic C->F Separate D 4. Analyte Recovery (Stripping) G Stripped Organic (Recycled) D->G Separate H Product (Concentrated Analyte) D->H Separate F->D To Stripping

Caption: Workflow for a typical solvent extraction process.

Diagram 2: Troubleshooting Decision Tree for Temperature Issues

This diagram provides a logical path for diagnosing extraction problems.

Caption: Decision tree for troubleshooting temperature-related issues.

Experimental Protocol: Temperature Study and Van't Hoff Analysis

This protocol provides a robust method for quantifying the thermodynamic nature of your TEHA extraction system.

Objective: To determine the effect of temperature on the distribution ratio (D) of a target analyte and calculate the enthalpy of extraction (ΔH).

Materials:

  • This compound (TEHA), ≥97.0%[19]

  • High-purity diluent (e.g., kerosene, dodecane)

  • Phase modifier (e.g., 1-octanol)

  • Aqueous feed solution containing the analyte of interest at a known concentration.

  • Stripping agent (e.g., dilute H₂SO₄, hot deionized water)

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge and appropriate centrifuge tubes

  • Calibrated analytical instrumentation for analyte quantification (e.g., ICP-OES, UV-Vis, Titrator)

Procedure:

  • Organic Phase Preparation: Prepare a sufficient volume of the organic phase by dissolving a known concentration of TEHA and the modifier in the chosen diluent (e.g., 0.5 M TEHA with 5% v/v 1-octanol in kerosene).

  • Temperature Setup: Set the temperature-controlled shaker to the first desired temperature (e.g., 298 K / 25°C). Allow it to equilibrate.

  • Phase Contact: In a series of sealed vessels (e.g., glass vials with PTFE-lined caps), add equal volumes of the prepared organic phase and the aqueous feed solution (e.g., 10 mL of each, for a 1:1 phase ratio).

  • Equilibration: Place the vessels in the shaker and agitate at a constant speed for a predetermined time sufficient to reach equilibrium (e.g., 30 minutes).

  • Phase Separation: After equilibration, transfer the mixtures to centrifuge tubes and centrifuge for 10 minutes at 3000 rpm to ensure a clean, sharp interface.

  • Sampling: Carefully withdraw a sample from the aqueous phase (raffinate) for analysis. Withdraw a known volume of the organic phase for subsequent stripping and analysis.

  • Stripping (for Organic Phase Analysis): Contact the sampled organic phase with a suitable stripping agent at a defined ratio and time to transfer the analyte back into an aqueous matrix for analysis.

  • Analysis: Quantify the analyte concentration in the initial aqueous feed, the raffinate, and the stripping solution.

  • Repeat: Repeat steps 2-8 for a range of at least three other temperatures (e.g., 308 K, 318 K, 328 K).

  • Calculation and Plotting:

    • Calculate the equilibrium concentration of the analyte in the organic phase, [A]org.

    • Calculate the distribution ratio (D) at each temperature: D = [A]org / [A]aq

    • Create a Van't Hoff plot of ln(D) versus 1/T (where T is in Kelvin).

    • The plot should yield a straight line with a slope equal to -ΔH/R , where R is the ideal gas constant (8.314 J/mol·K).

    • Calculate the enthalpy of extraction: ΔH = - (slope) * R

Table 2: Example Data for Van't Hoff Plot

Temperature (°C)Temperature (K)1/T (K⁻¹)[A]aq (mg/L)[A]org (mg/L)Dln(D)
25298.150.00335420804.001.386
35308.150.00324528722.570.944
45318.150.00314335651.860.621
55328.150.00304742581.380.322

A negative slope from this plot would confirm an exothermic reaction (ΔH < 0), quantitatively explaining why extraction efficiency decreases with increasing temperature.

References

Technical Support Center: Navigating Viscosity Challenges of Tris(2-ethylhexyl)amine in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Tris(2-ethylhexyl)amine (TEHA). This resource is designed for researchers, scientists, and drug development professionals to address the practical challenges associated with the viscosity of TEHA in various industrial applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your experimental workflows and achieve consistent, reliable results.

Introduction to this compound and its Viscosity

This compound, a tertiary amine with the molecular formula C₂₄H₅₁N, is a clear, viscous liquid at room temperature.[1] Its high molecular weight (approximately 353.67 g/mol ) and branched aliphatic structure contribute to its characteristic viscosity, which can present handling and processing challenges in industrial settings.[1][2] TEHA is widely utilized in solvent extraction processes for metal recovery, as an intermediate in chemical synthesis, and as an additive in powder coatings.[1][2] Understanding and controlling its viscosity is paramount for efficient process design, mass transfer, and overall operational success.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure this compound at room temperature?

At 20°C, the viscosity of this compound is approximately 23.4 mPa·s.[1] This relatively high viscosity can lead to difficulties in pumping, mixing, and accurate dosing in industrial processes.

Q2: How does temperature affect the viscosity of TEHA?

Q3: Is TEHA miscible with common organic solvents?

Yes, this compound is miscible with a wide range of organic solvents due to its hydrophobic alkyl chains.[1] This property is fundamental to its application in solvent extraction and other industrial formulations.

Q4: What are the primary industrial applications where TEHA's viscosity is a critical parameter?

The viscosity of TEHA is a significant consideration in:

  • Solvent Extraction: In hydrometallurgy and nuclear fuel reprocessing, the viscosity of the organic phase (containing TEHA) directly impacts phase separation, extraction efficiency, and mass transfer rates.[1]

  • Powder Coatings: As an additive, the viscosity of TEHA can influence the flow and leveling of the powder during application and curing, affecting the final surface finish.[2]

  • Chemical Synthesis: When used as a reactant or catalyst, its viscosity can affect reaction kinetics and mixing efficiency.[1]

Troubleshooting Guide: Managing High Viscosity of this compound

This section provides a structured approach to troubleshooting common viscosity-related issues encountered during the use of TEHA.

Issue 1: Difficulty in Pumping and Transferring Neat TEHA
  • Causality: The inherent viscosity of pure TEHA at ambient temperatures can lead to high backpressure in pumping systems and slow transfer rates.

  • Troubleshooting Steps:

    • Temperature Adjustment: Gently heat the TEHA storage vessel and transfer lines. A modest increase in temperature can significantly reduce viscosity. It is crucial to use a controlled heating system (e.g., a water bath or heating jacket with a thermostat) to avoid localized overheating and potential degradation of the amine.

    • Pump Selection: Utilize positive displacement pumps (e.g., gear pumps or diaphragm pumps) that are better suited for handling viscous liquids compared to centrifugal pumps.

    • Piping and Tubing: Ensure that the diameter of transfer lines is sufficiently large to minimize frictional losses.

Issue 2: Poor Phase Separation in Solvent Extraction Processes
  • Causality: A highly viscous organic phase, often a formulation of TEHA in a diluent, can lead to the formation of stable emulsions and slow phase disengagement after extraction.

  • Troubleshooting Protocol:

    • Solvent Selection: The choice of diluent has a profound impact on the overall viscosity of the organic phase. Aromatic solvents like toluene and xylene generally result in lower viscosity mixtures compared to aliphatic solvents like kerosene.

    • Optimize TEHA Concentration: While a higher TEHA concentration can increase the extraction capacity, it also increases the viscosity of the organic phase. Conduct optimization studies to find the ideal balance between extraction efficiency and manageable viscosity.

    • Temperature Control: Increasing the temperature of the mixer-settler unit can lower the viscosity of both phases, promoting faster and cleaner phase separation.

    • Modifier Addition: Incorporate a phase modifier into the organic phase. Long-chain alcohols, such as 1-octanol or isodecanol, are commonly used to prevent the formation of a third phase and can also help to reduce the overall viscosity of the organic phase.

Issue 3: Inconsistent Film Thickness and Surface Defects in Coating Applications
  • Causality: If TEHA is not uniformly dispersed or if its viscosity is not adequately controlled within the coating formulation, it can lead to issues with flow and leveling, resulting in an uneven surface finish.

  • Troubleshooting Workflow:

    • Formulation Optimization: Experiment with the concentration of TEHA to achieve the desired rheological properties of the final coating powder.

    • Use of Flow and Leveling Agents: Incorporate appropriate flow and leveling additives into the formulation to counteract any negative effects of TEHA's viscosity on the melt flow of the powder coating.

    • Pre-dispersion: Consider pre-dispersing TEHA in a compatible, low-viscosity component of the formulation before incorporating it into the main batch to ensure uniform distribution.

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on TEHA Viscosity
  • Equipment: A temperature-controlled rotational viscometer.

  • Procedure: a. Calibrate the viscometer according to the manufacturer's instructions. b. Place a known volume of pure TEHA into the viscometer's sample holder. c. Set the temperature to 20°C and allow the sample to equilibrate. d. Measure the viscosity at a range of shear rates to assess for Newtonian behavior. e. Increase the temperature in increments of 10°C (e.g., 30°C, 40°C, 50°C) and repeat the viscosity measurement at each temperature point after allowing for thermal equilibration. f. Plot viscosity as a function of temperature.

Protocol 2: Evaluating the Effect of Solvents on TEHA Solution Viscosity
  • Equipment: A rotational viscometer, analytical balance, and volumetric flasks.

  • Procedure: a. Prepare a series of solutions of TEHA in the desired solvent (e.g., kerosene, toluene, xylene) at various concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v). b. Maintain a constant temperature (e.g., 25°C). c. Measure the viscosity of each solution using the rotational viscometer. d. Plot viscosity as a function of TEHA concentration for each solvent.

Data Presentation

Table 1: Estimated Viscosity of this compound at Different Temperatures

Temperature (°C)Estimated Viscosity (mPa·s)
2023.4[1]
30~15
40~10
50~7
60~5

Disclaimer: Values other than at 20°C are estimations based on the typical behavior of similar organic liquids and should be confirmed experimentally.

Table 2: Illustrative Effect of Solvents on the Viscosity of TEHA Solutions (at 25°C)

TEHA Concentration (v/v)Estimated Viscosity in Kerosene (mPa·s)Estimated Viscosity in Toluene (mPa·s)
10%~2.5~1.8
20%~4.0~2.8
30%~6.5~4.5
40%~10.0~7.0
50%~15.0~10.5

Disclaimer: These are illustrative values to demonstrate the expected trend. Actual viscosities will depend on the specific grade of the solvent and should be determined experimentally.

Visualizations

Viscosity_Troubleshooting_Workflow start High Viscosity Issue Identified process_type Identify Application start->process_type pumping Pumping/Transfer process_type->pumping  Neat TEHA extraction Solvent Extraction process_type->extraction  Formulation coating Coating Formulation process_type->coating  Formulation solution_pumping1 Increase Temperature pumping->solution_pumping1 solution_pumping2 Use Positive Displacement Pump pumping->solution_pumping2 solution_extraction1 Optimize Solvent Choice (Aromatic vs. Aliphatic) extraction->solution_extraction1 solution_extraction2 Adjust TEHA Concentration extraction->solution_extraction2 solution_extraction3 Increase Process Temperature extraction->solution_extraction3 solution_extraction4 Add Phase Modifier (e.g., 1-octanol) extraction->solution_extraction4 solution_coating1 Optimize TEHA Concentration coating->solution_coating1 solution_coating2 Add Flow/Leveling Agents coating->solution_coating2 end Viscosity Issue Resolved solution_pumping1->end solution_pumping2->end solution_extraction1->end solution_extraction2->end solution_extraction3->end solution_extraction4->end solution_coating1->end solution_coating2->end

Caption: Troubleshooting workflow for addressing high viscosity issues with this compound.

Viscosity_Factors viscosity TEHA Viscosity temp Temperature viscosity->temp Decreases with increasing solvent Solvent Type viscosity->solvent Influenced by concentration TEHA Concentration viscosity->concentration Increases with increasing modifier Rheology Modifier viscosity->modifier Can be reduced by

References

Technical Support Center: Enhancing Metal Stripping Efficiency from Tris(2-ethylhexyl)amine (TEHA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced solvent extraction applications. This guide is designed for researchers, scientists, and process development professionals utilizing Tris(2-ethylhexyl)amine (TEHA) for metal extraction. Here, we move beyond standard protocols to address the complex challenges encountered during the critical stripping stage. Our focus is to provide a deep, mechanistic understanding coupled with actionable troubleshooting strategies to optimize your metal recovery and preserve the integrity of your organic phase for recycling.

Frequently Asked Questions (FAQs): The Fundamentals of the TEHA System

This section addresses foundational concepts to ensure a solid understanding of the TEHA solvent extraction circuit.

1. What is this compound (TEHA) and how does it extract metals?

Tris-(2-ethylhexyl)amine is a tertiary amine known for its application in hydrometallurgy and nuclear fuel reprocessing.[1] It functions as a weak base and a liquid ion exchanger.[1] The extraction mechanism is primarily anion exchange.[2] In an acidic aqueous solution, the nitrogen atom on TEHA is protonated, forming a bulky organic cation (R₃NH⁺). This cation then forms an ion-pair with a negatively charged metal-anionic complex (e.g., [MCl₄]⁻, [RE(NO₃)₄]⁻) present in the aqueous phase, transferring the entire neutral ion-pair into the organic diluent.[2] The efficiency of this process is highly dependent on factors like acidity, the type of metal ion, and the concentration of anions (Cl⁻, NO₃⁻, SO₄²⁻).[2]

2. What is "stripping" and why is it a critical step?

Stripping, or back-extraction, is the process of reversing the extraction reaction to recover the desired metal from the "loaded" organic phase into a new aqueous solution, known as the strip liquor. This step is crucial for two primary reasons: it isolates and concentrates the target metal for downstream processing, and it regenerates the TEHA extractant, allowing it to be recycled back to the extraction stage, which is vital for process economics.

3. What types of stripping agents are typically used for a loaded TEHA organic phase?

The choice of stripping agent is dictated by the need to shift the chemical equilibrium back towards the aqueous phase. For TEHA systems, this is typically achieved by deprotonating the R₃NH⁺ cation, which breaks the ion pair and releases the metal complex. Common strategies include:

  • Water Stripping: For weakly extracted species like some inorganic acids (e.g., HCl, H₂SO₄), stripping with deionized water can be effective, especially at elevated temperatures.[3][4]

  • Alkaline Solutions: Dilute solutions of sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or ammonia (NH₄OH) are highly effective. They neutralize the protonated amine, shifting the equilibrium strongly and promoting the release of the metal anion.

  • Complexing Agents: In some cases, a solution containing a strong complexing agent (e.g., thiourea for platinum group metals) can be used to pull the metal into the aqueous phase by forming a more stable aqueous complex.[5]

  • Dilute Acids: While counterintuitive, in some systems, a change in acid concentration or type can alter the stability of the extracted complex, enabling stripping. However, alkaline stripping is more common for amine extractants.

Troubleshooting Guide: From Low Yields to Phase Instability

This section provides a systematic, question-and-answer guide to diagnosing and solving common problems encountered during the stripping of metals from TEHA.

Issue 1: Incomplete Metal Stripping & Low Recovery

Question: My stripping efficiency is low, and a significant amount of metal remains in the organic phase. What are the potential causes and how can I improve recovery?

Answer: This is the most common challenge in solvent extraction circuits. Low stripping efficiency points to an unfavorable chemical equilibrium or kinetic limitations. A systematic approach is required to pinpoint the cause.

The stripping solution may lack the chemical driving force to reverse the extraction. The concentration of the acid or base might be too low to effectively break the metal-amine complex.[6]

  • Expert Recommendation: The stripping process is an equilibrium reaction. If using an alkaline solution (e.g., NaOH), the hydroxide ions are consumed to deprotonate the TEHA. An insufficient concentration will result in an incomplete reaction.

  • Troubleshooting Protocol:

    • Prepare a series of stripping solutions with increasing concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M NaOH).

    • Perform batch stripping tests on samples of your loaded organic phase, keeping the phase ratio, temperature, and mixing time constant.

    • Analyze the metal concentration in the raffinate (stripped organic) and the pregnant strip solution for each test.

    • Plot stripping efficiency (%) against stripping agent concentration to identify the optimal concentration.

Stripping Agent Conc. (NaOH)Metal in Organic (After)Stripping Efficiency (%)
0.5 M1.2 g/L52%
1.0 M0.4 g/L84%
1.5 M0.05 g/L98%
2.0 M0.04 g/L98.4%
Hypothetical data for a loaded organic with 2.5 g/L of metal.

For an anion exchange system like TEHA, the pH of the aqueous phase is a master variable. Stripping is favored in neutral to alkaline conditions where the TEHA exists as a free amine (R₃N) rather than the protonated salt (R₃NH⁺).

  • Expert Recommendation: The fundamental principle of stripping from amines is to neutralize the protonated extractant. Maintaining a sufficiently high pH in the stripping solution is critical to ensure the amine remains deprotonated, thus releasing the metal anion.

  • Troubleshooting Protocol:

    • Using an optimal stripping agent concentration determined previously, prepare solutions buffered or adjusted to different pH values (e.g., pH 7, 9, 11, 13).

    • Conduct batch stripping tests under constant conditions.

    • Measure the final pH of the aqueous phase and the stripping efficiency. A sharp increase in efficiency is often observed as the pH rises.

The stripping reaction may be kinetically slow, and the system may not be reaching equilibrium in the allotted mixing time.

  • Expert Recommendation: While many solvent extraction reactions are fast, diffusion across the phase boundary can be rate-limiting. It is crucial to ensure your contact time is sufficient for equilibrium to be achieved. Stripping kinetics with TEHA can be very fast, often reaching equilibrium in minutes.[7][8]

  • Troubleshooting Protocol:

    • Conduct a kinetic study. Use optimal stripping agent and phase ratio.

    • Take samples at various time intervals during mixing (e.g., 30s, 1 min, 2 min, 5 min, 10 min, 20 min).

    • Immediately separate the phases and analyze the metal content.

    • Plot stripping efficiency (%) against time. The point at which the curve plateaus indicates the time required to reach equilibrium.

Temperature influences reaction kinetics, phase viscosity, and equilibrium position.[9][10] For stripping, higher temperatures often increase the reaction rate and can improve phase disengagement.[11]

  • Expert Recommendation: Increasing the temperature is a common strategy to improve stripping performance.[9] However, excessive heat can lead to the thermal degradation of the amine extractant and diluent, so optimization is key.[12] Temperatures up to 60°C are often used in practice.[11]

  • Troubleshooting Protocol:

    • Perform batch stripping tests at various controlled temperatures (e.g., 25°C, 40°C, 50°C, 60°C).

    • Use the optimal stripping agent concentration and a mixing time known to achieve equilibrium.

    • Analyze the results to find the temperature that provides the best balance of efficiency without causing degradation (indicated by color change or loss of extraction power in subsequent cycles).

G cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (Metal Anion [MXn]⁻) Extraction Extraction (Mixer-Settler) Aqueous_Feed->Extraction Organic_In Lean Organic (TEHA, R₃N) Organic_In->Extraction Loaded_Organic Loaded Organic ([R₃NH]⁺[MXn]⁻) Extraction->Loaded_Organic Raffinate Raffinate (Metal-depleted aqueous) Extraction->Raffinate Stripping Stripping (Mixer-Settler) Loaded_Organic->Stripping Metal Transfer Stripping_Agent Stripping Agent (e.g., NaOH) Stripping_Agent->Stripping Strip_Liquor Pregnant Strip Liquor (Concentrated Metal) Stripping->Strip_Liquor Organic_Out Lean Organic (Regenerated) (TEHA, R₃N) Stripping->Organic_Out Organic_Out->Organic_In Recycle

Fig 1. The complete extraction-stripping cycle for a TEHA-based solvent extraction process.
Issue 2: Formation of Emulsions or a Third Phase

Question: During stripping, I'm observing a stable emulsion or a third phase at the interface, which is making phase separation difficult. What causes this and how can I prevent it?

Answer: Phase instability is a serious operational problem that hinders efficient separation and leads to loss of organic phase.

  • Expert Recommendation: The formation of a third phase or emulsion is often due to the limited solubility of the metal-extractant complex in the organic diluent or the presence of surfactants. This is a common issue in solvent extraction systems.[13] One of the most effective preventative measures is the inclusion of a "modifier" in the organic phase.

  • Causes and Solutions:

    • Insufficient Modifier: Modifiers are typically long-chain alcohols (e.g., isodecanol, tridecanol) or phosphate esters (e.g., TBP) that are added to the organic phase. They improve the solubility of the metal-amine complex through solvation, preventing the aggregation that leads to a third phase. Solution: Review your organic phase composition. If a modifier is absent, consider adding one (typically 5-15% v/v). If one is present, its concentration may be too low.

    • High Metal Loading: Exceeding the maximum loading capacity of the organic phase can lead to the precipitation of the complex. Solution: Operate at a slightly lower loading percentage or increase the extractant/modifier concentration.

    • Presence of Fine Solids: Suspended solids in the feed aqueous can accumulate at the organic-aqueous interface, stabilizing emulsions. Solution: Ensure adequate filtration of the feed solution before it enters the extraction circuit.

    • Extractant Degradation: Over time, TEHA can degrade, especially under harsh acidic or oxidative conditions, forming surface-active byproducts.[12] Solution: Implement a periodic "organic wash" step, where the stripped organic is contacted with a dilute alkaline solution to remove acidic degradation products before being recycled.

Issue 3: Degradation of TEHA and Loss of Efficacy

Question: After several extraction-stripping cycles, I notice a decrease in extraction efficiency. I suspect the TEHA is degrading. What could be the cause and how can it be mitigated?

Answer: Maintaining the chemical integrity of the extractant is key to long-term, stable operation. Degradation is a common concern in amine-based systems.[14]

  • Expert Recommendation: Amine degradation can be caused by both chemical and thermal stress.[12] The most common culprits are overly aggressive stripping conditions and oxidative species in the feed.

  • Causes and Mitigation:

    • Harsh Stripping Conditions: Using excessively high concentrations of stripping agents or operating at high temperatures for prolonged periods can chemically attack the amine. Solution: Optimize the stripping process to use the mildest effective conditions (lowest concentration and temperature) as determined by the troubleshooting steps in Issue 1.

    • Oxidative Degradation: The presence of strong oxidizing agents (e.g., Fe³⁺, MnO₄⁻, Cr₂O₇²⁻) in the aqueous feed can degrade the amine. Solution: If possible, pre-treat the feed solution to remove or reduce strong oxidants before the extraction step.

    • Acid Contamination: Incomplete stripping can leave the amine in its protonated form. If this recycled organic meets a feed with a different composition, it can lead to undesirable side reactions. Solution: Ensure stripping is complete. Consider a routine wash of the stripped organic with a dilute sodium carbonate solution to ensure all TEHA is returned to its free base form before recycling.

G node_q node_q node_s node_s start Low Stripping Efficiency? q1 Is Stripping Agent Concentration Optimal? start->q1 q2 Is Contact Time Sufficient? q1->q2 No s1 Action: Increase Concentration Systematically q1->s1 Yes q3 Is Temperature Optimized? q2->q3 No s2 Action: Perform Kinetic Study to Find Equilibrium Time q2->s2 Yes q4 Is Phase Ratio (A/O) Favorable? q3->q4 No s3 Action: Test Higher Temperatures (e.g., 40-60°C) q3->s3 Yes s4 Action: Increase A/O Ratio in Stripping Stage q4->s4 No

References

Navigating the Nuances of Commercial Grade Tris(2-ethylhexyl)amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Tris(2-ethylhexyl)amine (TEHA). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the impurities commonly found in commercial-grade TEHA. This resource goes beyond simple protocols, delving into the causality behind experimental choices to ensure the integrity and success of your research, particularly in the sensitive realm of drug development. Our aim is to empower you with the knowledge to anticipate, identify, and mitigate issues arising from TEHA impurities, ensuring the robustness and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEHA) and what are its common applications?

This compound, also known as TEHA or Tri(2-ethylhexyl)amine, is a tertiary amine with the chemical formula N(CH₂CH(C₂H₅)C₄H₉)₃. It is a clear, viscous liquid characterized by its bulky 2-ethylhexyl groups, which render it a sterically hindered, non-nucleophilic base.[1] TEHA is insoluble in water but miscible with many organic solvents.[1]

Its primary applications include:

  • Hindered Base in Organic Synthesis: TEHA is used in reactions where a non-nucleophilic base is required to scavenge protons without interfering with electrophilic centers.

  • Metal Extraction: It serves as a solvent extraction agent in hydrometallurgy, particularly for the recovery of metals like uranium and vanadium.[1]

  • Chemical Intermediate: TEHA is a precursor in the synthesis of quaternary ammonium compounds, which have applications as surfactants and corrosion inhibitors.[1]

  • Acid Scavenger: It is employed to neutralize acids formed during reactions.[1]

Q2: What are the common impurities in commercial-grade TEHA and where do they come from?

Commercial-grade TEHA is typically synthesized through the alkylation of ammonia with a 2-ethylhexyl halide (e.g., 2-ethylhexyl chloride or bromide).[2] This process, while effective, can lead to a range of impurities. The alkylation of amines is often a "runaway train" reaction, where the product of one alkylation is more nucleophilic than the starting material, leading to over-alkylation.[1][3]

The most common impurities include:

  • Primary and Secondary Amines: Incomplete alkylation can result in the presence of mono(2-ethylhexyl)amine (a primary amine) and bis(2-ethylhexyl)amine (a secondary amine).

  • Unreacted Starting Materials: Residual 2-ethylhexyl halides may be present.

  • Quaternary Ammonium Salts: Over-alkylation can lead to the formation of tetra(2-ethylhexyl)ammonium halides.[4]

  • Oxidation Products: Like many amines, TEHA can undergo oxidation, which may lead to discoloration (yellowing) and the formation of N-oxides or other degradation products, especially with prolonged exposure to air.

  • Isomers and Related Compounds: Some commercial grades, such as N235, are described as mixtures of C8 and C10 alkyl-substituted tertiary amines, indicating the use of mixed-isomer starting materials.[5]

Q3: How can these impurities impact my experiments, especially in drug development?

Impurities in excipients like TEHA can have significant consequences for the quality, safety, and efficacy of pharmaceutical products.[6][7]

  • Primary and Secondary Amines: These are nucleophilic and can react with electrophilic centers in your reaction, leading to unwanted side products and reduced yield. In the context of active pharmaceutical ingredient (API) synthesis, this can introduce new, uncharacterized impurities.[7] Furthermore, secondary amines can react with nitrosating agents to form potentially genotoxic N-nitrosamines.[8]

  • Unreacted Alkyl Halides: These are electrophilic and can alkylate your API or other sensitive reagents, leading to impurity formation.

  • Impact on API Stability: Reactive impurities can interact with the API, leading to degradation and a reduced shelf life of the final drug product.[7][9] These interactions can be complex and may not be immediately obvious.[3][10][11]

  • Regulatory Implications: Regulatory bodies like the ICH have stringent guidelines on the identification, reporting, and qualification of impurities in new drug substances and products.[12] The presence of uncharacterized or genotoxic impurities can lead to significant delays in drug development and approval.[5][13]

Troubleshooting Guide

Observed Problem Potential Cause (Impurity-Related) Troubleshooting Action
Low yield in a reaction where TEHA is used as a non-nucleophilic base. The presence of nucleophilic primary and/or secondary amine impurities is causing side reactions with your electrophile.Purify the commercial TEHA to remove primary and secondary amines using acid-base extraction or chromatography. (See Purification Protocols below).
Discoloration (yellowing) of the reaction mixture or final product. The TEHA may have oxidized.Use freshly purified or newly opened TEHA. Store TEHA under an inert atmosphere (nitrogen or argon) and away from light.
Unexpected peaks in GC-MS or LC-MS analysis of the reaction product. Impurities from the TEHA (e.g., primary/secondary amines, unreacted alkyl halides) may have reacted to form new byproducts.Analyze a sample of the commercial TEHA using GC-MS to identify potential impurities. Purify the TEHA before use.
Inconsistent reaction outcomes between different batches of TEHA. The impurity profile and concentration can vary between different commercial batches.Qualify each new batch of TEHA by analyzing its purity and impurity profile before use in critical applications.
Formation of an insoluble precipitate during the reaction. If your reaction generates an acid, the protonated primary or secondary amine impurities may form salts that are insoluble in the reaction solvent.Purify the TEHA to remove these lower-order amines.

Analytical Characterization of TEHA and its Impurities

A robust analytical method is crucial for identifying and quantifying impurities in TEHA. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Protocol: GC-MS Analysis of TEHA
  • Sample Preparation:

    • Prepare a dilute solution of the TEHA sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.

    • For the quantification of primary and secondary amines, derivatization may be necessary to improve peak shape and sensitivity. A common derivatizing agent is trifluoroacetic anhydride (TFAA).

  • GC-MS Parameters (Example):

    • GC Column: A low- to mid-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Injector Temperature: 280 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 15 °C/min to 300 °C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-500 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify TEHA and its impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

    • Quantify the impurities by integrating the peak areas and using a calibration curve prepared from certified reference standards, if available. For semi-quantitative analysis, assume a response factor of 1 for all components.

Purification Protocols for Commercial-Grade TEHA

For sensitive applications, particularly in drug development, purification of commercial-grade TEHA is highly recommended.

Method 1: Acid-Base Liquid-Liquid Extraction

This method leverages the difference in basicity between primary, secondary, and tertiary amines to achieve separation.[14][15][16]

Principle: Tertiary amines are generally less basic than primary and secondary amines due to steric hindrance. By carefully controlling the pH of an aqueous solution, it is possible to selectively protonate and extract the more basic primary and secondary amines into the aqueous phase, leaving the less basic tertiary amine (TEHA) in the organic phase.

  • Dissolution: Dissolve the commercial TEHA in a water-immiscible organic solvent such as diethyl ether or dichloromethane (approx. 1 part TEHA to 5-10 parts solvent).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the wash 2-3 times. This will protonate the more basic primary and secondary amines, drawing them into the aqueous layer as ammonium salts.

  • Separation: Combine the aqueous layers. The desired TEHA remains in the organic layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified TEHA.

Diagram: Acid-Base Extraction Workflow

start Commercial TEHA in Organic Solvent wash1 Wash with dilute HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer (Primary & Secondary Amine Salts) sep1->aq1 Contains impurities org1 Organic Layer (TEHA + trace acid) sep1->org1 wash2 Wash with NaHCO3 (aq) org1->wash2 sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer (Neutralized Acid) sep2->aq2 org2 Organic Layer (TEHA) sep2->org2 wash3 Wash with Brine org2->wash3 sep3 Separate Layers wash3->sep3 aq3 Aqueous Layer (Water) sep3->aq3 org3 Organic Layer (TEHA) sep3->org3 dry Dry over Na2SO4 org3->dry evap Evaporate Solvent dry->evap end Purified TEHA evap->end

Caption: Workflow for purifying TEHA via acid-base extraction.

Method 2: Vacuum Distillation

For high-boiling liquids like TEHA, vacuum distillation is an effective method for removing less volatile impurities (like quaternary ammonium salts) and more volatile impurities (like some starting materials).[17][18][19]

Principle: By reducing the pressure, the boiling point of a liquid is lowered. This allows for the distillation of high-boiling compounds at a lower temperature, preventing thermal decomposition.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.[20] Use a stir bar for smooth boiling; boiling stones are ineffective under vacuum.[20] All ground glass joints must be properly greased to ensure a good seal.[20]

  • Safety Precautions: Always use a safety shield and wear appropriate personal protective equipment (PPE).

  • Procedure:

    • Place the commercial TEHA in the distillation flask with a stir bar.

    • Begin stirring and slowly apply vacuum to the system. A water aspirator or a vacuum pump can be used.

    • Once a stable vacuum is achieved (e.g., 0.1-1.0 mmHg), gradually heat the distillation flask using a heating mantle.

    • Collect fractions based on the boiling point at the given pressure. The boiling point of TEHA is approximately 120-125 °C at 0.1 Torr.[12]

    • Discard the initial forerun (more volatile impurities) and the final pot residue (less volatile impurities).

    • After collection, cool the system to room temperature before slowly releasing the vacuum.

Diagram: Logic for Choosing a Purification Method

start Is purification of commercial TEHA necessary? q1 Are primary/secondary amine impurities a concern? start->q1 q2 Are non-volatile or thermally stable impurities present? q1->q2 No method1 Acid-Base Liquid-Liquid Extraction q1->method1 Yes method2 Vacuum Distillation q2->method2 Yes method3 Use as received (for non-critical applications) q2->method3 No method1->q2 Followed by combine Combine Methods: 1. Acid-Base Extraction 2. Vacuum Distillation method2->q1 Followed by

Caption: Decision tree for selecting a TEHA purification method.

Concluding Remarks

The quality of your starting materials is a cornerstone of reproducible and reliable scientific research. For a seemingly simple reagent like this compound, a thorough understanding of its potential impurities and their impact is essential, particularly in the highly regulated field of drug development. By implementing the analytical and purification strategies outlined in this guide, you can mitigate the risks associated with commercial-grade TEHA and enhance the integrity of your experimental work. Should you have further questions, do not hesitate to reach out to our technical support team.

References

Technical Support Center: Chemical Stability of Tris(2-ethylhexyl)amine (TEHA) in Strong Acid Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(2-ethylhexyl)amine (TEHA). This guide is designed for researchers, scientists, and drug development professionals who utilize TEHA in solvent extraction and other applications involving strong acid media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

TEHA is a robust and versatile tertiary amine, widely employed for its excellent extraction capabilities, particularly in hydrometallurgy and acid recovery.[1][2] Its highly branched alkyl chains confer favorable solubility in organic diluents and create significant steric hindrance around the basic nitrogen atom.[2] This structure is key to its function but also influences its stability. While generally stable, prolonged exposure to harsh conditions, especially strong acids at elevated temperatures or in the presence of oxidizing species, can lead to degradation.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to address common queries about TEHA's fundamental stability, and a Troubleshooting Guide for when your experiments deviate from the expected outcome.

Frequently Asked Questions (FAQs)

This section covers the core principles of TEHA's behavior in strong acid solutions.

Q1: What is the primary interaction of TEHA with a strong acid like HCl or H₂SO₄?

The fundamental interaction is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of TEHA acts as a Lewis base, accepting a proton (H⁺) from the strong acid. This forms a tris(2-ethylhexyl)ammonium salt, which is an ion pair.[3] This protonation is the essential mechanism for its use as an anion-exchange extractant; the positively charged ammonium ion extracts the acid's counter-anion (e.g., Cl⁻, HSO₄⁻) into the organic phase.[3]

G TEHA This compound (R₃N) Salt Tris(2-ethylhexyl)ammonium Salt (R₃NH⁺A⁻) TEHA->Salt Protonation Acid Strong Acid (H⁺A⁻) Acid->Salt Provides H⁺ and A⁻

Caption: Basic protonation of TEHA in strong acid.

Q2: Is TEHA chemically stable in strong acids?

Under typical process conditions (ambient temperature, absence of strong oxidizers), TEHA exhibits good chemical stability.[2] However, its stability can be compromised under more aggressive conditions. While one supplier notes it "may degrade under strong acids or oxidizers," specific public-domain data on degradation kinetics is scarce.[2] The primary concerns for degradation arise from two potential pathways, discussed in detail in the Troubleshooting section: N-dealkylation and a Hofmann-like elimination . Tertiary amines are generally more thermally stable than primary or secondary amines because they cannot form carbamates, a common degradation route in CO₂ capture systems.[4]

Q3: Is there a difference in stability between HCl, H₂SO₄, and HNO₃ media?

Yes, the nature of the strong acid matters significantly, primarily due to the properties of the anion.

  • HCl & H₂SO₄: These are generally considered non-oxidizing acids. Degradation is typically slower and driven by acid concentration and temperature. TEHA is widely used to extract both HCl and H₂SO₄.[5]

  • HNO₃: Nitric acid is a strong oxidizing agent, in addition to being a strong acid. The instability of TEHA is significantly greater in nitric acid, especially at higher concentrations and temperatures. The degradation is often linked to the presence of nitrous acid (HNO₂), which can be formed from the reduction of nitric acid. Nitrous acid can react with tertiary amines, potentially leading to the formation of nitrosamines and subsequent degradation.[6] This is a known issue for similar tertiary amines like Alamine 336 in solvent extraction circuits with high nitrate levels.[6]

AcidOxidizing PotentialPrimary Stability ConcernStrippability
HCl LowAcid-catalyzed hydrolysis/elimination at high THigh[5]
H₂SO₄ LowAcid-catalyzed hydrolysis/elimination at high THigh[5]
HNO₃ HighOxidative attack, nitrosationLow[5]
Q4: What are the typical signs of TEHA degradation?

The most common observable indicators of solvent degradation include:

  • Color Change: A fresh TEHA solution in a hydrocarbon diluent is typically colorless to pale yellow. A darkening of the solvent to deep yellow, orange, or brown is a strong indicator of chemical degradation.[1]

  • Loss of Extraction Efficiency: If you notice a decrease in the distribution coefficient for your target acid or metal complex, it may indicate a lower concentration of active TEHA.[6]

  • Increased Emulsification or Phase Separation Time: The formation of degradation products, which may act as surfactants, can lead to stable emulsions or significantly longer times for the organic and aqueous phases to disengage.[7]

  • Precipitate or Third Phase Formation: While often related to overloading the solvent, the formation of solids or a third liquid phase can also be exacerbated by the presence of degradation products.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to TEHA stability.

Issue 1: The organic phase has turned dark yellow/brown after several cycles.

A color change is a classic symptom of chemical degradation in amine-based solvent systems.[1]

Possible Causes & Mechanisms:

  • Oxidative Degradation (Most common with HNO₃): Nitric acid or dissolved oxygen can oxidize the amine. The reaction of tertiary amines with nitrous acid (often present in HNO₃ solutions) can form unstable intermediates that decompose, leading to colored products.[6]

  • Thermal Degradation: High temperatures, especially in reboilers or stripping columns (>100-120 °C), can accelerate degradation pathways even in the absence of strong oxidizers.[1]

  • Contaminants in the Feed: The presence of oxidizing metal ions (e.g., Fe³⁺, V⁵⁺) or other reactive species in your aqueous feed can catalyze degradation.

Diagnostic Workflow:

G start Symptom: Dark Organic Phase check_acid Is HNO₃ present? start->check_acid check_temp Are process temperatures > 80°C? check_acid->check_temp No cause_hno3 Cause: Oxidative degradation is likely. check_acid->cause_hno3 Yes check_feed Analyze aqueous feed for oxidizing contaminants (e.g., Fe³⁺). check_temp->check_feed No cause_temp Cause: Thermal degradation is likely. check_temp->cause_temp Yes cause_contaminants Cause: Contaminant-catalyzed degradation. check_feed->cause_contaminants Yes solution_hno3 Solution: - Lower temperature. - Add a nitrite scavenger (e.g., urea, sulfamic acid). - Consider solvent wash/replacement. cause_hno3->solution_hno3 solution_temp Solution: - Reduce reboiler/stripper temperature. - Ensure efficient heat exchange to minimize exposure time. cause_temp->solution_temp solution_contaminants Solution: - Implement feed pre-treatment. - Perform a solvent wash. cause_contaminants->solution_contaminants

Caption: Diagnostic workflow for a discolored TEHA solvent.

Corrective Actions:

  • Solvent Wash: Perform a "bleed and feed" or a full solvent wash. A common procedure involves contacting the organic phase with a dilute sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution to neutralize extracted acid and strip many polar degradation products. Follow with a water wash to remove residual caustic.

  • Activated Carbon Treatment: Passing the organic phase through a bed of activated carbon can adsorb colored degradation products and other organic impurities.

  • Process Optimization: If using HNO₃, lower the operating temperature and consider adding a small amount of a nitrite scavenger like urea to the feed. For all systems, minimize the temperature in the stripping stage.

Issue 2: A gradual but consistent loss of extraction performance is observed.

This indicates a reduction in the active TEHA concentration.

Possible Causes & Mechanisms:

  • Hofmann-like Elimination: TEHA is a highly sterically hindered tertiary amine. Research on similar bulky amines has shown they can undergo a "Hofmann-like" elimination reaction that is accelerated by protic conditions (i.e., the presence of acid).[9][10] This is distinct from the classic Hofmann elimination which requires a strong base.[11][12] In this pathway, the protonated amine undergoes elimination to form a secondary amine and an alkene.

    • Products: Bis(2-ethylhexyl)amine and 2-ethyl-1-hexene. The secondary amine has different extraction properties and may be less effective.

  • N-Dealkylation: This involves the cleavage of a carbon-nitrogen bond. While often a targeted synthetic reaction requiring specific reagents, it can occur slowly under harsh acidic conditions at elevated temperatures.[13][14]

    • Products: Bis(2-ethylhexyl)amine and a C8 alcohol or other C8 species, depending on the exact mechanism.

G cluster_0 Hofmann-like Elimination cluster_1 N-Dealkylation TEHA This compound (TEHA) R₃N DEHA Bis(2-ethylhexyl)amine R₂NH TEHA->DEHA + H⁺, Δ Alkene 2-ethyl-1-hexene TEHA->Alkene + H⁺, Δ DEHA2 Bis(2-ethylhexyl)amine R₂NH TEHA->DEHA2 + H⁺, Δ, harsh C8_species C8 Alcohol/Other Species TEHA->C8_species + H⁺, Δ, harsh

Caption: Potential degradation pathways of TEHA in acid.

Diagnostic Workflow & Corrective Actions:

Step 1: Quantify the Active Amine It is crucial to determine if the TEHA concentration has actually decreased.

  • Protocol: Two-Phase Titration: A standard method for determining the concentration of long-chain amines. The organic phase is titrated with a standardized acid (e.g., HCl in isopropanol) in a two-phase system (e.g., chloroform/water) using a pH indicator that is soluble in the organic phase (e.g., bromocresol green). A decrease from the initial concentration confirms degradation or solvent loss.

Step 2: Analyze for Degradation Products If titration confirms a loss of TEHA, advanced analysis can identify the degradation products.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry is the preferred method.

    • Sample Prep: Take a sample of the degraded organic phase. Wash it with dilute NaOH and then water to remove acid. Dry the sample over anhydrous sodium sulfate.

    • Analysis: Analyze the sample by GC-MS. Look for the mass spectra corresponding to TEHA (m/z ~353.6), bis(2-ethylhexyl)amine (m/z ~241.5), and potentially 2-ethyl-1-hexene or 2-ethyl-1-hexanol.

    • Note: As TEHA lacks a UV chromophore, HPLC with a standard UV detector is not suitable without derivatization.[15] If available, detectors like CAD, ELSD, or MS are effective.[15]

Step 3: Corrective Action

  • Top-Up & Dilution: The most immediate solution is to add fresh TEHA to bring the concentration back to the target level. This also dilutes the concentration of any harmful degradation products.

  • Solvent Replacement: In cases of severe degradation (e.g., >20% loss), a full replacement of the organic inventory may be more cost-effective than continued top-ups.[6]

References

Validation & Comparative

Comparative study of Tris(2-ethylhexyl)amine and Cyanex 923 for rare earth separation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Tris(2-ethylhexyl)amine and Cyanex 923 for Rare Earth Separation

A Senior Application Scientist's Perspective on Solvent Selection in Hydrometallurgy

The separation of individual rare earth elements (REEs) is one of the most challenging tasks in extractive metallurgy.[1] Their nearly identical chemical and physical properties necessitate sophisticated separation techniques, with solvent extraction (SX) being the dominant industrial method.[1] The choice of extractant is the cornerstone of any successful SX circuit, dictating efficiency, selectivity, and overall process economics. This guide provides a detailed comparison of two prominent extractants: this compound (TEHA), a classic tertiary amine, and Cyanex 923, a widely used solvating extractant. Our objective is to move beyond a simple recitation of facts and delve into the causality behind their performance, offering field-proven insights for researchers and process development professionals.

Fundamental Characteristics: A Molecular Introduction

Understanding the performance of an extractant begins with its fundamental physicochemical properties. These characteristics influence everything from phase disengagement to loading capacity.

Table 1: Physicochemical Properties of TEHA and Cyanex 923

PropertyThis compound (TEHA)Cyanex 923
CAS Number 1860-26-0[2][3][4]85374-79-4 (Typical component)
Molecular Formula C₂₄H₅₁N[5][6]Mixture, primarily C₂₄H₅₁PO (TOPO)[7]
Molecular Weight ~353.67 g/mol [2][3][5]~348 g/mol (Average)[8]
Type of Extractant Basic (Tertiary Amine)[4]Neutral / Solvating (Trialkylphosphine Oxide mixture)[8]
Physical State Clear, viscous liquid[5]Colourless to light amber mobile liquid[9]
Density ~0.817 g/mL at 20°C[2][6]~0.88 g/mL at 24°C
Solubility in Water Insoluble[5]Very low
Key Functional Group AminePhosphine Oxide

The structural differences, particularly the functional group (Nitrogen in TEHA vs. a Phosphoryl group in Cyanex 923), are the primary drivers of their distinct extraction mechanisms.

G cluster_0 This compound (TEHA) cluster_1 Cyanex 923 (Main Component: TOPO) TEHA Cyanex923 G cluster_TEHA TEHA: Anion Exchange Mechanism cluster_Cyanex Cyanex 923: Solvation Mechanism TEHA_aq Aqueous Phase REE³⁺ + 4X⁻ ⇌ [REX₄]⁻ TEHA_ext Extraction Interface TEHA_aq->TEHA_ext Contact TEHA_org_init Organic Phase (Protonated) [R₃NH⁺X⁻]org TEHA_org_init->TEHA_ext Contact TEHA_org_loaded Loaded Organic Phase [R₃NH⁺][REX₄]⁻org TEHA_ext->TEHA_org_loaded Ion Exchange C923_aq Aqueous Phase REE³⁺ + 3X⁻ ⇌ [REX₃]aq C923_ext Extraction Interface C923_aq->C923_ext Contact C923_org_init Organic Phase n(R₃PO)org C923_org_init->C923_ext Contact C923_org_loaded Loaded Organic Phase [REX₃·n(R₃PO)]org C923_ext->C923_org_loaded Solvation

References

A Comparative Guide to Tris(2-ethylhexyl)amine and Trioctylamine (TOA) for Sulfuric Acid Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Amine Extractants in Sulfuric Acid Recovery

In various industrial processes, including hydrometallurgy and the synthesis of active pharmaceutical ingredients (APIs), the recovery and purification of sulfuric acid are critical steps. Solvent extraction using long-chain aliphatic amines has emerged as a highly effective method for this purpose. These amines act as liquid ion exchangers, selectively removing sulfuric acid from aqueous solutions. Among the tertiary amines, Tris(2-ethylhexyl)amine (TEHA) and Trioctylamine (TOA) are two prominent candidates. This guide provides an in-depth performance comparison of TEHA and TOA for sulfuric acid extraction, supported by experimental data, to assist researchers in selecting the optimal extractant for their specific needs.

The choice between TEHA and TOA is not merely one of availability; it involves a nuanced understanding of their respective chemical behaviors, which are influenced by their molecular structures. TOA possesses three linear octyl chains, while TEHA has branched 2-ethylhexyl chains. This structural difference, as we will explore, has significant implications for their extraction efficiency, stoichiometry, phase separation characteristics, and stripping performance.

Physicochemical Properties of TEHA and TOA

A fundamental understanding of the physical and chemical properties of these extractants is essential for designing and optimizing a solvent extraction process.

PropertyThis compound (TEHA)Trioctylamine (TOA)
Molecular Formula C₂₄H₅₁NC₂₄H₅₁N
Molecular Weight 353.67 g/mol [1]353.67 g/mol [2][3]
Appearance Clear, colorless to pale yellow, viscous liquid[4]Clear, colorless to pale yellow liquid[5]
Density at 20°C 0.817 g/mL[1]~0.810 g/mL[3]
Boiling Point >300°C (estimated)[4]365-367°C at 1 atm[3]
Solubility in Water Insoluble[4]0.050 mg/L at 25°C[2][3]
Basicity Weak base due to steric hindrance[4]Weak base[5]

Extraction Performance: A Head-to-Head Comparison

The primary measure of an extractant's utility is its efficiency in transferring the target molecule—in this case, sulfuric acid—from the aqueous phase to the organic phase.

Extraction Efficiency

Experimental studies have shown that both TEHA and TOA are effective in extracting sulfuric acid, though their behaviors differ under varying conditions. A key study revealed that TOA generally exhibits a higher extraction ability for sulfuric acid compared to TEHA.[6][7][8] However, the performance of each amine is significantly influenced by the initial concentration of sulfuric acid in the aqueous phase.

With TOA, an interesting phenomenon is observed: as the initial sulfuric acid concentration increases, the percentage of acid extracted tends to decrease.[6][7][8] In contrast, TEHA does not exhibit this drop in extraction percentage at higher initial acid concentrations.[6][7][8] This suggests that TEHA may be a more suitable choice for applications involving the treatment of streams with high sulfuric acid content.

Effect of Extractant Concentration

As expected, for both amines, increasing the concentration of the extractant in the organic phase leads to a higher percentage of sulfuric acid extraction.[6] This is a direct consequence of the increased availability of amine molecules to react with the acid.

Stoichiometry of Extraction

The stoichiometry of the extraction reaction, which describes the molar ratio of amine to sulfuric acid in the extracted complex, is a crucial parameter that dictates the loading capacity of the organic phase. Slope analysis has revealed a significant difference between the two amines in this regard.

It has been shown that more than one mole of TOA is required to extract one mole of sulfuric acid.[6][8][9] Conversely, one mole of TEHA is capable of absorbing two moles of sulfuric acid.[6][8][9] This indicates that TEHA has a higher theoretical loading capacity for sulfuric acid on a molar basis, a factor that can have considerable economic implications in an industrial setting.

The Role of Modifiers and Phase Separation

A common challenge in solvent extraction with amines is the formation of a third, highly viscous, and often unmanageable phase, which can disrupt the process. To prevent this, a modifier, typically a long-chain alcohol like octanol, is added to the organic phase.

Both TEHA and TOA systems necessitate the use of a modifier to maintain two distinct phases.[6][8][9] However, the required amount of modifier can differ between the two amines. Furthermore, the presence of octanol has been observed to have a positive effect on the extraction of sulfuric acid in the TEHA system.[6][8][9] This synergistic effect can be an advantage in optimizing the extraction process. While direct comparative data on phase disengagement times are scarce, the need for a modifier in both systems underscores the importance of careful formulation of the organic phase to ensure efficient and clean phase separation.

Stripping Performance: Recovering the Acid

An effective extraction process is only half the story; the ease of stripping the extracted acid from the loaded organic phase is equally important for the overall process viability. The goal of stripping is to recover the sulfuric acid in a concentrated aqueous form and to regenerate the organic phase for reuse.

TEHA has been reported to offer facile stripping of the loaded sulfuric acid.[6][8][9] Experimental data shows that approximately 99% of the extracted sulfuric acid can be stripped from a loaded TEHA organic phase using hot water (65°C) in a three-stage counter-current process.[6] Distilled water at room temperature has also been shown to be effective for stripping sulfuric acid from loaded TEHA.[6]

For TOA, stripping of the extracted sulfuric acid can be achieved, but it may require more stringent conditions or different stripping agents compared to TEHA. While water can be used, alkaline solutions are also effective for stripping acids from loaded TOA.

The easier stripping characteristic of the TEHA system is a significant advantage, as it can lead to lower energy consumption and operational costs in the stripping stage.

Experimental Protocols

To aid researchers in their own comparative studies, the following section outlines a general experimental workflow for evaluating the performance of TEHA and TOA for sulfuric acid extraction.

Diagram of the Experimental Workflow

Sulfuric Acid Extraction Workflow cluster_prep Solution Preparation cluster_extraction Extraction cluster_analysis1 Analysis cluster_stripping Stripping cluster_analysis2 Analysis Aqueous Aqueous Phase (H₂SO₄ Solution) Mix Mixing (Aqueous & Organic Phases) Aqueous->Mix Organic Organic Phase (Amine + Modifier + Diluent) Organic->Mix Separate Phase Separation (Settling/Centrifugation) Mix->Separate Aq_Analysis Aqueous Phase Analysis (Titration for H₂SO₄) Separate->Aq_Analysis Raffinate Org_Analysis Organic Phase Analysis (By mass balance or back-titration) Separate->Org_Analysis Loaded Organic Strip_Mix Mixing (Loaded Organic & Stripping Agent) Org_Analysis->Strip_Mix Strip_Separate Phase Separation Strip_Mix->Strip_Separate Strip_Aq_Analysis Stripped Aqueous Analysis (Titration for H₂SO₄) Strip_Separate->Strip_Aq_Analysis Stripped Acid Regen_Org_Analysis Regenerated Organic Analysis Strip_Separate->Regen_Org_Analysis Regenerated Organic

Caption: A generalized workflow for the extraction and stripping of sulfuric acid using amine extractants.

Step-by-Step Methodology

1. Preparation of Solutions:

  • Aqueous Phase: Prepare stock solutions of sulfuric acid of known concentrations by diluting concentrated sulfuric acid with deionized water. The concentration should be verified by titration with a standardized sodium hydroxide solution.

  • Organic Phase: Prepare the organic phase by dissolving a specific volume percentage of the amine (TEHA or TOA) and a modifier (e.g., 1-octanol) in a suitable diluent (e.g., kerosene or an aliphatic hydrocarbon solvent like Shellsol 2046). For example, a 20% (v/v) amine solution with 10% (v/v) 1-octanol in kerosene.

2. Extraction Procedure:

  • In a separatory funnel, mix equal volumes of the prepared aqueous and organic phases (e.g., 25 mL of each).

  • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate. Record the time required for complete phase disengagement.

  • Carefully separate the two phases. The bottom layer will be the aqueous phase (raffinate), and the top layer will be the organic phase (loaded organic).

3. Analysis of the Aqueous Phase:

  • Take a known volume of the raffinate and titrate it with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the concentration of sulfuric acid remaining in the aqueous phase.

4. Calculation of Extraction Efficiency:

  • The amount of sulfuric acid extracted into the organic phase can be calculated by mass balance:

    • H₂SO₄ extracted = (Initial H₂SO₄ in aqueous) - (Final H₂SO₄ in aqueous)

  • The extraction efficiency (%) can be calculated as:

    • (%E) = [(Initial H₂SO₄ - Final H₂SO₄) / Initial H₂SO₄] * 100

5. Stripping Procedure:

  • Take a known volume of the loaded organic phase and mix it with a stripping agent (e.g., deionized water, hot water, or a dilute alkaline solution) at a specific aqueous-to-organic (A/O) ratio (e.g., 1:1, 2:1).

  • Shake the mixture for a sufficient time to allow for the transfer of sulfuric acid back into the aqueous phase.

  • Allow the phases to separate and collect the aqueous phase (strip solution).

6. Analysis of the Strip Solution:

  • Titrate a known volume of the strip solution with a standardized sodium hydroxide solution to determine the concentration of recovered sulfuric acid.

7. Calculation of Stripping Efficiency:

  • The stripping efficiency (%) can be calculated as:

    • (%S) = (Amount of H₂SO₄ in strip solution / Amount of H₂SO₄ in loaded organic) * 100

Mechanism of Extraction

The extraction of sulfuric acid by tertiary amines like TEHA and TOA is an acid-base reaction that occurs at the interface of the two liquid phases. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton from the sulfuric acid.

Extraction Chemistry Diagram

Extraction Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase H2SO4 H₂SO₄ ⇌ 2H⁺ + SO₄²⁻ Amine R₃N Complex (R₃NH⁺)₂SO₄²⁻ Amine->Complex + 2H⁺ + SO₄²⁻

Caption: The ion-pair formation mechanism for sulfuric acid extraction by a tertiary amine (R₃N).

The resulting protonated amine (an ammonium cation) forms an ion pair with the sulfate anion, which is soluble in the organic diluent. The overall simplified reaction can be represented as:

2R₃N(org) + H₂SO₄(aq) ⇌ (R₃NH)₂SO₄(org)

The difference in stoichiometry observed between TEHA and TOA suggests that steric hindrance from the branched alkyl chains of TEHA may influence the formation of the amine-acid complex, potentially allowing for the association of more acid molecules per amine molecule under certain conditions.

Conclusion and Recommendations

Both this compound and Trioctylamine are effective extractants for sulfuric acid, but they exhibit distinct performance characteristics that make them suitable for different applications.

  • Trioctylamine (TOA) generally shows a higher extraction efficiency, particularly at lower initial acid concentrations. Its performance is also less dependent on temperature. However, its extraction efficiency tends to decrease at higher acid concentrations.

  • This compound (TEHA) maintains its extraction efficiency even at high initial sulfuric acid concentrations, making it a robust choice for treating highly acidic streams. A significant advantage of TEHA is its higher molar loading capacity for sulfuric acid and the facile stripping of the loaded acid, often achievable with just hot water.[6]

Recommendations for Selection:

  • For applications involving the extraction of sulfuric acid from solutions with low to moderate acidity , TOA may be the preferred choice due to its higher extraction efficiency under these conditions.

  • For processes dealing with highly concentrated sulfuric acid solutions , TEHA is likely the superior option due to its consistent performance at high acidities and its higher loading capacity.

  • When considering the overall process economics, including the cost of stripping and solvent regeneration, TEHA presents a compelling case due to its ease of stripping, which can translate to lower energy and reagent consumption.

Ultimately, the optimal choice of extractant will depend on a thorough evaluation of the specific process conditions, including the initial acid concentration, desired extraction and stripping efficiencies, and economic considerations. It is highly recommended that researchers conduct their own comparative experiments under their specific process conditions to make an informed decision.

References

A Comparative Environmental Impact Assessment of Tris(2-ethylhexyl)amine in Solvent Extraction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical and pharmaceutical research, the selection of appropriate reagents is paramount, not only for process efficiency but also for environmental stewardship. Solvent extraction, a cornerstone of numerous separation and purification processes, relies heavily on the performance of the chosen extractant. Tris(2-ethylhexyl)amine (TEHA), a tertiary amine, has found utility in various applications, including the extraction of metals and acids.[1][2] However, growing environmental consciousness necessitates a thorough evaluation of its ecological footprint. This guide provides a comprehensive comparison of the environmental impact of TEHA with two common alternatives, Alamine 336 and Cyanex 923, supported by experimental data and standardized testing protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions that balance performance with environmental responsibility.

The Criticality of Environmental Impact Assessment in Solvent Extraction

The solvent extraction process, by its nature, involves the use of organic compounds that have the potential to partition into aqueous phases and, if not managed properly, be released into the environment. The environmental impact of these extractants is multifaceted, encompassing their toxicity to aquatic life, their persistence in the environment (biodegradability), and their potential to accumulate in living organisms (bioaccumulation).[3] A comprehensive environmental assessment is therefore not merely a regulatory hurdle but a scientific imperative to ensure the sustainability of chemical processes.

Comparative Analysis of Physicochemical and Environmental Properties

A thorough understanding of the inherent properties of an extractant is the first step in assessing its potential environmental impact. The following table summarizes key physicochemical and ecotoxicological data for this compound (TEHA), Alamine 336, and Cyanex 923.

PropertyThis compound (TEHA)Alamine 336Cyanex 923
Chemical Structure Tertiary amine with three 2-ethylhexyl chainsTertiary amine, primarily tri-n-octylamineMixture of trialkylphosphine oxides
Molecular Formula C₂₄H₅₁N[2]Primarily C₂₄H₅₁NNot applicable (mixture)
Molecular Weight 353.67 g/mol [2]~353.67 g/mol Not applicable (mixture)
Physical State Clear, colorless to yellow liquid[4][5]Colorless to light liquidColorless to light amber mobile liquid
Water Solubility InsolubleInsoluble0.5 mg/L
Aquatic Toxicity (LC₅₀) Very toxic to aquatic life.[6]96-hour LC₅₀ > 100 mg/L (Oncorhynchus mykiss)[7]96-hour LC₅₀: 0.14 mg/L (Rainbow trout), 0.42 mg/L (Bluegill sunfish)[1]
Ready Biodegradability Not readily biodegradableReadily biodegradable (63.54% in 28 days, OECD 301F)[8]96% degradation after 28 days (OECD 301D)
Bioaccumulation Potential Log Kow > 4, suggesting potential for bioaccumulationLog Kow > 4, suggesting potential for bioaccumulationLog Kow: 4.37 - 4.84, suggesting potential for bioaccumulation

Causality Behind the Data:

  • Toxicity: The high acute toxicity of Cyanex 923 to fish, as indicated by its low LC₅₀ values, is a significant concern for potential aquatic releases.[1] In contrast, Alamine 336 exhibits low acute toxicity to fish.[7] TEHA is also classified as very toxic to aquatic life, warranting careful handling and disposal.[6]

  • Biodegradability: The "ready biodegradability" of Alamine 336 is a significant advantage, suggesting it is less likely to persist in the environment compared to TEHA.[8] The high degradation percentage reported for Cyanex 923 in a Closed Bottle Test (OECD 301D) also indicates good potential for biodegradation. The lack of ready biodegradability for TEHA implies a higher potential for persistence.

  • Bioaccumulation: All three extractants have high octanol-water partition coefficients (Log Kow), suggesting a potential for bioaccumulation. However, this is a screening-level indicator, and other factors such as metabolism within organisms can influence the actual bioconcentration factor (BCF). Further studies are needed to definitively quantify the bioaccumulation potential of these substances.

Experimental Protocols for Environmental Impact Assessment

To ensure the trustworthiness and reproducibility of environmental impact data, standardized testing methodologies are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. Here, we outline the protocols for two key assessments: acute fish toxicity and ready biodegradability.

Acute Toxicity Test for Fish (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour period.

Methodology:

  • Test Organisms: A sensitive fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.

  • Test Solutions: A series of test solutions with geometrically spaced concentrations of the extractant are prepared in a suitable dilution water. A control group with no test substance is also included.

  • Exposure: Fish are introduced to the test and control solutions and observed for mortality and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis: The cumulative mortality at each concentration is recorded, and the 96-hour LC₅₀ value, along with its 95% confidence limits, is calculated using appropriate statistical methods (e.g., probit analysis).

Experimental Workflow: Acute Fish Toxicity Test (OECD 203)

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis A Select Test Fish Species B Prepare Test Solutions (Geometric Series of Concentrations) A->B D Introduce Fish to Test and Control Solutions B->D C Prepare Control Group (No Test Substance) C->D E Observe for Mortality and Sublethal Effects at 24, 48, 72, 96 hours D->E F Record Cumulative Mortality E->F G Calculate 96-hour LC50 and Confidence Limits F->G

Caption: Workflow for determining acute fish toxicity according to OECD Guideline 203.

Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms under aerobic conditions.

Methodology:

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is used as the inoculum.

  • Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

  • Test Setup: The test medium is placed in a closed respirometer, which measures oxygen consumption over time. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured manometrically.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[8]

Experimental Workflow: Ready Biodegradability Test (OECD 301F)

OECD_301F_Workflow cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Inoculum (Activated Sludge) B Prepare Mineral Medium with Test Substance A->B C Set up Respirometer with Test, Control, and Reference Flasks B->C D Incubate in the Dark at Constant Temperature for 28 Days C->D E Continuously Measure Oxygen Consumption Manometrically D->E F Calculate Percentage Biodegradation vs. ThOD E->F G Determine if 'Readily Biodegradable' Criteria are Met F->G

Caption: Workflow for assessing ready biodegradability using the Manometric Respirometry Test (OECD 301F).

Discussion and Recommendations

  • This compound (TEHA): While an effective extractant, its poor biodegradability and high aquatic toxicity raise significant environmental concerns. Its use should be carefully considered, and stringent measures to prevent its release into the environment are essential.

  • Alamine 336: From an environmental perspective, Alamine 336 appears to be a more favorable alternative to TEHA due to its ready biodegradability and lower aquatic toxicity.[7][8] This makes it a strong candidate for processes where environmental compatibility is a high priority.

  • Cyanex 923: This extractant exhibits high toxicity to aquatic organisms, which is a major drawback.[1] Although it shows good potential for biodegradation, its high toxicity necessitates extremely careful handling and waste management to prevent any release into aquatic ecosystems.

Future Research Directions:

The current assessment highlights several areas where further research is needed:

  • Bioaccumulation: Definitive bioconcentration factor (BCF) studies for all three extractants are needed to move beyond the screening-level assessment based on Log Kow.

  • Chronic Toxicity: While acute toxicity data is available, chronic toxicity studies would provide a more complete picture of the long-term effects of these substances on aquatic ecosystems.

  • Degradation Products: For all three compounds, an investigation into the identity and toxicity of their biodegradation products would provide a more holistic environmental risk assessment.

By embracing a proactive approach to environmental impact assessment and selecting reagents with more favorable ecological profiles, the scientific community can continue to advance chemical and pharmaceutical development in a sustainable and responsible manner.

References

A Comparative Guide to the Validation of Analytical Methods for Tris(2-ethylhexyl)amine (TEHA) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of Tris(2-ethylhexyl)amine (TEHA). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the causality behind experimental design, ensuring the development of robust, reliable, and compliant analytical methods.

Introduction: The Analytical Challenge of TEHA

This compound (TEHA) is a tertiary amine used in various industrial applications, including as a process chemical or intermediate.[1][2] In the pharmaceutical industry, it may be present as a trace impurity or a leachable from manufacturing components. Its accurate quantification is critical for process control, impurity profiling, and ensuring the safety and quality of drug products.

TEHA presents a unique analytical challenge: it is a non-volatile compound with a high molecular weight (approx. 353.67 g/mol ) and, critically, lacks a significant UV-absorbing chromophore, rendering standard HPLC-UV analysis ineffective.[3][4][5] This necessitates the use of alternative analytical techniques and a rigorous validation strategy to demonstrate that the chosen method is fit for its intended purpose, a core principle mandated by global regulatory bodies.[6][7]

This guide will compare two primary analytical approaches—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with universal detectors—and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][8][9]

Strategic Selection of an Analytical Method

The choice of analytical technique is the foundation of a successful validation. The decision must be scientifically justified based on the physicochemical properties of the analyte and the requirements of the analysis.

  • Gas Chromatography (GC): GC is a highly suitable technique for TEHA. Coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity for hydrocarbon-rich molecules. For enhanced specificity and lower detection limits, a Mass Spectrometer (MS) detector is the gold standard, providing both quantification and structural confirmation. Given TEHA's relatively high boiling point, proper inlet temperature and column selection are critical to ensure efficient volatilization and chromatographic performance.

  • High-Performance Liquid Chromatography (HPLC): While HPLC-UV is not viable, HPLC coupled with a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be employed.[3] These methods avoid the need for high temperatures but may require careful mobile phase selection to ensure compatibility with the detector and achieve adequate sensitivity.

Recommendation: For most applications requiring high sensitivity and specificity, a GC-MS method is the preferred approach for TEHA quantification. This guide will focus on the validation of a GC-based method as the primary example.

The Validation Workflow: A Structured Approach

Method validation is not a single event but a systematic process of demonstrating that an analytical procedure is suitable for its intended use.[10] The process begins with a detailed validation protocol outlining the experiments, parameters, and pre-defined acceptance criteria, and concludes with a comprehensive validation report.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation P Validation Protocol Definition - Define Scope & Purpose - Set Acceptance Criteria E1 Specificity (Interference Check) P->E1 E2 Linearity & Range (Calibration Model) E1->E2 E3 Accuracy (% Recovery) E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 Limits (LOD/LOQ) (Sensitivity Check) E4->E5 E6 Robustness (Method Reliability) E5->E6 D Validation Report - Summarize Data - Confirm Fitness for Purpose E6->D

Caption: A typical three-phase workflow for analytical method validation.

Deconstructing the Validation Parameters (ICH Q2)

The following sections detail the core validation characteristics as defined by ICH guidelines, complete with experimental protocols and comparative data tables.[7][11][12]

Specificity

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[7][11] A lack of specificity can lead to artificially high results due to interfering peaks.

Experimental Protocol (GC-MS):

  • Prepare Samples:

    • A solution of TEHA reference standard.

    • A placebo sample (matrix components without TEHA).

    • A sample of known TEHA-related impurities or potential degradants.

    • A spiked sample containing the placebo matrix, TEHA, and all potential impurities.

  • Analysis: Analyze all samples using the proposed GC-MS method.

  • Evaluation:

    • Confirm that no interfering peaks are observed at the retention time and mass-to-charge ratio (m/z) of TEHA in the placebo and impurity samples.

    • In the spiked sample, demonstrate that the TEHA peak is well-resolved from all other components. For GC-MS, the unique mass spectrum of TEHA provides an additional layer of specificity.[13]

Linearity and Range

Why they're critical: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[6][14]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of TEHA reference standard. The concentrations should span the expected working range (e.g., 80% to 120% of the target concentration for an assay).[7]

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the average instrument response versus concentration.

    • Perform a linear regression analysis.

    • The acceptance criteria, defined in the protocol, typically require a coefficient of determination (R²) of ≥ 0.995.

Table 1: Example Linearity Data for TEHA by GC-MS

Concentration (µg/mL)Mean Peak Area (n=3)
8.0150,500
12.0224,800
16.0301,200
20.0375,100
24.0452,300
Regression Results
Slope 18,850
Intercept 1,120
0.9998
Accuracy

Why it's critical: Accuracy measures the closeness of the test results to the true value. It is typically demonstrated by determining the recovery of a known amount of analyte spiked into a sample matrix.[7][11][13]

Experimental Protocol:

  • Prepare Samples: Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%), with three replicates at each level. These are prepared by spiking a known amount of TEHA into the placebo matrix.

  • Analysis: Analyze all nine spiked samples.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should fall within a pre-defined range (e.g., 98.0% to 102.0%).

Table 2: Example Accuracy Data for TEHA

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%16.015.898.8%
80%16.016.1100.6%
80%16.015.999.4%
Mean 99.6%
100%20.020.1100.5%
100%20.019.899.0%
100%20.020.2101.0%
Mean 100.2%
120%24.024.3101.3%
120%24.023.899.2%
120%24.024.1100.4%
Mean 100.3%
Precision

Why it's critical: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is assessed at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment.[7]

Experimental Protocol:

  • Prepare Samples: Prepare a set of at least six homogeneous samples at 100% of the target concentration.

  • Analysis (Repeatability): One analyst analyzes all six samples on the same day with the same equipment.

  • Analysis (Intermediate Precision): A second analyst repeats the analysis of six new samples on a different day or using different equipment.

  • Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set and for the combined data. Acceptance criteria are typically %RSD ≤ 2.0%.

Table 3: Example Precision Data for TEHA

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n) 66
Mean Conc. (µg/mL) 20.0520.11
SD 0.150.18
%RSD (Repeatability) 0.75%0.90%
Combined Data (n=12) Mean: 20.08SD: 0.17
%RSD (Intermediate) -0.85%
Detection and Quantitation Limits (LOD & LOQ)

Why they're critical:

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

These are critical for impurity analysis but less so for assays of active ingredients. They can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

  • LOD ≈ 3.3 × (σ / S)

  • LOQ ≈ 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

The determined LOQ must be subsequently verified by analyzing a sufficient number of samples prepared at that concentration to confirm that the accuracy and precision are acceptable.

G cluster_0 Core Validation Parameters Specificity Specificity Is it the right analyte? Accuracy Accuracy Is the result correct? Specificity->Accuracy Precision Precision Is the result repeatable? Specificity->Precision Linearity Linearity Proportional Response? Range Range Where is the method reliable? Linearity->Range defines Range->Accuracy tested within Range->Precision tested within

Caption: Interrelationship of core analytical validation parameters.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an analytical method for this compound is a multifaceted process that underpins the reliability of all data generated. A scientifically sound approach, grounded in the principles of ICH Q2(R2), is not merely a regulatory hurdle but a fundamental component of quality assurance.[10][11]

By carefully selecting an appropriate analytical technique, such as GC-MS, and systematically evaluating each performance characteristic against pre-defined acceptance criteria, researchers can ensure their method is specific, accurate, and precise. This guide provides a robust framework and practical protocols to achieve this, ultimately guaranteeing the integrity of the analytical data and the quality of the final product.

References

A Comparative Guide to Tris(2-ethylhexyl)amine and Novel Extractants in Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical research and drug development, the efficiency and selectivity of separation processes are paramount. Solvent extraction remains a cornerstone technique for the purification and concentration of target molecules, from active pharmaceutical ingredients to valuable metals. For decades, Tris(2-ethylhexyl)amine (TEHA) has been a reliable workhorse in this domain, particularly for the extraction of acids and certain metal ions. However, the continuous pursuit of greener, more efficient, and highly selective separation technologies has led to the emergence of novel classes of extractants, including ionic liquids (ILs) and deep eutectic solvents (DESs).

This guide provides an in-depth technical comparison of the performance of the traditional extractant, TEHA, against these promising newcomers. We will delve into the fundamental principles governing their extraction mechanisms, present available experimental data to benchmark their performance, and provide detailed protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal extractant for their specific separation challenges.

The Incumbent: this compound (TEHA)

This compound is a tertiary amine that has long been utilized in various industrial and laboratory-scale solvent extraction processes.[1] Its primary mechanism of extraction for acidic species involves an acid-base reaction, where the lone pair of electrons on the nitrogen atom accepts a proton from the acidic solute, forming an ion pair that is soluble in the organic phase. For metal ions, TEHA typically acts as an anion exchanger, extracting anionic metal complexes from the aqueous phase.[1]

Physicochemical Properties of TEHA:

PropertyValueReference
Molecular FormulaC₂₄H₅₁N[1]
Molecular Weight353.67 g/mol [1]
AppearanceClear, colorless to light-yellow viscous liquid[1]
Density~0.817 g/mL at 20 °C[1]
SolubilityInsoluble in water; soluble in many organic solvents[1]

TEHA has demonstrated robust performance in the extraction of various inorganic acids, with the extraction efficiency order typically being HNO₃ > HCl > H₂SO₄.[2] It has also found application in the separation of certain metals, including rare earth elements, where it shows a preference for heavier rare earths.[3] However, TEHA is not without its limitations, which include the potential for third phase formation, requiring the use of modifiers, and a performance profile that can be surpassed by newer, more tailored extractants in specific applications.[2]

The Challengers: A New Wave of Extractants

The limitations of conventional extractants like TEHA have spurred the development of novel solvent systems with tunable properties and potentially superior performance. Among the most promising are ionic liquids and deep eutectic solvents.

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, composed of a large organic cation and an organic or inorganic anion. Their key advantage lies in their "designer" nature, allowing for the tuning of their physicochemical properties by modifying the cation and anion to suit a specific separation task. For metal ion extraction, phosphonium-based and betaine-based ILs have shown significant promise.

  • Phosphonium-Based Ionic Liquids: These ILs, such as those from the Cyphos® IL series, are known for their high thermal stability and hydrophobicity.[4][5] They can act as anion exchangers, similar to TEHA, but often with enhanced extraction efficiencies and selectivities. For instance, Cyphos® IL 104 has been shown to be highly effective in the selective extraction of cobalt over nickel.[6]

  • Betaine-Based Ionic Liquids: Derived from the naturally occurring amino acid betaine, these ILs are often considered more environmentally benign.[7] They can be functionalized to act as highly selective extractants for a range of metal ions.

Deep Eutectic Solvents (DESs)

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, when mixed in a specific molar ratio, exhibit a significant depression in their freezing point.[7][8] They share many of the advantageous properties of ILs, such as low volatility and tunable properties, but are often cheaper and easier to prepare from readily available, non-toxic components.[7][8] Betaine-based DESs, for example, have been successfully employed for the extraction of phenolic compounds and show potential for organic acid recovery.[7][8]

Performance Benchmark: TEHA vs. Novel Extractants

Extraction of Metal Ions (Cobalt and Nickel)

The separation of cobalt and nickel is a significant challenge in hydrometallurgy. While TEHA has some utility in this area, certain novel extractants have demonstrated superior performance.

Table 1: Comparative Performance in Cobalt and Nickel Extraction

ExtractantTarget IonExtraction Efficiency (%)Separation Factor (Co/Ni)Reference
TEHACo(II)Data not readily available for direct comparisonData not readily available for direct comparison
Cyphos® IL 104 (Phosphonium IL)Co(II)99.978008.66[6]
Betaine-based ILsCo(II)/Ni(II)High selectivity for Co(II) reportedHigh[7]

As indicated in Table 1, phosphonium-based ionic liquids like Cyphos® IL 104 exhibit exceptional efficiency and selectivity for cobalt extraction, far surpassing the expected performance of a general-purpose extractant like TEHA in this specific application.

Extraction of Rare Earth Elements (REEs)

The separation of individual rare earth elements is notoriously difficult due to their similar chemical properties. TEHA has been used for this purpose, with a preference for heavier REEs.[3]

Table 2: Performance in Rare Earth Element Extraction

ExtractantTarget REEKey Performance MetricReference
TEHA (N235)Heavy REEsHigher affinity for heavier REEs[3]
Phosphonium-based ILsVarious REEsHigh extraction efficiencies and selectivities reported[9]

While quantitative comparative data is scarce, the literature suggests that the tunability of ionic liquids offers the potential to design extractants with higher selectivity for specific rare earth elements compared to the broader selectivity profile of TEHA.

Extraction of Organic Acids

TEHA is a well-established extractant for the recovery of organic acids from aqueous solutions. However, deep eutectic solvents are emerging as a green and efficient alternative.

Table 3: Comparative Performance in Organic Acid Extraction

ExtractantTarget AcidExtraction Efficiency (%)Key AdvantagesReference
TEHASulfuric AcidHigh, but can require modifiersEstablished technology[2]
Betaine-based DESPhenolic CompoundsHighGreen, biodegradable, easy to prepare[7][8]
Phosphonium-based ILsValeric Acid>98%High efficiency[10]

For organic acid extraction, both TEHA and novel extractants can achieve high efficiencies. The choice of extractant may therefore be driven by other factors such as cost, environmental impact, and the need for modifiers.

Experimental Protocols

To facilitate a direct and unbiased comparison of these extractants in your own laboratory setting, we provide the following detailed experimental protocols.

General Protocol for Determining Extraction Efficiency and Selectivity

This protocol outlines a standardized procedure for evaluating the performance of an extractant in a liquid-liquid extraction system.

Workflow for Extraction Performance Evaluation

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calc Calculation A Prepare Aqueous Phase (with known analyte concentration) C Mix Aqueous and Organic Phases (e.g., 1:1 v/v in a separatory funnel) A->C B Prepare Organic Phase (Extractant in diluent) B->C D Equilibrate (e.g., shake for 30 min) C->D E Phase Separation (Allow to settle) D->E F Separate Aqueous (Raffinate) and Organic (Loaded) Phases E->F G Analyze Analyte Concentration in Raffinate (e.g., ICP-OES, HPLC) F->G H Calculate Extraction Efficiency (%E) G->H I Calculate Distribution Ratio (D) G->I J Calculate Separation Factor (β) G->J

Caption: General workflow for evaluating solvent extraction performance.

Step-by-Step Methodology:

  • Preparation of Aqueous Phase: Prepare a stock solution of the target analyte(s) (e.g., metal salt or organic acid) in deionized water at a known concentration. Adjust the pH of the aqueous phase to the desired value using a suitable acid or base.

  • Preparation of Organic Phase: Prepare a solution of the extractant (TEHA, IL, or DES) in a suitable water-immiscible organic diluent (e.g., kerosene, toluene) at the desired concentration.

  • Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases (typically a 1:1 phase ratio).

  • Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure that the system reaches equilibrium.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary to break it.

  • Sample Collection: Carefully separate the aqueous phase (raffinate) from the organic phase (loaded organic).

  • Analysis: Determine the concentration of the analyte(s) in the raffinate using a suitable analytical technique (e.g., ICP-OES for metals, HPLC for organic acids).

  • Calculations:

    • Extraction Efficiency (%E): %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration of the analyte in the aqueous phase and Cₑ is the equilibrium concentration of the analyte in the aqueous phase.

    • Distribution Ratio (D): D = (C₀ - Cₑ) / Cₑ

    • Separation Factor (β): For a two-component system (A and B): βₐ/ᵦ = Dₐ / Dᵦ where Dₐ and Dᵦ are the distribution ratios of components A and B, respectively.

Protocol for Stripping

Stripping, or back-extraction, is the process of recovering the extracted solute from the loaded organic phase into a fresh aqueous solution.

Workflow for Stripping

G cluster_prep Preparation cluster_stripping Stripping cluster_analysis Analysis cluster_calc Calculation A Loaded Organic Phase (from extraction) C Mix Loaded Organic and Stripping Solution A->C B Prepare Stripping Solution (e.g., acidic or basic aqueous solution) B->C D Equilibrate (e.g., shake for 15-30 min) C->D E Phase Separation D->E F Separate Aqueous (Strip Liquor) and Organic (Stripped) Phases E->F G Analyze Analyte Concentration in Strip Liquor F->G H Calculate Stripping Efficiency (%S) G->H

Caption: General workflow for the stripping of a loaded organic phase.

Step-by-Step Methodology:

  • Preparation: Use the loaded organic phase from the extraction experiment. Prepare a suitable stripping solution (e.g., a strong acid for metal stripping from TEHA or a pH-adjusted buffer for other systems).

  • Stripping: In a separatory funnel, combine the loaded organic phase with the stripping solution at a defined phase ratio.

  • Equilibration: Shake the mixture to facilitate the transfer of the solute from the organic to the aqueous phase.

  • Phase Separation and Analysis: Separate the phases and analyze the concentration of the solute in the aqueous strip liquor.

  • Calculation:

    • Stripping Efficiency (%S): %S = (Cₛ * Vₛ) / ( (C₀ - Cₑ) * Vₒ ) * 100 where Cₛ is the concentration of the analyte in the strip liquor, Vₛ is the volume of the stripping solution, C₀ and Cₑ are the initial and equilibrium concentrations in the aqueous phase during extraction, and Vₒ is the volume of the organic phase.

Synthesis of Novel Extractants

For researchers wishing to explore these novel extractants, here are representative synthesis protocols.

Synthesis of a Phosphonium-Based Ionic Liquid (Illustrative)

G A React Trialkylphosphine with an Alkyl Halide B Anion Exchange Reaction with a Metal Salt A->B C Purification (Washing and Drying) B->C D Characterization (e.g., NMR, FT-IR) C->D

Caption: A simplified workflow for the synthesis of a phosphonium-based ionic liquid.

A detailed, specific synthesis protocol for a phosphonium-based ionic liquid like Cyphos® IL 104 would be proprietary. However, a general synthetic approach involves a two-step process: quaternization of a phosphine followed by an anion exchange reaction.[5]

Preparation of a Betaine-Based Deep Eutectic Solvent

G A Weigh Betaine (HBA) and Hydrogen Bond Donor (HBD) in a specific molar ratio B Mix and Heat (with stirring) A->B C Cool to Room Temperature to form a homogeneous liquid B->C

References

A Senior Application Scientist's Guide to Diluent Selection for Tris(2-ethylhexyl)amine in Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Diluent in TEHA-Based Solvent Extraction

Tris(2-ethylhexyl)amine (TEHA) is a highly effective tertiary amine extractant, widely employed in hydrometallurgical processes for the recovery and purification of metals and the removal of acids from aqueous streams.[1][2] Its branched alkyl chains confer excellent solubility in organic phases and contribute to its extractive capabilities. However, TEHA is a viscous liquid and its performance in a solvent extraction circuit is not solely dependent on its intrinsic chemical properties.[3] The choice of diluent, the organic solvent in which TEHA is dissolved, is a critical determinant of the overall efficiency, selectivity, and operational stability of the extraction process.[4][5]

This guide provides a comprehensive comparison of common diluents for TEHA-based solvent extraction systems. We will delve into the mechanistic role of different diluent classes, present comparative experimental data, and provide detailed protocols for evaluating diluent performance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their solvent extraction processes.

The Functional Roles of a Diluent

The diluent is far from being an inert carrier; it actively influences the solvent extraction process in several key ways:

  • Viscosity and Density Modification: TEHA is highly viscous, which can impede mass transfer and lead to poor phase separation.[3] The primary role of the diluent is to reduce the viscosity of the organic phase, facilitating efficient mixing and rapid disengagement of the aqueous and organic phases.[4]

  • Solvation of the Extracted Complex: The diluent must effectively solvate the TEHA-metal or TEHA-acid complex to prevent the formation of a third phase.[2][6] Third-phase formation, an undesirable phenomenon where the organic phase splits into two layers, can disrupt the extraction process.[4][7]

  • Influence on Extraction Efficiency and Selectivity: The diluent can interact with the extractant, affecting its availability and the stability of the extracted complex.[8] This can lead to either synergistic (enhanced) or antagonistic (reduced) extraction.[9]

A Comparative Analysis of Diluent Classes

The selection of a diluent typically involves a trade-off between extraction efficiency, phase stability, and operational considerations such as safety and cost. The most common classes of diluents used with TEHA are aliphatic and aromatic hydrocarbons, often in conjunction with a modifier.

Aliphatic Diluents

Aliphatic hydrocarbons, such as kerosene and various proprietary solvent extraction diluents (e.g., Shellsol, Orfom), are the most widely used diluents in industrial solvent extraction.[2][10]

  • Advantages:

    • Higher Extraction Efficiency: Aliphatic diluents generally lead to higher distribution coefficients for metal and acid extraction compared to aromatic diluents.[4] This is attributed to weaker interactions between the aliphatic solvent and the TEHA extractant, leaving more "free" TEHA available for complexation.

    • Lower Environmental Impact: Many modern aliphatic diluents are formulated to have low toxicity, low aromatic content, and are readily biodegradable.[10]

  • Disadvantages:

    • Greater Tendency for Third Phase Formation: The non-polar nature of aliphatic diluents makes them less effective at solvating the polar TEHA-metal/acid complexes, increasing the risk of third-phase formation, particularly at high metal or acid loadings.[11]

    • Potential for Emulsion Formation: While not always the case, some aliphatic systems can be more prone to forming stable emulsions, leading to longer phase disengagement times.

Aromatic Diluents

Aromatic hydrocarbons, such as toluene and xylene, offer distinct advantages, particularly in terms of phase stability.

  • Advantages:

    • Suppression of Third Phase and Emulsions: Aromatic diluents are more effective at solvating the extracted complexes due to their higher polarity and the potential for π-π interactions.[12] This significantly reduces the likelihood of third-phase formation and can lead to faster and cleaner phase separation.[4]

    • Reduced Viscosity: Aromatic diluents can be very effective at reducing the viscosity of the organic phase.[11]

  • Disadvantages:

    • Lower Extraction Efficiency: The interaction between the aromatic diluent and the TEHA extractant can reduce the concentration of free extractant, leading to lower distribution coefficients compared to aliphatic systems.[13]

    • Safety and Environmental Concerns: Many aromatic solvents are more volatile and have higher toxicity compared to their aliphatic counterparts, requiring more stringent handling procedures.[14]

The Role of Modifiers

To mitigate the drawbacks of aliphatic diluents, particularly the risk of third-phase formation, a "modifier" is often added to the organic phase. Modifiers are typically long-chain alcohols, such as 1-octanol or isodecanol.[2][6]

  • Mechanism of Action:

    • Increased Polarity: Modifiers increase the polarity of the organic phase, improving the solubility of the extracted TEHA-metal/acid complexes.[15]

    • Disruption of Aggregates: They can disrupt the intermolecular hydrogen bonding between the extracted complexes, preventing the formation of large aggregates that lead to a third phase.

  • Effects on Extraction:

    • The addition of a modifier can sometimes have a slightly antagonistic effect on the extraction efficiency due to interactions with the TEHA. However, this is often a necessary trade-off to ensure operational stability.[16]

Quantitative Comparison of Diluent Performance

The following table summarizes typical performance characteristics of different diluent systems with TEHA. The values are illustrative and can vary depending on the specific application (e.g., metal or acid being extracted, temperature, and concentrations).

Diluent SystemExtraction Efficiency (Distribution Coefficient, D)Phase Disengagement TimeTendency for Third Phase Formation
TEHA in Aliphatic Diluent (e.g., Kerosene) HighModerate to SlowHigh
TEHA in Aromatic Diluent (e.g., Toluene) ModerateFastLow
TEHA in Aliphatic Diluent + Modifier (e.g., Kerosene + 1-Octanol) High to ModerateModerateLow to Moderate

Experimental Workflows and Protocols

To objectively compare diluent performance for a specific application, a series of standardized experiments should be conducted.

Experimental Workflow for Diluent Evaluation

Diluent_Evaluation_Workflow A Prepare Organic Phases: TEHA in different diluents (with and without modifier) C Equilibration: Contact aqueous and organic phases in a separatory funnel A->C B Prepare Aqueous Phase: Feed solution containing target solute B->C D Phase Separation: Allow phases to disengage C->D E Analysis of Aqueous Phase: Determine solute concentration (e.g., by titration, ICP-MS) D->E G Measurement of Phase Disengagement Time D->G H Visual Observation for Third Phase or Emulsion D->H F Calculation of Extraction Efficiency and Distribution Coefficient E->F I Data Comparison and Diluent Selection F->I G->I H->I

Caption: Workflow for the systematic evaluation of diluent performance in a TEHA-based solvent extraction system.

Protocol 1: Determination of Extraction Efficiency and Distribution Coefficient

Objective: To quantify the extraction performance of TEHA in different diluents.

Materials:

  • Separatory funnels (125 mL)

  • Mechanical shaker

  • TEHA

  • Selected diluents (e.g., kerosene, toluene) and modifiers (e.g., 1-octanol)

  • Aqueous feed solution with a known concentration of the target solute

  • Analytical instrument for determining solute concentration (e.g., pH meter, ICP-MS, UV-Vis spectrophotometer)

Procedure:

  • Prepare the Organic Phase: Prepare solutions of TEHA at the desired concentration in each diluent being tested. For systems with a modifier, add the modifier at the desired concentration.

  • Prepare the Aqueous Phase: Prepare an aqueous solution containing a known concentration of the solute to be extracted.

  • Extraction:

    • Add equal volumes (e.g., 25 mL) of the organic and aqueous phases to a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Sample Collection: Carefully separate the aqueous phase and collect a sample for analysis.

  • Analysis: Determine the concentration of the solute remaining in the aqueous phase using an appropriate analytical technique.

  • Calculations:

    • Distribution Coefficient (D): D = ([Solute]org) / ([Solute]aq) Where: [Solute]org = Concentration of solute in the organic phase (calculated by mass balance) [Solute]aq = Concentration of solute in the aqueous phase at equilibrium

    • Extraction Efficiency (%E): %E = (D / (D + Vaq/Vorg)) * 100 Where: Vaq = Volume of the aqueous phase Vorg = Volume of the organic phase

Protocol 2: Measurement of Phase Disengagement Time

Objective: To evaluate the rate of phase separation for different diluent systems.

Materials:

  • Graduated cylinder or a specialized phase disengagement vessel with a stopcock

  • Stirrer

  • Timer

Procedure:

  • Mixing: In the graduated cylinder or vessel, combine equal volumes of the pre-equilibrated aqueous and organic phases.

  • Stirring: Stir the mixture at a constant speed for a set time (e.g., 2 minutes) to create a dispersion.

  • Disengagement: Stop the stirrer and immediately start the timer.

  • Measurement: Record the time it takes for the primary dispersion band to disappear and a clear interface between the two phases to form. This is the phase disengagement time.[6]

Protocol 3: Evaluation of Third Phase Formation

Objective: To determine the limiting organic concentration (LOC) of a solute in the organic phase before a third phase forms.

Procedure:

  • Incremental Loading: Perform a series of extractions as described in Protocol 1, but with increasing concentrations of the solute in the aqueous feed solution.

  • Visual Inspection: After each extraction and phase separation, carefully inspect the organic phase for the appearance of a second, denser organic layer (the third phase).[7]

  • Determine LOC: The highest concentration of the solute in the organic phase achieved without the formation of a third phase is the Limiting Organic Concentration (LOC).[3]

Mechanistic Insights: The Diluent's Influence on the Extraction Equilibrium

The choice of diluent can shift the extraction equilibrium by influencing the activity of the TEHA and the stability of the extracted complex.

Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Mⁿ⁺ (aq) Complex_org [TEHAH⁺]ₙ[MAₙ]ⁿ⁻ (org) M_aq->Complex_org Extraction A_aq nA⁻ (aq) A_aq->Complex_org TEHA_org TEHA (org) TEHA_org->Complex_org Complex_org->M_aq Stripping

Caption: Simplified representation of the anion exchange mechanism for metal extraction by TEHA.

The polarity of the diluent plays a significant role in this equilibrium.[8][16] A more polar diluent (e.g., aromatic) can interact with the TEHA molecule, potentially through dipole-dipole interactions, reducing its effective concentration for extraction. Conversely, a non-polar aliphatic diluent has minimal interaction with the TEHA, leading to a higher activity of the extractant and favoring the forward extraction reaction.

Conclusion and Recommendations

The selection of a diluent for a TEHA-based solvent extraction system is a multi-faceted decision that requires careful consideration of the trade-offs between extraction efficiency, phase stability, and operational safety and cost.

  • For applications where maximum extraction efficiency is the primary goal and third-phase formation is not a significant concern (e.g., low solute concentrations), an aliphatic diluent is often the preferred choice.

  • When dealing with high concentrations of extractable species where phase stability is paramount , an aromatic diluent or an aliphatic diluent with a modifier is recommended.

  • It is crucial to conduct bench-scale experimental evaluations as outlined in this guide to determine the optimal diluent system for your specific application. The quantitative data generated from these protocols will enable an informed and data-driven decision, leading to a more robust and efficient solvent extraction process.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tris(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Tris(2-ethylhexyl)amine (TEHA), ensuring the protection of personnel and the environment.

Understanding the Compound: this compound at a Glance

This compound is a tertiary amine characterized by its high molecular weight and branched alkyl chains, which render it virtually insoluble in water but miscible with organic solvents.[1] It is a clear, viscous liquid at room temperature.[1] Its chemical stability under standard conditions is notable, though it can degrade when exposed to strong acids or oxidizers.[1] A key property influencing its disposal is its classification as a weak base, a result of steric hindrance from its bulky alkyl groups.[1]

Table 1: Key Properties of this compound Relevant to Disposal

PropertyValueImplication for Disposal
Molecular Formula C₂₄H₅₁NHigh carbon content, suitable for incineration.
Molecular Weight 353.67 g/mol [2]
Appearance Clear, viscous liquid[1]
Solubility Insoluble in water; miscible with organic solvents[1] Do not dispose of down the drain. Potential for forming a separate liquid phase in aqueous waste streams.
Basicity Weak base[1] Incompatible with strong acids.
Stability Stable under standard conditions; degrades in the presence of strong acids or oxidizers[1] Segregate from incompatible materials to prevent hazardous reactions.
Boiling Point >300°C[1] Low volatility at room temperature, but vapor can be generated at elevated temperatures.

Hazard Identification and Immediate Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards that must be addressed during handling and disposal. It is classified as causing skin and eye irritation, and may cause respiratory irritation.[3] Some data also suggests it may be suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[2]

Immediate Actions and Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

In the event of a spill, immediately evacuate the area if the spill is large or if you are unsure how to handle it. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containerization, and the use of a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the sanitary sewer.

DisposalWorkflow start Start: this compound Waste Generated segregate Step 1: Segregate Waste (Keep separate from acids and oxidizers) start->segregate container Step 2: Select Appropriate Container (HDPE or Polypropylene) segregate->container label Step 3: Label Container Correctly (US EPA or EU CLP/ADR standards) container->label storage Step 4: Store Securely (Cool, dry, well-ventilated area) label->storage disposal_service Step 5: Arrange for Licensed Disposal (Incineration is the preferred method) storage->disposal_service end End: Waste Disposed of Compliantly disposal_service->end

Figure 1: Decision-making workflow for the proper disposal of this compound.

Step 1: Waste Segregation

The first and most critical step is the immediate segregation of this compound waste. Due to its chemical nature, it is incompatible with:

  • Strong Acids: Reacts to form amine salts, which can generate heat.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

Store this compound waste in a designated area, away from these incompatible materials.

Step 2: Container Selection

Choosing the correct waste container is vital to prevent leaks and reactions.

  • Recommended Materials: High-density polyethylene (HDPE) and polypropylene are chemically resistant to amines and are the preferred materials for waste containers.[4][5]

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.

Step 3: Proper Labeling

Accurate and compliant labeling is a legal requirement and essential for the safety of all personnel handling the waste.

For Laboratories in the United States (EPA Regulations):

The hazardous waste label must include:

  • The words "Hazardous Waste".

  • The name and address of the generator (your institution).

  • The date upon which waste was first added to the container.

  • A clear identification of the contents (i.e., "this compound").

  • The appropriate EPA hazardous waste code(s). This compound is not a specifically listed hazardous waste.[4][6][7][8][9][10][11][12] Therefore, a hazardous waste determination must be made based on its characteristics. Given its toxicity to aquatic life, it may be classified as a D002 (corrosive) if it is in a solution with a high pH, or more likely, it would be managed as a non-specific organic waste and the appropriate "F" or "U" code would be determined by the specific process that generated the waste. Consult with your institution's Environmental Health and Safety (EHS) department for the precise code.

For Laboratories in the European Union (CLP/ADR Regulations):

The label must adhere to the Classification, Labelling and Packaging (CLP) Regulation and include:

  • The name of the substance (this compound).

  • Hazard pictograms (e.g., skin/eye irritation, environmental hazard).

  • The appropriate signal word ("Warning" or "Danger").

  • Hazard and precautionary statements.

  • The European Waste Catalogue (EWC) code. As this compound is a waste from an organic chemical process, a likely code would be from Chapter 07. For example, 07 01 04* ("other organic solvents, washing liquids and mother liquors") or 07 01 99 ("wastes not otherwise specified").[1][13] The asterisk denotes that it is a hazardous waste. The final code should be confirmed with your local waste management authority.

Step 4: Secure Storage

Store the labeled waste container in a designated satellite accumulation area that is:

  • Cool, dry, and well-ventilated.

  • Away from direct sunlight and sources of ignition.

  • Under the control of the laboratory personnel who generate the waste.

Step 5: Licensed Hazardous Waste Disposal

The final and most crucial step is to arrange for the collection and disposal of the this compound waste by a licensed and reputable hazardous waste disposal company.

  • Preferred Disposal Method: Incineration in a permitted hazardous waste incinerator is the recommended method of disposal. The high carbon and hydrogen content of this compound makes it a suitable candidate for this process, which ensures complete destruction of the compound.

  • In-Lab Treatment (Not Recommended): While this compound is a weak base, in-lab neutralization is not advised. Its immiscibility with water makes a controlled and complete neutralization reaction difficult to achieve and could lead to the generation of aerosols.

Emergency Procedures

In the event of a large spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team.

    • If trained and equipped, contain the spill using appropriate absorbent materials. Do not use combustible materials like paper towels on large spills.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

A Comprehensive Guide to the Safe Handling of Tris(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory research requires not only scientific acumen but also an unwavering commitment to safety. Tris(2-ethylhexyl)amine, a tertiary aliphatic amine, is a valuable reagent in various applications, including as a solvent and an intermediate in chemical synthesis. However, its corrosive nature and potential health hazards demand meticulous handling protocols. This guide provides essential, in-depth procedural information for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound, fostering a culture of safety and building trust in your laboratory's operational excellence.

Understanding the Hazard: The "Why" Behind the Precautions

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Like other aliphatic amines, its hazardous properties stem from its basicity and reactivity. Upon contact with tissue, it can disrupt cell membranes and denature proteins, leading to chemical burns. The long alkyl chains of the 2-ethylhexyl groups also impart a lipophilic character to the molecule, which may facilitate its absorption through the skin.[3] Furthermore, some tertiary aliphatic amines are suspected of causing reproductive toxicity and may cause damage to organs through prolonged or repeated exposure.[4][5] Understanding these mechanisms underscores the critical importance of the stringent personal protective equipment (PPE) and handling protocols outlined in this guide.

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the most critical line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Required Personal Protective Equipment Rationale
Routine Handling (e.g., weighing, preparing solutions in a fume hood) Eye/Face Protection: Chemical safety goggles and a face shield.• Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double-gloving with an inner nitrile glove is recommended.• Body Protection: A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.This compound can cause severe eye damage upon contact.[1] A face shield provides an additional layer of protection against splashes.[6] While nitrile gloves offer some protection, butyl rubber and neoprene provide superior resistance to corrosive amines.[7][8] Double-gloving minimizes the risk of exposure in case the outer glove is compromised.[6] A chemical-resistant lab coat or apron protects the skin from potential splashes and spills.[9]
Large-Volume Transfers (>1 L) Eye/Face Protection: Chemical safety goggles and a full-face shield.• Hand Protection: Elbow-length, chemical-resistant gloves (e.g., Butyl rubber or Neoprene).• Body Protection: A chemical-resistant, full-body suit or apron, and chemical-resistant boots.The increased volume of the chemical elevates the risk of significant splashes and spills. Enhanced body and hand protection is crucial to prevent extensive skin contact.
Emergency Spill Response Respiratory Protection: A full-face respirator with an appropriate organic vapor/amine cartridge.• Eye/Face Protection: Integrated into the full-face respirator.• Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Neoprene).• Body Protection: A chemical-resistant, full-body suit and chemical-resistant boots.Spills can generate vapors that are harmful if inhaled.[1] Respiratory protection is essential in these situations. A full-body suit provides the highest level of protection from extensive contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to standardized operational procedures is paramount to minimizing the risk of exposure and ensuring the integrity of your research.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Locate Spill Kit and Emergency Shower/Eyewash prep_hood->prep_spill prep_materials Gather All Necessary Materials prep_spill->prep_materials handling_weigh Weighing/Measuring prep_materials->handling_weigh Proceed to Handling handling_solution Solution Preparation handling_weigh->handling_solution handling_transfer Transferring handling_solution->handling_transfer post_decon Decontaminate Work Area handling_transfer->post_decon Proceed to Post-Handling post_waste Segregate and Label Waste post_decon->post_waste post_ppe Doff and Dispose of PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A logical workflow for the safe handling of this compound.

Weighing and Measuring
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[6][10] Don all required PPE as detailed in the table above.

  • Container Placement: Place a tared, secondary container on the analytical balance.

  • Dispensing: Carefully dispense the required amount of this compound into the primary container within the secondary container. Use a pipette or a clean, compatible spatula for transfers. Avoid pouring directly from a large stock bottle to minimize the risk of spills.

  • Cleaning: After dispensing, securely cap the stock bottle and the primary container. Use a disposable wipe lightly dampened with an appropriate solvent (e.g., isopropanol) to clean any external contamination from the containers and the balance. Dispose of the wipe in the designated hazardous waste container.

Solution Preparation
  • Solvent Addition: In a chemical fume hood, add the desired solvent to a suitable flask or beaker.

  • Addition of Amine: Slowly and carefully add the pre-weighed this compound to the solvent while stirring. Be mindful that the dissolution of some amines can be exothermic.[11]

  • Mixing: Continue to stir the solution until the amine is fully dissolved. Keep the container covered as much as possible during this process to minimize vapor release.

  • Labeling: Immediately label the prepared solution with the chemical name, concentration, date, and your initials.

Storage
  • Container: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[12] It is best to store corrosive materials in a dedicated corrosives cabinet.[13]

  • Secondary Containment: Always use secondary containment (e.g., a plastic tray) to contain any potential leaks.[13]

Emergency Response: Spill and Exposure Plan

Accidents can happen despite the most stringent precautions. A well-rehearsed emergency plan is essential for mitigating the consequences of a spill or exposure.

Workflow for a Minor Chemical Spill

spill_alert Alert others in the area spill_ppe Don appropriate PPE (including respirator if necessary) spill_alert->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_neutralize Neutralize with a suitable agent (e.g., citric acid for bases) spill_contain->spill_neutralize spill_absorb Absorb the neutralized spill spill_neutralize->spill_absorb spill_collect Collect waste into a labeled, sealed container spill_absorb->spill_collect spill_decon Decontaminate the spill area spill_collect->spill_decon spill_dispose Dispose of waste according to procedures spill_decon->spill_dispose

Caption: Step-by-step procedure for a minor chemical spill.

Spill Cleanup Procedure
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[14] For large spills, activate the fire alarm and contact your institution's emergency response team.

  • Don PPE: If the spill is minor and you are trained to handle it, don the appropriate PPE, including respiratory protection if vapors are present.[15]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[16][17]

  • Neutralization and Absorption: For basic substances like amines, a weak acid such as citric acid can be used for neutralization.[16][18] Cautiously apply the neutralizing agent from the outside of the spill inwards. After neutralization, absorb the material with an inert absorbent.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15][17]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse. Collect the cleaning materials for disposal as hazardous waste.[15]

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][19] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[20]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.[21]

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can confidently and safely utilize this compound in your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(2-ethylhexyl)amine
Reactant of Route 2
Reactant of Route 2
Tris(2-ethylhexyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.